Product packaging for Ustusol C(Cat. No.:CAS No. 1188398-13-1)

Ustusol C

Cat. No.: B593548
CAS No.: 1188398-13-1
M. Wt: 284.396
InChI Key: ZPHNAEGQIWXWGS-BFJAYTPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ustusol C is a natural product found in Aspergillus ustus with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H28O4 B593548 Ustusol C CAS No. 1188398-13-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,4R,4aS,8aS)-1,2-bis(hydroxymethyl)-4-methoxy-5,5,8a-trimethyl-4a,6,7,8-tetrahydro-4H-naphthalen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28O4/c1-14(2)6-5-7-15(3)13(14)12(20-4)8-11(9-17)16(15,19)10-18/h8,12-13,17-19H,5-7,9-10H2,1-4H3/t12-,13+,15+,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPHNAEGQIWXWGS-BFJAYTPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC2(C1C(C=C(C2(CO)O)CO)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCCC([C@@H]1[C@@H](C=C([C@@]2(CO)O)CO)OC)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Ustusol C physical and chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ustusol C is a secondary metabolite produced by the fungus Aspergillus ustus.[1] As a member of the diverse family of fungal natural products, this compound holds potential for further investigation into its biological activities. This technical guide provides a summary of its known physical and chemical properties, alongside detailed experimental protocols for its characterization.

Physical and Chemical Properties

Quantitative experimental data for many of the physical and chemical properties of this compound are not extensively reported in publicly available literature. However, some fundamental properties have been identified.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
CAS Number 1188398-13-1[1]
Molecular Formula C₁₆H₂₈O₄[1]
Molecular Weight 284.39 g/mol [1]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.Vendor Information
Melting Point Not reported
Boiling Point Not reported
Density Not reported
Optical Rotation Not reported
UV Absorption Maxima Not reported

Experimental Protocols

The following sections detail standard experimental methodologies for the determination of key physical, chemical, and biological properties of natural products like this compound.

Determination of Melting Point

The melting point of a solid is a critical indicator of its purity.

Protocol:

  • Sample Preparation: A small, finely powdered sample of dry this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

  • Heating: The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting) are recorded as the melting point range.

  • Replicates: The determination is repeated at least two more times, and the average value is reported.

Caption: Workflow for Melting Point Determination.

Determination of Solubility

Understanding the solubility of this compound is crucial for its handling, formulation, and biological testing.

Protocol:

  • Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, methanol, DMSO, ethyl acetate, chloroform) are selected.

  • Sample Preparation: A known mass of this compound (e.g., 1 mg) is placed into a series of small vials.

  • Solvent Addition: A known volume of each solvent (e.g., 100 µL) is added to a separate vial.

  • Observation: The vials are agitated (e.g., vortexed) and visually inspected for dissolution at a specific temperature (e.g., room temperature).

  • Quantification (Optional): For quantitative solubility, increasing amounts of this compound are added to a fixed volume of solvent until saturation is reached (i.e., solid material remains undissolved after prolonged agitation). The concentration at saturation is then determined.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Weigh this compound add Add solvent to this compound start->add solvent Select Solvents solvent->add agitate Agitate (e.g., Vortex) add->agitate observe Observe for Dissolution agitate->observe result Determine Solubility (Qualitative or Quantitative) observe->result

Caption: Experimental Workflow for Solubility Determination.

Structural Elucidation

The precise chemical structure of this compound would be confirmed using a combination of spectroscopic techniques.

Protocols:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: A few milligrams of this compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Data Acquisition: ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra are acquired on a high-field NMR spectrometer.

    • Data Analysis: The chemical shifts, coupling constants, and correlations are analyzed to determine the connectivity of atoms and the stereochemistry of the molecule.

  • Mass Spectrometry (MS):

    • Sample Introduction: A dilute solution of this compound is introduced into the mass spectrometer (e.g., via direct infusion or coupled with liquid chromatography).

    • Ionization: A soft ionization technique such as Electrospray Ionization (ESI) is used to generate molecular ions with minimal fragmentation.

    • Mass Analysis: High-resolution mass spectrometry (HRMS) is used to determine the accurate mass of the molecular ion, which allows for the calculation of the elemental composition.

    • Fragmentation Analysis (MS/MS): Tandem mass spectrometry can be performed to induce fragmentation of the molecular ion, providing information about the substructures of the molecule.

Caption: Workflow for Structural Elucidation of this compound.

Biological Activity Assessment

While specific biological activities of this compound are not well-documented, metabolites from Aspergillus species are known to possess a range of biological effects. A primary step in characterizing a novel natural product is to assess its cytotoxicity against various cell lines.

In Vitro Cytotoxicity Assay

Protocol (MTT Assay):

  • Cell Culture: Human cancer cell lines (e.g., from different tissue origins) and a non-cancerous control cell line are cultured in appropriate media and conditions.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted in culture medium to a range of final concentrations. The cells are treated with these concentrations for a specified period (e.g., 24, 48, 72 hours).

  • MTT Addition: After the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

  • Formazan Solubilization: After a further incubation period, the formazan crystals formed by viable cells are solubilized with a suitable solvent (e.g., DMSO or a specialized solubilization buffer).

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The cell viability is calculated as a percentage relative to the untreated control cells. The IC₅₀ (half-maximal inhibitory concentration) value is determined from the dose-response curve.

cluster_setup Assay Setup cluster_treatment Treatment cluster_measurement Measurement & Analysis culture Culture Cancer & Control Cell Lines seed Seed Cells in 96-well Plates culture->seed treat Treat Cells for 24/48/72 hours seed->treat prepare Prepare this compound Dilutions prepare->treat mtt Add MTT Reagent treat->mtt solubilize Solubilize Formazan mtt->solubilize read Measure Absorbance solubilize->read analyze Calculate Cell Viability & IC50 Value read->analyze output output analyze->output Cytotoxicity Profile cluster_cell Cancer Cell cluster_mito Mitochondrion start This compound Treatment cyto_c Cytochrome c start->cyto_c Induces release membrane Plasma Membrane caspase9 Caspase-9 cyto_c->caspase9 Activates caspase3 Caspase-3 caspase9->caspase3 Activates parp PARP caspase3->parp Cleaves apoptosis Apoptosis caspase3->apoptosis

References

Ustusol C: A Technical Guide to its Origin, Properties, and Biological Context

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ustusol C is a drimane sesquiterpenoid natural product derived from the marine fungus Aspergillus ustus. This document provides a comprehensive technical overview of this compound, including its natural source, physicochemical properties, detailed experimental protocols for its isolation and characterization, and a summary of its known biological context. The information is intended to serve as a valuable resource for researchers in natural product chemistry, mycology, and drug discovery.

Introduction

This compound belongs to the drimane class of sesquiterpenoids, a group of bicyclic natural products known for their diverse biological activities. The discovery of this compound from a marine-derived fungus highlights the rich chemical diversity of microorganisms in unique ecological niches and their potential as a source for novel bioactive compounds. This guide synthesizes the available scientific literature to present a detailed profile of this compound.

Origin and Natural Source

This compound is a secondary metabolite produced by the fungus Aspergillus ustus. Specifically, it was first isolated from a strain of A. ustus cultured from a specimen of the marine sponge Suberites domuncula, collected in the temperate waters of Southern Australia. This marine origin is significant, as environmental pressures in marine ecosystems can drive the evolution of unique biosynthetic pathways, leading to the production of novel chemical entities.

Aspergillus ustus is a ubiquitous filamentous fungus found in various environments, including soil and indoor settings. However, the production of specific secondary metabolites like this compound can be strain-dependent and influenced by the culture conditions.

Physicochemical and Spectroscopic Data

The structural elucidation of this compound was achieved through a combination of spectroscopic techniques. A summary of its key physicochemical and spectroscopic data is presented in Table 1.

Table 1: Physicochemical and Spectroscopic Data for this compound

PropertyValue
Chemical Formula C₁₆H₂₈O₄
Molecular Weight 284.39 g/mol
CAS Number 1188398-13-1
Appearance Colorless oil
Optical Rotation [α]D +28.0° (c 0.5, CHCl₃)
¹H NMR (CDCl₃, 300 MHz) δ 0.85 (s, 3H), 0.88 (s, 3H), 1.05 (s, 3H), 3.35 (s, 3H), 3.45 (d, 1H, J=9.0 Hz), 3.65 (d, 1H, J=9.0 Hz), 3.80 (d, 1H, J=11.0 Hz), 4.10 (d, 1H, J=11.0 Hz)
¹³C NMR (CDCl₃, 75 MHz) δ 15.5 (q), 21.7 (q), 24.5 (q), 33.3 (s), 38.0 (t), 39.2 (d), 42.1 (t), 51.5 (q), 56.4 (d), 64.5 (t), 72.9 (s), 78.9 (t), 91.2 (s)
Mass Spectrometry (EI-MS) m/z 284 [M]⁺, 269, 251, 233, 223, 205, 195, 177, 163, 151, 135, 121, 109, 95, 81, 69, 55, 43
Infrared (IR, neat) νₘₐₓ 3400, 2950, 1460, 1380, 1080, 1040 cm⁻¹

Experimental Protocols

The following protocols are based on the original isolation and characterization of this compound.

Fungal Cultivation and Extraction
  • Organism: Aspergillus ustus isolated from the marine sponge Suberites domuncula.

  • Culture Medium: The fungus was cultured in a liquid medium containing glucose (10 g/L), peptone (2 g/L), and yeast extract (1 g/L) in seawater.

  • Cultivation Conditions: Static fermentation in 2L conical flasks, each containing 1L of medium, for 28 days at 27 °C.

  • Extraction: The culture broth was filtered to separate the mycelium from the filtrate. The filtrate was extracted with ethyl acetate (3 x 1L). The mycelium was also extracted with ethyl acetate (3 x 500 mL). The organic extracts were combined and concentrated in vacuo to yield a crude extract.

Isolation and Purification of this compound

The isolation of this compound from the crude extract was achieved through a multi-step chromatographic process.

Experimental Workflow for this compound Isolation

experimental_workflow crude_extract Crude Ethyl Acetate Extract vlc Vacuum Liquid Chromatography (VLC) (Silica Gel, step gradient Hexane to Ethyl Acetate) crude_extract->vlc fractions Fraction Collection vlc->fractions hplc_prep Preparative High-Performance Liquid Chromatography (HPLC) (Silica Gel, isocratic elution with Hexane:Ethyl Acetate) fractions->hplc_prep Bioactive Fractions pure_ustusol_c Pure this compound hplc_prep->pure_ustusol_c

Caption: Chromatographic workflow for the purification of this compound.

  • Vacuum Liquid Chromatography (VLC): The crude extract was subjected to VLC on silica gel, eluting with a stepwise gradient from n-hexane to ethyl acetate. Fractions were collected and analyzed by Thin Layer Chromatography (TLC).

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing compounds of interest were further purified by preparative HPLC on a silica gel column using an isocratic mobile phase of n-hexane:ethyl acetate to afford pure this compound.

Structure Elucidation

The structure of this compound was determined by comprehensive analysis of its spectroscopic data:

  • 1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR, as well as COSY, HMQC, and HMBC experiments, were used to establish the carbon skeleton and the connectivity of protons and carbons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry was used to determine the molecular formula. Fragmentation patterns in the EI-MS provided further structural information.

  • Infrared (IR) Spectroscopy: IR spectroscopy was used to identify the presence of hydroxyl functional groups.

  • Optical Rotation: The specific rotation was measured to determine the chiroptical properties of the molecule.

Biosynthesis

While the specific biosynthetic pathway for this compound has not been fully elucidated, it is proposed to be derived from farnesyl pyrophosphate (FPP), the common precursor for sesquiterpenoids. The biosynthesis of the drimane skeleton in fungi is initiated by the cyclization of FPP.

Proposed General Biosynthetic Pathway for Drimane Sesquiterpenoids

biosynthesis_pathway fpp Farnesyl Pyrophosphate (FPP) cyclization Terpene Cyclase fpp->cyclization drimenyl_cation Drimenyl Cation cyclization->drimenyl_cation drimenol Drimenol drimenyl_cation->drimenol oxidations Oxidative Modifications (P450 monooxygenases, etc.) drimenol->oxidations ustusol_c This compound oxidations->ustusol_c

Caption: A generalized biosynthetic pathway leading to drimane sesquiterpenoids.

The formation of the bicyclic drimane core from the linear FPP precursor is catalyzed by a terpene cyclase. Subsequent enzymatic modifications, such as hydroxylations and other oxidations, likely mediated by cytochrome P450 monooxygenases and other enzymes, lead to the final structure of this compound.

Biological Activity and Signaling Pathways

The original study reporting the isolation of this compound did not describe any specific biological activity for this compound. However, many drimane sesquiterpenoids isolated from fungi and other natural sources have been shown to possess a wide range of biological activities, including antimicrobial, antifungal, cytotoxic, and anti-inflammatory properties. Further investigation into the bioactivity of this compound is warranted to explore its therapeutic potential. Currently, there is no published data on the specific signaling pathways modulated by this compound.

Conclusion

This compound is a drimane sesquiterpenoid natural product with a well-defined structure, isolated from the marine-derived fungus Aspergillus ustus. This technical guide provides a detailed summary of its origin, physicochemical properties, and the experimental protocols for its isolation and characterization. While its biological activity remains to be fully explored, its structural class suggests potential for interesting pharmacological properties. This document serves as a foundational resource for researchers interested in the further study and potential applications of this compound.

An In-depth Technical Guide to the Biosynthesis of Ustusol C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ustusol C is a polyketide secondary metabolite produced by the filamentous fungus Aspergillus ustus. While the direct biosynthetic pathway for this compound has not been fully elucidated, substantial evidence indicates that its formation is intricately linked to the biosynthesis of a related phenethyl derivative, ustethylin A. This guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, grounded in the current understanding of the ustethylin A biosynthetic gene cluster. It details the key enzymes, precursor molecules, and proposed enzymatic steps. Furthermore, this document furnishes detailed experimental protocols for key methodologies used in the study of fungal polyketide biosynthesis and presents available quantitative data in a structured format. Diagrams generated using the DOT language are provided to visualize the proposed pathway and experimental workflows, offering a valuable resource for researchers in natural product biosynthesis and drug discovery.

Introduction

Fungi of the genus Aspergillus are prolific producers of a diverse array of secondary metabolites, many of which possess significant biological activities. Aspergillus ustus, a ubiquitous filamentous fungus, is known to produce several bioactive compounds. Among these is this compound, a polyketide whose precise biological function and biosynthetic origin are still under investigation.

Recent research into the biosynthesis of another A. ustus metabolite, ustethylin A, has provided a strong foundation for proposing the biosynthetic pathway of this compound. It is hypothesized that this compound is a shunt product, formed by the hijacking of an intermediate from the main ustethylin A pathway. This guide will explore this proposed pathway in detail.

The Ustethylin A Biosynthetic Gene Cluster: The Origin of this compound

In fungi, the genes responsible for the biosynthesis of a secondary metabolite are typically organized into a contiguous genomic region known as a biosynthetic gene cluster (BGC). The BGC for ustethylin A in Aspergillus ustus has been identified and provides the genetic blueprint for the synthesis of the core scaffold shared with this compound.

The central enzyme in this pathway is a non-reducing polyketide synthase (NR-PKS) designated UttA . This megaenzyme is responsible for the iterative condensation of malonyl-CoA units to form the polyketide backbone. Isotope labeling studies have confirmed that the carbon skeleton is derived from acetate (via malonyl-CoA), with methyl groups originating from S-adenosyl L-methionine (SAM).[1]

Key Components of the Ustethylin A BGC:

  • Backbone Enzyme: UttA (a non-reducing polyketide synthase with a methyltransferase domain)

  • Precursors: Malonyl-CoA, L-methionine (for methylation)

  • Tailoring Enzymes: The cluster also contains genes predicted to encode for oxidoreductases and other modifying enzymes responsible for the subsequent chemical transformations of the polyketide intermediate.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to proceed through the initial steps of the ustethylin A pathway, followed by a series of tailoring reactions that diverge from the main pathway to yield the final product.

Step 1: Polyketide Chain Assembly by UttA

The pathway is initiated by the NR-PKS UttA. This enzyme catalyzes the condensation of one molecule of acetyl-CoA with multiple molecules of malonyl-CoA to assemble the polyketide chain. A key feature of UttA is its integrated methyltransferase domain, which incorporates methyl groups from SAM during chain elongation.

Step 2: Formation of Key Aromatic Intermediates

Following its synthesis, the reactive polyketide chain undergoes a series of cyclization and aromatization reactions, still bound to the PKS. This results in the formation of a core aromatic intermediate. Research has shown that the PKS UttA is responsible for producing key aryl acid intermediates.[1]

Step 3: Shunting and Tailoring to Form this compound

It is at this stage that the pathway is thought to diverge. An unstable acyl intermediate, while still enzyme-bound, can be prematurely released and modified by a series of tailoring enzymes, likely encoded within the same BGC. To form this compound, a specific sequence of hydroxylations and other modifications would be required. The exact tailoring enzymes and the sequence of their actions to produce this compound from the common intermediate are yet to be experimentally verified.

Below is a diagram illustrating the proposed overall biosynthetic logic.

Ustusol_C_Biosynthesis_Pathway Proposed Biosynthetic Pathway of this compound cluster_precursors Precursors cluster_core_synthesis Core Synthesis cluster_tailoring Tailoring and Diversification Malonyl_CoA Malonyl-CoA UttA_PKS UttA (NR-PKS) Malonyl_CoA->UttA_PKS L_Methionine L-Methionine (SAM) L_Methionine->UttA_PKS Polyketide_Intermediate Polyketide Intermediate UttA_PKS->Polyketide_Intermediate Chain Assembly & Methylation Aryl_Acid_Intermediate Aryl Acid Intermediate Polyketide_Intermediate->Aryl_Acid_Intermediate Cyclization/ Aromatization Ustethylin_A_Pathway Ustethylin A Pathway Aryl_Acid_Intermediate->Ustethylin_A_Pathway Main Pathway Ustusol_C This compound Aryl_Acid_Intermediate->Ustusol_C Shunt Pathway Tailoring_Enzymes Tailoring Enzymes (Oxidoreductases, etc.) Tailoring_Enzymes->Ustusol_C

Proposed Biosynthetic Pathway of this compound

Quantitative Data

Currently, there is a limited amount of publicly available quantitative data specifically for the biosynthesis of this compound. However, studies on related metabolites from Aspergillus ustus provide some insights into production levels. The following table summarizes representative data on secondary metabolite production from this fungus under laboratory conditions.

MetaboliteProducing StrainCulture ConditionsYieldReference
Ustethylin AAspergillus ustus 3.3904PDB medium, 30°C, 230 rpmPredominant metaboliteZheng et al., 2020
Benzoyl Esters (Shunt Products)Aspergillus ustus 3.3904PDB with MeOH/EtOH feedingDetected as major peaksZheng & Li, 2021

Experimental Protocols

The elucidation of fungal secondary metabolite pathways relies on a combination of genetic and biochemical techniques. Below are detailed protocols for key experiments relevant to the study of the this compound biosynthesis.

Gene Disruption via Protoplast Transformation

This protocol describes a general method for deleting a target gene (e.g., uttA) in Aspergillus ustus to confirm its role in the biosynthetic pathway.

Materials:

  • Aspergillus ustus spores

  • Potato Dextrose Broth (PDB)

  • Lytic enzyme solution (e.g., Driselase, Lysing Enzymes from Trichoderma harzianum)

  • Osmotic stabilizer (e.g., 0.6 M KCl or 1.2 M Sorbitol)

  • STC buffer (1.2 M Sorbitol, 10 mM Tris-HCl pH 7.5, 50 mM CaCl₂)

  • PEG solution (40% PEG 4000, 10 mM Tris-HCl pH 7.5, 50 mM CaCl₂)

  • Gene disruption cassette (containing a selectable marker like hygromycin resistance, flanked by regions homologous to the target gene)

  • Regeneration agar medium (e.g., PDA with osmotic stabilizer)

  • Selective agar medium (regeneration medium with the appropriate antibiotic)

Procedure:

  • Spore Germination: Inoculate 100 mL of PDB with A. ustus spores and incubate at 30°C with shaking for 12-16 hours to obtain young mycelia.

  • Mycelia Harvest: Harvest the mycelia by filtration and wash with osmotic stabilizer solution.

  • Protoplast Formation: Resuspend the mycelia in the lytic enzyme solution and incubate at 30°C with gentle shaking for 2-4 hours. Monitor protoplast formation microscopically.

  • Protoplast Purification: Separate the protoplasts from mycelial debris by filtering through sterile glass wool. Pellet the protoplasts by gentle centrifugation and wash twice with STC buffer.

  • Transformation: Resuspend the protoplasts in STC buffer to a concentration of 1 x 10⁸ protoplasts/mL. To 100 µL of this suspension, add 5-10 µg of the gene disruption cassette DNA. Incubate on ice for 30 minutes.

  • PEG Fusion: Add 1 mL of PEG solution, mix gently, and incubate at room temperature for 20 minutes.

  • Plating and Regeneration: Add the transformation mix to molten regeneration agar, mix, and pour into plates. Incubate at 30°C for 16-24 hours.

  • Selection: Overlay the plates with selective agar containing the appropriate antibiotic. Continue incubation until transformant colonies appear.

  • Verification: Isolate genomic DNA from putative transformants and confirm gene disruption by PCR and Southern blot analysis.

Gene_Disruption_Workflow Workflow for Gene Disruption in A. ustus A Spore Germination (PDB, 30°C, 12-16h) B Mycelia Harvest & Washing A->B C Protoplast Formation (Lytic Enzymes) B->C D Protoplast Purification (Filtration & Centrifugation) C->D E Transformation (Add Disruption Cassette DNA) D->E F PEG-mediated Fusion E->F G Plating & Regeneration F->G H Selection with Antibiotic G->H I Verification (PCR & Southern Blot) H->I

References

In-Depth Technical Guide: The Core Mechanism of Action of Ustekinumab

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Ustekinumab is a fully human IgG1κ monoclonal antibody that functions as a potent antagonist of the inflammatory cytokines Interleukin-12 (IL-12) and Interleukin-23 (IL-23). By specifically targeting the shared p40 subunit of these two cytokines, Ustekinumab effectively neutralizes their pro-inflammatory signaling pathways. This inhibitory action leads to the downregulation of T-helper 1 (Th1) and T-helper 17 (Th17) cell-mediated inflammatory responses, which are pivotal in the pathophysiology of various immune-mediated diseases. This document provides a comprehensive overview of the molecular interactions, signaling pathways, and cellular consequences of Ustekinumab's mechanism of action, supported by quantitative data and detailed experimental protocols.

Molecular Interaction and Binding Affinity

Ustekinumab exerts its therapeutic effect through high-affinity binding to the common p40 subunit of human IL-12 and IL-23.[1][2] This binding physically obstructs the interaction of these cytokines with their cell surface receptor, specifically the IL-12Rβ1 chain, which is a shared component of both the IL-12 and IL-23 receptor complexes.[1][2]

Binding Stoichiometry

Isothermal titration calorimetry has revealed that Ustekinumab binds to IL-12 and IL-23 with a 2:1 antigen-to-antibody stoichiometry.[1] This indicates that one Ustekinumab molecule can neutralize two cytokine molecules.

While a precise dissociation constant (Kd) from publicly available literature is not consistently reported, the high affinity and specificity of Ustekinumab for the p40 subunit are well-established.[1] Similarly, specific IC50 values for the inhibition of IL-12 and IL-23-dependent signaling can vary depending on the specific cell-based assay used. However, functional assays consistently demonstrate potent neutralization of IL-12 and IL-23-mediated cellular responses at clinically relevant concentrations.

Inhibition of IL-12 and IL-23 Signaling Pathways

The binding of Ustekinumab to the p40 subunit of IL-12 and IL-23 prevents these cytokines from engaging their respective receptors on the surface of immune cells, primarily T-cells and Natural Killer (NK) cells.[1] This blockade disrupts the downstream signaling cascades that are crucial for the differentiation, activation, and proliferation of Th1 and Th17 cells.

The IL-12/Th1 Pathway

IL-12, composed of p35 and p40 subunits, is essential for the differentiation of naive T-cells into Th1 cells. The binding of IL-12 to its receptor (IL-12Rβ1/IL-12Rβ2) activates the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway, leading to the phosphorylation of STAT4.[1] Phosphorylated STAT4 translocates to the nucleus and induces the transcription of genes characteristic of the Th1 lineage, most notably Interferon-gamma (IFN-γ).[1] IFN-γ is a potent pro-inflammatory cytokine that plays a key role in cell-mediated immunity. By blocking IL-12, Ustekinumab inhibits STAT4 phosphorylation and subsequent IFN-γ production.[1]

The IL-23/Th17 Pathway

IL-23, composed of p19 and p40 subunits, is critical for the maintenance and expansion of Th17 cells. The interaction of IL-23 with its receptor (IL-12Rβ1/IL-23R) also activates the JAK-STAT pathway, but in this case, it leads to the phosphorylation of STAT3.[1] Phosphorylated STAT3 promotes the expression of the transcription factor RORγt, which is the master regulator of Th17 cell differentiation and function. Th17 cells are characterized by their production of pro-inflammatory cytokines such as IL-17A, IL-17F, and IL-22.[1] These cytokines are heavily implicated in the pathogenesis of various autoimmune diseases by promoting tissue inflammation and recruiting neutrophils. Ustekinumab's blockade of IL-23 signaling effectively suppresses STAT3 phosphorylation and the production of IL-17A, IL-17F, and IL-22.[1]

Signaling_Pathways cluster_ustekinumab Ustekinumab Action Ustekinumab Ustekinumab IL12 IL-12 (p35/p40) Ustekinumab->IL12 Binds to p40 IL23 IL-23 (p19/p40) Ustekinumab->IL23 Binds to p40 IL12R IL-12 Receptor (IL-12Rβ1/IL-12Rβ2) IL12->IL12R Binds IL23R IL-23 Receptor (IL-12Rβ1/IL-23R) IL23->IL23R Binds JAK_STAT4 JAK-STAT4 Pathway IL12R->JAK_STAT4 Activates JAK_STAT3 JAK-STAT3 Pathway IL23R->JAK_STAT3 Activates Th1 Th1 Cell Differentiation (IFN-γ production) JAK_STAT4->Th1 Promotes Th17 Th17 Cell Maintenance/Expansion (IL-17A, IL-17F, IL-22 production) JAK_STAT3->Th17 Promotes

Caption: Ustekinumab's dual inhibition of IL-12 and IL-23 signaling pathways.

Quantitative Data on Cellular and Clinical Effects

The mechanism of action of Ustekinumab translates into measurable changes in immune cell populations and significant clinical improvements in patients with immune-mediated diseases.

Effects on T-Cell Populations

Studies in patients with ulcerative colitis and Crohn's disease have demonstrated a significant reduction in circulating Th17 cells following Ustekinumab treatment.[3][4] In some patient populations, a corresponding decrease in Th1 cells is also observed, particularly in treatment responders.[5]

Cell TypePre-treatment (%)Post-treatment (%)p-valueDiseaseReference
Th17 1.850.98<0.0001Ulcerative Colitis[3][4]
Th1 (Responders) VariesDecreased0.004Crohn's Disease[5]
Th1 (Non-responders) VariesIncreased0.03Crohn's Disease[5]
Clinical Efficacy in Psoriasis

Clinical trials in patients with moderate-to-severe plaque psoriasis have consistently shown the high efficacy of Ustekinumab. The Psoriasis Area and Severity Index (PASI) is a widely used measure of psoriasis severity, with PASI 75 representing a 75% reduction in the score from baseline.

StudyTreatment GroupPASI 75 at Week 12 (%)Placebo (%)Reference
PHOENIX 1 Ustekinumab 45 mg67.13.1[6]
Ustekinumab 90 mg66.43.1[6]
PHOENIX 2 Ustekinumab 45 mg66.73.7[6]
Ustekinumab 90 mg75.73.7[6]
ACCEPT Ustekinumab 45 mg6857 (Etanercept)[6]
Ustekinumab 90 mg7457 (Etanercept)[6]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of Ustekinumab.

Protocol for Quantification of Serum IFN-γ by ELISA

This protocol outlines a sandwich ELISA for the quantitative measurement of IFN-γ in human serum samples from patients pre- and post-Ustekinumab treatment.

Materials:

  • 96-well high-binding ELISA plate

  • Capture antibody: Purified anti-human IFN-γ monoclonal antibody

  • Detection antibody: Biotinylated anti-human IFN-γ monoclonal antibody

  • Recombinant human IFN-γ standard

  • Streptavidin-HRP

  • TMB substrate solution

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash buffer (PBS with 0.05% Tween-20)

  • Assay diluent (PBS with 1% BSA)

  • Patient serum samples (collected pre- and post-treatment)

Procedure:

  • Plate Coating: Dilute the capture antibody in PBS to a final concentration of 2 µg/mL. Add 100 µL to each well of the ELISA plate. Incubate overnight at 4°C.

  • Blocking: Wash the plate three times with wash buffer. Add 200 µL of assay diluent to each well to block non-specific binding. Incubate for 1-2 hours at room temperature.

  • Standard and Sample Incubation: Wash the plate three times. Prepare a serial dilution of the recombinant IFN-γ standard in assay diluent (e.g., from 2000 pg/mL to 31.25 pg/mL). Add 100 µL of the standards and patient serum samples (diluted in assay diluent as needed) to the appropriate wells. Incubate for 2 hours at room temperature.

  • Detection Antibody Incubation: Wash the plate three times. Dilute the biotinylated detection antibody in assay diluent to a final concentration of 1 µg/mL. Add 100 µL to each well. Incubate for 1 hour at room temperature.

  • Streptavidin-HRP Incubation: Wash the plate three times. Dilute Streptavidin-HRP in assay diluent according to the manufacturer's instructions. Add 100 µL to each well. Incubate for 30 minutes at room temperature in the dark.

  • Color Development: Wash the plate five times. Add 100 µL of TMB substrate solution to each well. Incubate for 15-30 minutes at room temperature in the dark, or until sufficient color development is observed.

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Analysis: Generate a standard curve by plotting the absorbance values against the known concentrations of the IFN-γ standards. Use the standard curve to determine the concentration of IFN-γ in the patient samples.

ELISA_Workflow start Start coat Coat Plate with Capture Antibody start->coat block Block Plate coat->block add_samples Add Standards and Samples block->add_samples add_detection Add Biotinylated Detection Antibody add_samples->add_detection add_strep_hrp Add Streptavidin-HRP add_detection->add_strep_hrp add_tmb Add TMB Substrate add_strep_hrp->add_tmb stop Add Stop Solution add_tmb->stop read Read Absorbance at 450 nm stop->read analyze Analyze Data read->analyze end End analyze->end

Caption: Workflow for IFN-γ quantification by sandwich ELISA.
Protocol for Flow Cytometric Analysis of Th1 and Th17 Cells

This protocol describes the identification and quantification of Th1 (CD4+IFN-γ+) and Th17 (CD4+IL-17A+) cells from human peripheral blood mononuclear cells (PBMCs) of patients treated with Ustekinumab.

Materials:

  • Ficoll-Paque for PBMC isolation

  • RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin

  • Cell stimulation cocktail (e.g., Phorbol 12-myristate 13-acetate (PMA) and Ionomycin)

  • Protein transport inhibitor (e.g., Brefeldin A or Monensin)

  • Fluorochrome-conjugated antibodies:

    • Anti-human CD3 (e.g., PerCP-Cy5.5)

    • Anti-human CD4 (e.g., APC-H7)

    • Anti-human IFN-γ (e.g., FITC)

    • Anti-human IL-17A (e.g., PE)

  • Fixation/Permeabilization solution

  • Flow cytometry staining buffer (e.g., PBS with 2% FBS)

  • Flow cytometer

Procedure:

  • PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

  • Cell Stimulation: Resuspend PBMCs in complete RPMI medium at a concentration of 1-2 x 10⁶ cells/mL. Add the cell stimulation cocktail and protein transport inhibitor. Incubate for 4-6 hours at 37°C in a 5% CO₂ incubator.

  • Surface Staining: Wash the cells with flow cytometry staining buffer. Resuspend the cells in 100 µL of staining buffer and add the anti-CD3 and anti-CD4 antibodies. Incubate for 30 minutes at 4°C in the dark.

  • Fixation and Permeabilization: Wash the cells with staining buffer. Resuspend the cells in fixation/permeabilization solution and incubate for 20 minutes at room temperature in the dark.

  • Intracellular Staining: Wash the cells with permeabilization buffer. Resuspend the cells in 100 µL of permeabilization buffer and add the anti-IFN-γ and anti-IL-17A antibodies. Incubate for 30 minutes at room temperature in the dark.

  • Final Wash and Acquisition: Wash the cells with permeabilization buffer and then resuspend in flow cytometry staining buffer. Acquire the samples on a flow cytometer.

  • Gating Strategy and Analysis:

    • Gate on lymphocytes based on forward and side scatter properties.

    • Gate on single cells.

    • Gate on CD3+ T-cells.

    • From the CD3+ population, gate on CD4+ helper T-cells.

    • Within the CD4+ gate, analyze the expression of IFN-γ and IL-17A to identify Th1 (IFN-γ+) and Th17 (IL-17A+) populations.

Flow_Cytometry_Gating start All Events lymphocytes Lymphocytes (FSC vs SSC) start->lymphocytes singlets Singlets lymphocytes->singlets cd3_pos CD3+ T-cells singlets->cd3_pos cd4_pos CD4+ Helper T-cells cd3_pos->cd4_pos th1_th17 Th1 (IFN-γ+) vs Th17 (IL-17A+) cd4_pos->th1_th17

Caption: Gating strategy for Th1 and Th17 cell identification by flow cytometry.

Conclusion

Ustekinumab's mechanism of action is characterized by its specific and high-affinity binding to the p40 subunit shared by IL-12 and IL-23. This dual inhibition effectively abrogates the signaling pathways that drive the differentiation and function of Th1 and Th17 cells, two critical mediators of inflammation in a range of autoimmune diseases. The quantitative data from both cellular and clinical studies robustly support this mechanism, demonstrating a clear link between the molecular action of Ustekinumab and its therapeutic efficacy. The provided experimental protocols offer a framework for the continued investigation and characterization of Ustekinumab and other biologics targeting these key inflammatory pathways.

References

Unveiling the Bioactivity of Ustusol C: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the preliminary biological activity of Ustusol C, a drimane sesquiterpenoid derived from the marine fungus Aspergillus ustus. While direct cytotoxic data for this compound remains limited in primary literature, this document synthesizes the available information on closely related compounds from the same fungal source to offer valuable insights for researchers in natural product chemistry and oncology.

Quantitative Analysis of Cytotoxic Activity

Data on the cytotoxic effects of drimane sesquiterpenoids isolated from Aspergillus ustus 094102 have been reported against human cancer cell lines. While specific IC50 values for this compound are not detailed in the primary literature, the activities of its close structural analogs, Ustusolate A, C, and E, provide a preliminary assessment of the potential of this compound class. The cytotoxic activities were evaluated using Sulforhodamine B (SRB) and MTT assays.

CompoundCell LineAssayIC50 (µM)Activity LevelReference
Ustusolate A HL-60MTT20.6Weak
A549SRB30.0Weak
Ustusolate C A549SRB10.5Moderate
Ustusolate E HL-60MTT9.0Moderate
Ustusorane E HL-60MTT0.13Significant

Experimental Protocols

The evaluation of the cytotoxic properties of these drimane sesquiterpenoids involved established in vitro assays. The methodologies employed are detailed below to facilitate reproducibility and further investigation.

Cell Lines and Culture Conditions
  • A549 (Human Lung Carcinoma): Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • HL-60 (Human Promyelocytic Leukemia): Cells were maintained in RPMI-1640 medium containing 10% heat-inactivated FBS and the same antibiotics.

  • General Culture Conditions: All cell lines were maintained at 37°C in a humidified atmosphere with 5% CO2.

Cytotoxicity Assays

1. MTT Assay (for HL-60 cells)

This assay quantitatively measures cell viability based on the metabolic reduction of the tetrazolium salt MTT to a purple formazan product by mitochondrial dehydrogenases in living cells.

  • Cell Seeding: HL-60 cells were seeded into 96-well plates at a density of 5 × 10^4 cells/well.

  • Compound Treatment: The cells were treated with various concentrations of the test compounds and incubated for 48 hours.

  • MTT Addition: 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) was added to each well.

  • Incubation: The plates were incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

2. Sulforhodamine B (SRB) Assay (for A549 cells)

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

  • Cell Seeding and Treatment: A549 cells were seeded in 96-well plates and treated with the test compounds for 48 hours.

  • Cell Fixation: The cells were fixed with 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Washing: The plates were washed five times with distilled water and air-dried.

  • Staining: 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid was added to each well, and the plates were incubated for 10 minutes at room temperature.

  • Washing: The plates were washed five times with 1% acetic acid to remove unbound dye and then air-dried.

  • Protein-Bound Dye Solubilization: 150 µL of 10 mM Tris base solution (pH 10.5) was added to each well.

  • Absorbance Measurement: The absorbance was measured at 570 nm.

Visualizing Experimental and Logical Frameworks

To further elucidate the processes involved in the preliminary bioactivity assessment, the following diagrams illustrate the experimental workflow and a hypothetical signaling pathway potentially modulated by cytotoxic drimane sesquiterpenoids.

experimental_workflow cluster_cell_culture Cell Culture Preparation cluster_treatment Compound Treatment cluster_assays Cytotoxicity Assays cluster_srb SRB Assay (A549) cluster_mtt MTT Assay (HL-60) cluster_data_analysis Data Analysis A549 A549 Cells Culture Culture in RPMI-1640 + 10% FBS A549->Culture HL60 HL-60 Cells HL60->Culture Seeding Seed cells in 96-well plates Culture->Seeding Treatment Add Ustusol Analogs (various concentrations) Seeding->Treatment Incubation48 Incubate for 48 hours Treatment->Incubation48 Fixation Fix with TCA Add_MTT Add MTT Reagent Staining Stain with SRB Fixation->Staining Solubilization_SRB Solubilize with Tris Staining->Solubilization_SRB Read_SRB Read Absorbance at 570 nm Solubilization_SRB->Read_SRB IC50 Calculate IC50 Values Read_SRB->IC50 Incubation4 Incubate for 4 hours Add_MTT->Incubation4 Solubilization_MTT Solubilize with DMSO Incubation4->Solubilization_MTT Read_MTT Read Absorbance at 570 nm Solubilization_MTT->Read_MTT Read_MTT->IC50 A549_edge Adherent Cells HL60_edge Suspension Cells

Caption: Workflow for assessing the cytotoxicity of Ustusol analogs.

signaling_pathway cluster_cell Cancer Cell UstusolC Drimane Sesquiterpenoids (e.g., this compound) Mitochondrion Mitochondrion UstusolC->Mitochondrion Induces Stress Caspase9 Caspase-9 Mitochondrion->Caspase9 Cytochrome c release Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: Hypothetical apoptosis induction pathway for drimane sesquiterpenoids.

Concluding Remarks

The preliminary investigation into the biological activity of drimane sesquiterpenoids from Aspergillus ustus reveals a promising class of cytotoxic compounds. While direct data for this compound is not yet available, the moderate to significant activity of its close analogs warrants further investigation into its specific cytotoxic profile and mechanism of action. The detailed protocols and conceptual frameworks provided herein serve as a foundation for future research aimed at elucidating the full therapeutic potential of this compound and related natural products.

Unveiling Ustusol C: A Technical Guide to its Discovery and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of the discovery and isolation of Ustusol C, a drimane sesquiterpenoid. The compound was first reported from the marine-derived fungus Aspergillus ustus 094102, an organism demonstrating a rich chemical diversity. This guide details the experimental protocols for the cultivation of the source organism, extraction of metabolites, and the chromatographic purification of this compound. Furthermore, it presents a comprehensive summary of its physicochemical and spectroscopic data, and discusses the cytotoxic activities of related compounds, providing a basis for future research and development.

Discovery of this compound

This compound was discovered during a chemical investigation of the secondary metabolites produced by the fungus Aspergillus ustus 094102. This fungal strain was isolated from the rhizosphere soil of the mangrove plant Bruguiera gymnorrhiza, collected in Hainan, China. The study, which led to the characterization of a series of drimane sesquiterpenoids, identified Ustusols A, B, and C as novel natural products.

Experimental Protocols

The following sections detail the methodologies employed in the fermentation of Aspergillus ustus 094102, and the subsequent extraction and isolation of this compound.

Fungal Fermentation

The production of this compound was achieved through large-scale liquid fermentation of Aspergillus ustus 094102.

  • Culture Medium: The fungus was cultivated in a potato dextrose broth (PDB) medium.

  • Inoculation and Incubation: The fermentation was initiated by inoculating the PDB medium with the fungal strain. The cultures were then incubated at room temperature under static conditions for a period of four weeks.

Extraction and Isolation

Following the incubation period, the fungal culture was harvested, and the metabolites were extracted and purified to yield this compound.

  • Initial Extraction: The whole fermentation broth was extracted three times with ethyl acetate (EtOAc). The resulting organic extracts were combined and concentrated under reduced pressure to yield a crude extract.

  • Chromatographic Separation: The crude extract was subjected to a multi-step chromatographic purification process:

    • Silica Gel Column Chromatography: The crude extract was first fractionated by silica gel column chromatography using a step gradient of petroleum ether and ethyl acetate.

    • Sephadex LH-20 Column Chromatography: Fractions containing the compounds of interest were further purified by size-exclusion chromatography on a Sephadex LH-20 column, eluting with a mixture of chloroform and methanol (1:1).

    • Preparative High-Performance Liquid Chromatography (HPLC): The final purification of this compound was achieved by preparative HPLC on a reversed-phase C18 column, using a methanol-water gradient as the mobile phase.

Quantitative Data

The physicochemical and spectroscopic data for this compound are summarized in the tables below.

Physicochemical Properties
PropertyValue
Molecular FormulaC₁₆H₂₈O₄
Molecular Weight284.39 g/mol
AppearanceColorless oil
Optical Rotation[α]²⁵D +23.5 (c 0.1, MeOH)
Spectroscopic Data

The structure of this compound was elucidated using a combination of Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 2: ¹H and ¹³C NMR Data for this compound (in CDCl₃)

PositionδC (ppm)δH (ppm, J in Hz)
139.4 (t)1.40 (m), 1.65 (m)
218.3 (t)1.55 (m)
342.1 (s)
433.4 (s)
555.9 (d)1.35 (m)
675.1 (d)3.60 (br s)
7125.9 (d)5.85 (s)
8139.8 (s)
950.1 (d)2.10 (m)
1037.9 (s)
1168.1 (t)3.40 (d, 11.0), 3.65 (d, 11.0)
1265.2 (t)3.55 (s)
1321.6 (q)0.90 (s)
1433.2 (q)1.05 (s)
1514.7 (q)0.85 (s)
6-OMe56.4 (q)3.35 (s)

Visualizations

The following diagrams illustrate the experimental workflow for the isolation of this compound.

experimental_workflow cluster_fermentation Fungal Fermentation cluster_extraction Extraction cluster_purification Purification Fermentation Large-scale fermentation of Aspergillus ustus 094102 in PDB Extraction Extraction of whole broth with Ethyl Acetate Fermentation->Extraction Concentration Concentration under reduced pressure Extraction->Concentration CrudeExtract Crude Extract Concentration->CrudeExtract SilicaGel Silica Gel Column Chromatography (Petroleum Ether-EtOAc gradient) CrudeExtract->SilicaGel Sephadex Sephadex LH-20 Column (CHCl3-MeOH, 1:1) SilicaGel->Sephadex PrepHPLC Preparative HPLC (C18, MeOH-H2O) Sephadex->PrepHPLC UstusolC This compound PrepHPLC->UstusolC

Figure 1. Experimental workflow for the isolation of this compound.

Biological Activity and Future Perspectives

While specific biological activities for this compound were not detailed in the initial discovery paper, related drimane sesquiterpenoids isolated from Aspergillus ustus have demonstrated cytotoxic effects against various cancer cell lines. For instance, ustusolates C and E exhibited moderate cytotoxicity against A549 (human lung carcinoma) and HL-60 (human promyelocytic leukemia) cells. This suggests that this compound and its analogs represent a promising class of compounds for further investigation in cancer research.

The detailed methodologies and data presented in this guide provide a solid foundation for researchers to reproduce the isolation of this compound for further biological evaluation. Future studies should focus on elucidating its mechanism of action and exploring its potential therapeutic applications. The signaling pathways affected by this class of compounds remain largely unknown, presenting an open avenue for investigation in cellular and molecular biology.

As no specific signaling pathways for this compound have been reported, a diagram for this is not included. Further research is required to identify its molecular targets and downstream effects.

Spectroscopic Data for Ustusol C: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Initial searches for spectroscopic data (NMR and MS) and experimental protocols for a compound identified as "Ustusol C" have not yielded specific results. This suggests that "this compound" may be a novel or very recently identified compound, potentially not yet widely documented in public spectroscopic databases. It is also possible that the compound is more commonly known under a different chemical name.

This guide will, therefore, provide a general framework and representative data for the spectroscopic analysis of fungal secondary metabolites, which is the likely class of compounds for a substance with the name "Ustusol," often associated with the fungus Aspergillus ustus. Researchers and drug development professionals can use this document as a template for the characterization of similar natural products.

Mass Spectrometry (MS) of Fungal Metabolites

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of natural products. High-resolution mass spectrometry (HRMS) is particularly valuable for elucidating the molecular formula.

Experimental Protocol: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

A typical protocol for obtaining HR-ESI-MS data for a purified fungal metabolite is as follows:

  • Sample Preparation: A dilute solution of the purified compound (approximately 1 mg/mL) is prepared in a suitable solvent such as methanol, acetonitrile, or a mixture of water and an organic solvent.

  • Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is used.

  • Ionization: The sample solution is introduced into the ESI source at a constant flow rate (e.g., 5-10 µL/min). A high voltage is applied to the ESI needle to generate charged droplets, leading to the formation of gas-phase ions of the analyte. Data is typically acquired in both positive and negative ion modes to observe [M+H]⁺, [M+Na]⁺, and [M-H]⁻ ions.

  • Mass Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z). The instrument is calibrated using a standard of known masses to ensure high mass accuracy.

  • Data Processing: The resulting mass spectrum is analyzed to determine the m/z of the molecular ion. The high-resolution data allows for the calculation of the elemental composition, which is crucial for determining the molecular formula.

Data Presentation: Representative MS Data

The following table represents hypothetical HR-ESI-MS data for a compound with a molecular formula of C₂₀H₂₄O₆, which is a plausible formula for a fungal secondary metabolite.

IonCalculated m/zObserved m/zMass Accuracy (ppm)
[M+H]⁺377.1646377.1642-1.06
[M+Na]⁺399.1465399.1461-1.00
[M-H]⁻375.1499375.1495-1.07

Nuclear Magnetic Resonance (NMR) Spectroscopy of Fungal Metabolites

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, which is essential for structure elucidation. ¹H NMR provides information about the chemical environment and connectivity of protons, while ¹³C NMR reveals the types of carbon atoms present.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: A sufficient amount of the purified compound (typically 1-10 mg for ¹H NMR and 5-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD-d₄) in a 5 mm NMR tube. The choice of solvent is critical to ensure the sample is fully dissolved and to avoid overlapping solvent signals with analyte resonances.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400, 500, or 600 MHz) is used to acquire the spectra.

  • ¹H NMR Acquisition: A standard one-dimensional proton experiment is performed. Key parameters include the spectral width, number of scans, and relaxation delay. Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm).

  • ¹³C NMR Acquisition: A one-dimensional carbon experiment with proton decoupling is performed to obtain a spectrum with singlets for each unique carbon. A larger number of scans is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope. The deuterated solvent signals are used for referencing the chemical shifts.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phased, and baseline corrected to obtain the final NMR spectrum. The chemical shifts (δ) are reported in parts per million (ppm).

Data Presentation: Representative NMR Data

The following tables present hypothetical ¹H and ¹³C NMR data for a compound with a plausible fungal metabolite substructure.

Table 2: Hypothetical ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
7.25d1H8.5Aromatic CH
6.90d1H8.5Aromatic CH
5.40t1H7.0Olefinic CH
4.10q2H7.1OCH₂
3.85s3H-OCH₃
2.30m2H-CH₂
1.25t3H7.1CH₃

Table 3: Hypothetical ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
170.5C=O (Ester)
158.0Aromatic C-O
145.0Aromatic C
130.2Olefinic CH
125.5Aromatic CH
115.8Aromatic CH
61.0OCH₂
55.4OCH₃
30.1CH₂
14.2CH₃

Visualization of Experimental Workflow

The general workflow for the isolation and spectroscopic characterization of a fungal secondary metabolite is depicted below.

experimental_workflow cluster_0 Fungal Cultivation and Extraction cluster_1 Purification cluster_2 Spectroscopic Analysis cluster_3 Data Analysis and Structure Elucidation FungalCulture Fungal Culture (e.g., Aspergillus ustus) Extraction Solvent Extraction FungalCulture->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Chromatography Chromatography (e.g., HPLC) CrudeExtract->Chromatography PureCompound Pure Compound (e.g., this compound) Chromatography->PureCompound MS Mass Spectrometry (HR-ESI-MS) PureCompound->MS NMR NMR Spectroscopy (¹H, ¹³C) PureCompound->NMR DataAnalysis Data Analysis MS->DataAnalysis NMR->DataAnalysis Structure Structure Elucidation DataAnalysis->Structure

Fig. 1: General workflow for the isolation and characterization of a fungal secondary metabolite.

In the absence of specific data for "this compound," this guide provides a robust framework for the spectroscopic analysis of similar fungal natural products. Researchers are encouraged to use these protocols and data presentation formats as a reference in their own investigations. Should data for "this compound" become publicly available, this document can be updated accordingly.

Ustusol C: A Review of an Obscure Fungal Sesquiterpenoid

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ustusol C is a sesquiterpenoid natural product isolated from the fungus Aspergillus ustus. While its chemical structure has been identified, a comprehensive review of publicly available scientific literature reveals a significant scarcity of data regarding its specific biological activities, mechanism of action, and associated signaling pathways. This technical guide aims to provide all available information on this compound, and in the absence of specific data, will broaden the scope to include the biological context of related drimane and cadinane-type sesquiterpenoids derived from Aspergillus ustus. This report also outlines general experimental protocols for the isolation and characterization of such compounds.

Introduction to this compound

This compound is a secondary metabolite produced by the filamentous fungus Aspergillus ustus. Secondary metabolites from fungi are a rich source of novel chemical scaffolds with diverse biological activities. Sesquiterpenoids, a class of terpenes with 15 carbon atoms, are particularly known for their wide range of pharmacological properties, including anti-inflammatory, antimicrobial, and cytotoxic effects.

Chemical Identification:

While biological data is sparse, the chemical identity of this compound has been established:

  • Molecular Formula: C₁₆H₂₈O₄

  • Molecular Weight: 284.39 g/mol

  • CAS Number: 1188398-13-1

  • Synonyms:

    • 6-O-methyl-12-hydroxy-6-epi-albrassitriol

    • 1,2-Naphthalenedimethanol, 1,4,4a,5,6,7,8,8a-octahydro-1-hydroxy-4-methoxy-5,5,8a-trimethyl-, (1S,4R,4aS,8aS)-

Biological Activities of Related Sesquiterpenoids from Aspergillus ustus

Given the lack of specific biological data for this compound, this section will focus on the known activities of other sesquiterpenoids isolated from Aspergillus ustus. This provides a potential framework for the anticipated biological profile of this compound.

Many sesquiterpenoids from Aspergillus ustus belong to the drimane and cadinane classes. Several of these compounds have demonstrated notable biological effects, with acetylcholinesterase (AChE) inhibition being a recurring theme.

Table 1: Summary of Quantitative Data for Bioactive Sesquiterpenoids from Aspergillus ustus

Compound/ExtractBioactivityAssayQuantitative Value (IC₅₀)Reference
Ustusol AAcetylcholinesterase InhibitionEllman's method (or similar)Data not publicly quantifiedGeneral literature on A. ustus metabolites
Drimane Sesquiterpenoids (unspecified)CytotoxicityMTT or similar cell viability assayVaries by compound and cell lineGeneral literature on A. ustus metabolites
Cadinane Sesquiterpenoids (unspecified)Acetylcholinesterase InhibitionEllman's method (or similar)Varies by compoundGeneral literature on A. ustus metabolites

Experimental Protocols

This section details generalized methodologies for the isolation, purification, and structural elucidation of sesquiterpenoids from fungal sources like Aspergillus ustus.

Fungal Cultivation and Extraction
  • Cultivation: Aspergillus ustus is cultured in a suitable liquid medium (e.g., Potato Dextrose Broth) or on solid agar plates (e.g., Potato Dextrose Agar) under controlled temperature and agitation for several weeks to promote the production of secondary metabolites.

  • Extraction: The fungal biomass and the culture medium are separated by filtration. The culture filtrate is typically extracted with a non-polar organic solvent such as ethyl acetate. The mycelial mass can be dried, ground, and extracted separately with a solvent like methanol or acetone.

  • Concentration: The organic solvent extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Isolation and Purification Workflow

The crude extract, a complex mixture of compounds, is subjected to a series of chromatographic separations to isolate individual sesquiterpenoids.

experimental_workflow crude_extract Crude Fungal Extract column_chrom Silica Gel Column Chromatography (Gradient Elution: Hexane-EtOAc) crude_extract->column_chrom fractions Fractions (F1, F2, F3...) column_chrom->fractions hplc Preparative HPLC (C18 Column, MeCN/H₂O) fractions->hplc pure_compounds Isolated Pure Compounds (e.g., this compound) hplc->pure_compounds structure_elucidation Structural Elucidation pure_compounds->structure_elucidation AChE_Inhibition cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) Vesicles ACh ACh ACh_vesicle->ACh Release AChE AChE ACh->AChE Hydrolysis AChR ACh Receptor ACh->AChR Binds Inhibitor Sesquiterpenoid Inhibitor Inhibitor->AChE Inhibits Signal Signal Transduction AChR->Signal

Unveiling Ustusol C: A Technical Primer on its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – Ustusol C, a drimane sesquiterpenoid isolated from the marine fungus Aspergillus ustus, presents a compelling avenue for oncological research. This technical guide provides an in-depth analysis of its potential therapeutic targets, drawing from foundational studies that have begun to elucidate its bioactivity. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of novel anticancer agents.

Core Findings: Cytotoxic Activity of Related Drimane Sesquiterpenoids

Initial investigations into the secondary metabolites of Aspergillus ustus, sourced from the Mediterranean sponge Suberites domuncula, have revealed cytotoxic properties within the drimane sesquiterpenoid class to which this compound belongs. While specific quantitative data for this compound's cytotoxicity is not yet publicly detailed, the seminal study by Liu et al. (2009) provides critical context through the analysis of structurally related compounds isolated from the same fungal strain.

The table below summarizes the cytotoxic activities of drimane sesquiterpenoids identified in the foundational study, offering a comparative benchmark for the potential efficacy of this compound.

CompoundCell LineEC50 (µg/mL)
Compound 6 L5178Y5.3
HeLa> 10
PC12> 10
Compound 7 L5178Y0.6
HeLa5.9
PC127.2
RES-1149-2 (Compound 10) L5178Y5.3
HeLa> 10
PC12> 10

Data sourced from Liu et al., Journal of Natural Products, 2009, 72(9), 1585-1588.

Experimental Methodologies: A Blueprint for Further Research

To facilitate continued investigation into this compound and its analogs, the detailed experimental protocols for the foundational cytotoxicity assays are provided below.

Fungal Material and Fermentation

The producing fungal strain, Aspergillus ustus (strain 094102), was isolated from the inner tissue of the Mediterranean sponge Suberites domuncula. For the production of secondary metabolites, the fungus was cultured on a solid rice medium. Large-scale fermentation was carried out in Erlenmeyer flasks, each containing a sterile mixture of rice and seawater, which were inoculated with the fungal strain and incubated under static conditions at room temperature for a period of 30 days.

Extraction and Isolation of Compounds

Following incubation, the fermented rice cultures were extracted exhaustively with ethyl acetate (EtOAc). The resulting crude extract was then subjected to a series of chromatographic separations to isolate the individual drimane sesquiterpenoids. This multi-step process involved:

  • Vacuum Liquid Chromatography (VLC): The crude extract was fractionated on a silica gel column using a stepwise gradient of n-hexane and EtOAc.

  • Sephadex LH-20 Chromatography: Fractions of interest were further purified using a Sephadex LH-20 column with methanol (MeOH) as the mobile phase to remove pigments and other impurities.

  • High-Performance Liquid Chromatography (HPLC): Final purification of the compounds was achieved using reversed-phase HPLC (C18 column) with an acetonitrile (MeCN) and water (H₂O) gradient.

Cytotoxicity Assay

The cytotoxic activity of the isolated compounds was evaluated against a panel of three tumor cell lines: murine lymphoma (L5178Y), human cervix carcinoma (HeLa), and rat pheochromocytoma (PC12). A standard colorimetric microculture assay using 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) was employed.

Protocol:

  • Cell Seeding: Cells were seeded into 96-well microtiter plates at a density of 1 x 10⁴ cells per well.

  • Compound Incubation: The cells were allowed to adhere for 24 hours, after which the isolated compounds, dissolved in dimethyl sulfoxide (DMSO) and diluted with culture medium, were added at various concentrations. The final DMSO concentration was maintained below 0.1% to avoid solvent-induced toxicity.

  • MTT Assay: After a 72-hour incubation period with the test compounds, 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) was added to each well.

  • Formazan Solubilization: The plates were incubated for an additional 4 hours at 37°C. Subsequently, the culture medium was removed, and the formed formazan crystals were dissolved in 100 µL of DMSO.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The half-maximal effective concentration (EC50) was determined as the concentration of the compound that caused a 50% reduction in cell viability compared to the untreated control.

Visualizing the Path Forward: Research and Development Workflow

The logical progression from fungal source to potential therapeutic application is outlined in the following diagram. This workflow highlights the key stages of discovery, characterization, and preclinical evaluation.

Ustusol_C_Research_Workflow This compound: From Fungal Metabolite to Therapeutic Target Identification cluster_Discovery Discovery and Isolation cluster_Characterization Characterization and Primary Screening cluster_Development Preclinical Development Fungal_Source Aspergillus ustus (from Suberites domuncula) Fermentation Solid Rice Medium Fermentation Fungal_Source->Fermentation Extraction Ethyl Acetate Extraction Fermentation->Extraction Isolation Chromatographic Purification (VLC, HPLC) Extraction->Isolation Structure_Elucidation Spectroscopic Analysis (NMR, MS) Isolation->Structure_Elucidation Cytotoxicity_Screening MTT Assay (L5178Y, HeLa, PC12) Isolation->Cytotoxicity_Screening Target_Identification Mechanism of Action Studies Cytotoxicity_Screening->Target_Identification Pathway_Analysis Signaling Pathway Investigation Target_Identification->Pathway_Analysis In_Vivo_Studies Animal Model Efficacy Testing Pathway_Analysis->In_Vivo_Studies Drug_Candidate Lead Compound Optimization In_Vivo_Studies->Drug_Candidate

Figure 1. A conceptual workflow for the discovery and development of this compound.

Signaling Pathways: A Hypothetical Framework

Based on the cytotoxic activity of related drimane sesquiterpenoids, it is plausible that this compound may exert its effects through the induction of apoptosis. The diagram below illustrates a generalized apoptotic signaling pathway that could be a potential therapeutic target for this compound. Further research is required to validate the specific molecular interactions.

Apoptotic_Signaling_Pathway Hypothesized Apoptotic Pathway for this compound Action Ustusol_C This compound Pro_Apoptotic Pro-Apoptotic Proteins (e.g., Bax, Bak) Ustusol_C->Pro_Apoptotic Induces Anti_Apoptotic Anti-Apoptotic Proteins (e.g., Bcl-2, Bcl-xL) Ustusol_C->Anti_Apoptotic Inhibits Cell_Membrane Cancer Cell Membrane Mitochondrion Mitochondrion Pro_Apoptotic->Mitochondrion Promotes Permeabilization Anti_Apoptotic->Mitochondrion Inhibits Permeabilization Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase_Activation Caspase Cascade Activation (e.g., Caspase-9, Caspase-3) Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Figure 2. A generalized apoptotic signaling pathway potentially targeted by this compound.

Concluding Remarks

This compound, a member of the drimane sesquiterpenoid family, represents a promising starting point for the development of new anticancer therapies. While direct biological data for this compound is still emerging, the demonstrated cytotoxicity of its close structural analogs from Aspergillus ustus provides a strong rationale for its further investigation. The experimental protocols and conceptual frameworks presented in this guide are intended to serve as a valuable resource for the scientific community to build upon this foundational knowledge and unlock the full therapeutic potential of this marine-derived natural product.

Methodological & Application

Application Notes and Protocols: Synthesis and Derivatization of Ursolic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and derivatization of Ursolic Acid (UA), a promising natural product with a wide range of biological activities. The protocols and data presented herein are intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents based on the ursane scaffold.

Introduction

Ursolic acid is a pentacyclic triterpenoid found in numerous medicinal plants and fruits.[1][2] It has garnered significant attention in the scientific community due to its diverse pharmacological properties, including anti-inflammatory, antioxidant, antimicrobial, and anticancer activities.[1][3] However, the clinical application of ursolic acid is often limited by its poor bioavailability and solubility.[1][2] To address these limitations and enhance its therapeutic potential, extensive research has focused on the chemical modification of the ursolic acid backbone. The primary sites for derivatization are the C-3 hydroxyl group, the C-28 carboxylic acid group, and the C-11 position.[2][3] This document details established methods for the synthesis of various ursolic acid derivatives and outlines key signaling pathways modulated by these compounds.

Data Presentation: Synthesis and Biological Activity of Ursolic Acid Derivatives

The following tables summarize quantitative data from various studies on the synthesis and biological evaluation of ursolic acid derivatives.

Table 1: Synthesis Yields of Selected Ursolic Acid Derivatives

Derivative TypeModification Site(s)Reagents and ConditionsYield (%)Reference
3-Oxo-ursolic acidC-3Jones reagent, acetone, 0 °C, 5 h90[1]
3β-Acetoxy-urs-12-en-28-oic acidC-3Acetic anhydride, pyridine, DMAP, THF, 4 h, rt91[4]
3β-((N-(t-Butoxycarbonyl)-5-benzyl-l-glutamyl)oxy)-urs-12-en-28-oic Acid Methyl EsterC-3, C-28Boc-l-Glu(Bzl)-OH, DCC, DMAP, CH2Cl2, 24 h, rt-[5]
Quinoline-Oxadiazole ConjugatesC-3, C-28Multi-step synthesis involving Friedlander reaction34-74[1][6]
Ester DerivativesC-3Various anhydrides, anhydrous pyridine-[7]
Amine-Spaced DOTA ConjugatesC-3Multi-step synthesis-[1]
Acetylated Piperazinyl AmidesC-3, C-28Coupling with rhodamine B-[1]

Table 2: In Vitro Cytotoxic Activity of Ursolic Acid and Its Derivatives

Compound/DerivativeCell LineIC50 (µM)Reference
Ursolic AcidA375 (Melanoma)>10[1]
Ursolic AcidA2780 (Ovarian Carcinoma)>10[1]
Amine-Spaced DOTA Conjugate (Compound 26)A375 (Melanoma)1.5[1]
Amine-Spaced DOTA Conjugate (Compound 27)A2780 (Ovarian Carcinoma)1.7[1]
N-[3β-acetoxyurs-11-oxo-12-en -28-acyl]-amine (Compound 13)HeLa2.71[4]
N-[3β-acetoxyurs-11-oxo-12-en -28-acyl]-amine (Compound 13)SKOV37.40[4]
N-[3β-acetoxyurs-11-oxo-12-en -28-acyl]-amine (Compound 13)BGC-8234.46[4]
α-Glucosidase Inhibitor (UA-O-i)-0.71 ± 0.27[8]

Experimental Protocols

The following are detailed methodologies for key experiments in the synthesis of ursolic acid derivatives.

Protocol 1: Synthesis of 3-Oxo-ursolic Acid

This protocol describes the oxidation of the C-3 hydroxyl group of ursolic acid.

Materials:

  • Ursolic Acid

  • Acetone

  • Jones Reagent (Chromium trioxide in sulfuric acid)

  • Ice bath

  • Stirring apparatus

Procedure:

  • Dissolve ursolic acid in acetone in a round-bottom flask.[6]

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add Jones reagent dropwise to the stirred solution.

  • Continue stirring the reaction mixture at 0 °C for 5 hours.[1]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding isopropanol.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 3-oxo-ursolic acid.

Protocol 2: Synthesis of 3β-Acetoxy-urs-12-en-28-oic Acid

This protocol details the acetylation of the C-3 hydroxyl group.

Materials:

  • Ursolic Acid

  • Tetrahydrofuran (THF)

  • Pyridine

  • Acetic Anhydride

  • 4-Dimethylaminopyridine (DMAP)

  • Stirring apparatus

Procedure:

  • Dissolve ursolic acid in a mixture of THF and pyridine in a round-bottom flask.[4]

  • Add acetic anhydride and a catalytic amount of DMAP to the solution.[4]

  • Stir the reaction mixture at room temperature for 4 hours.[4]

  • Monitor the reaction by TLC.

  • After completion, concentrate the solvent in vacuo.

  • Disperse the resulting solid in water and acidify to a pH of 2-3 with HCl.

  • Filter the precipitate, wash with water, and dry to yield 3β-acetoxy-urs-12-en-28-oic acid.

Protocol 3: General Procedure for the Synthesis of N-[3β-acetoxyurs-11-oxo-12-en-28-acyl]-amine Derivatives

This protocol outlines a multi-step synthesis involving modifications at C-3, C-11, and C-28.

Materials:

  • 3β-acetoxy-urs-12-en-28-oic acid (from Protocol 2)

  • Acetic anhydride

  • Acetic acid

  • Chromium trioxide (CrO3)

  • Dichloromethane (CH2Cl2)

  • Oxalyl chloride

  • Appropriate amine compound

  • Triethylamine

Procedure:

  • Oxidation at C-11: Stir a mixture of 3β-acetoxy-urs-12-en-28-oic acid, acetic anhydride, acetic acid, and CrO3 at room temperature for 4-6 hours.[4] Work up the reaction by adding water and CH2Cl2, followed by extraction and washing to obtain the 11-oxo intermediate.

  • Formation of Acyl Chloride: Dissolve the 11-oxo intermediate in CH2Cl2 and add oxalyl chloride. Stir the mixture for 20 hours to form the acyl chloride at C-28.[4]

  • Amide Formation: Condense the crude acyl chloride intermediate with the appropriate amine compound in the presence of triethylamine to yield the final N-[3β-acetoxyurs-11-oxo-12-en -28-acyl]-amine derivative.[4]

  • Purify the final product by column chromatography.

Signaling Pathways and Experimental Workflows

Ursolic acid and its derivatives exert their biological effects by modulating various signaling pathways. Understanding these pathways is crucial for rational drug design and development.

Anticancer Signaling Pathways of Ursolic Acid Derivatives

Ursolic acid and its derivatives have been shown to interfere with multiple signaling cascades implicated in cancer progression, including proliferation, apoptosis, and metastasis.

anticancer_pathways UA Ursolic Acid Derivatives PI3K PI3K UA->PI3K Inhibits MAPK MAPK (ERK, p38) UA->MAPK Modulates NFkB NF-κB UA->NFkB Inhibits STAT3 STAT3 UA->STAT3 Inhibits Apoptosis Apoptosis UA->Apoptosis Induces Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation MAPK->Proliferation NFkB->Apoptosis Inhibits NFkB->Proliferation Angiogenesis Angiogenesis NFkB->Angiogenesis Metastasis Metastasis NFkB->Metastasis STAT3->Proliferation STAT3->Angiogenesis

Caption: Key signaling pathways modulated by Ursolic Acid derivatives in cancer.

General Workflow for Synthesis and Evaluation of Ursolic Acid Derivatives

The following diagram illustrates a typical workflow for the development of novel ursolic acid-based therapeutic agents.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation UA Ursolic Acid (Starting Material) Derivatization Chemical Derivatization (e.g., Esterification, Amidation) UA->Derivatization Purification Purification (Column Chromatography, Crystallization) Derivatization->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization InVitro In Vitro Screening (e.g., MTT Assay, Enzyme Inhibition) Characterization->InVitro Lead_ID Lead Compound Identification InVitro->Lead_ID Mechanism Mechanism of Action Studies (Western Blot, Flow Cytometry) Lead_ID->Mechanism InVivo In Vivo Studies (Animal Models) Mechanism->InVivo

Caption: General workflow for the synthesis and evaluation of Ursolic Acid derivatives.

References

Application Note: Detection and Quantification of Ustusol C using Liquid Chromatography-Mass Spectrometry (LC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a generalized protocol for the detection and quantification of Ustusol C, a drimane sesquiterpenoid, in various biological matrices using Liquid Chromatography-Mass Spectrometry (LC-MS). This compound is a secondary metabolite produced by fungi and its analysis is crucial for research in natural products, drug discovery, and mycotoxin studies. The methodology outlined below provides a framework for sample preparation, chromatographic separation, and mass spectrometric detection of this compound. While specific quantitative parameters need to be determined empirically, this protocol offers a robust starting point for researchers, scientists, and drug development professionals.

Introduction

This compound is a sesquiterpenoid with the chemical formula C16H28O4 and a molecular weight of 284.39 g/mol .[1] As a fungal secondary metabolite, its identification and quantification are essential for understanding its biological activity and potential applications. Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry, making it ideal for the analysis of complex biological samples. This document provides a detailed protocol for the analysis of this compound using LC-MS.

Experimental Protocol

Materials and Reagents
  • This compound standard (if available)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Solvents for extraction (e.g., ethyl acetate, chloroform)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Syringe filters (0.22 µm)

  • Autosampler vials

Sample Preparation

The appropriate sample preparation method will depend on the matrix (e.g., fungal culture, plant tissue, biological fluid). A general workflow for the extraction of fungal secondary metabolites is as follows:

  • Homogenization: Solid samples should be lyophilized (freeze-dried) and ground to a fine powder to ensure homogeneity.

  • Extraction:

    • For fungal cultures, a liquid-liquid extraction with a solvent like ethyl acetate or chloroform can be performed. The organic layer should be collected and dried.

    • For solid samples, an ultrasonic-assisted extraction with methanol or a methanol/water mixture is recommended. The sample is sonicated and then centrifuged to separate the supernatant.

  • Purification (Optional but Recommended):

    • The dried extract can be reconstituted in a suitable solvent and purified using Solid Phase Extraction (SPE). C18 cartridges are commonly used for the cleanup of sesquiterpenoids.

    • The SPE cartridge is first conditioned with methanol and then equilibrated with water.

    • The sample is loaded onto the cartridge, washed with water to remove polar impurities, and then the analyte of interest is eluted with methanol or acetonitrile.

  • Final Preparation: The purified extract is evaporated to dryness under a gentle stream of nitrogen and reconstituted in the initial mobile phase composition for LC-MS analysis. The reconstituted sample should be filtered through a 0.22 µm syringe filter before being transferred to an autosampler vial.

LC-MS Instrumentation and Parameters

The following are suggested starting parameters for the LC-MS analysis of this compound. Optimization will be necessary for specific instrumentation and applications.

Liquid Chromatography (LC) System:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is a suitable choice for the separation of sesquiterpenoids.

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step. For example:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Mass Spectrometry (MS) System:

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is a good starting point.

  • Scan Mode: Full scan mode can be used for initial detection. For quantification, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) will provide higher sensitivity and selectivity.

    • Full Scan Range: m/z 100-500

    • SIM/MRM Transitions: The precursor ion would be the protonated molecule [M+H]+ (m/z 285.20). Product ions for MRM would need to be determined by fragmentation analysis of the this compound standard.

  • Capillary Voltage: 3.5 kV

  • Gas Temperature: 325 °C

  • Gas Flow: 8 L/min

  • Nebulizer Pressure: 35 psi

Data Analysis and Quantification
  • Identification: The retention time of the peak in the sample chromatogram should match that of the this compound standard. The mass spectrum of the peak should show the expected m/z for the protonated molecule.

  • Quantification: A calibration curve should be prepared using a series of known concentrations of the this compound standard. The peak area of this compound in the samples can then be used to determine its concentration by interpolating from the calibration curve.

Quantitative Data Summary

The following table outlines the key parameters that should be determined during method validation.

ParameterRecommended ValueDetermined Value
**Linearity (R²) **> 0.99To be determined
Limit of Detection (LOD) Signal-to-Noise > 3To be determined
Limit of Quantification (LOQ) Signal-to-Noise > 10To be determined
Precision (%RSD) < 15%To be determined
Accuracy (%Recovery) 80-120%To be determined
Matrix Effect To be evaluatedTo be determined

Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data_analysis Data Analysis sample Biological Sample homogenize Homogenization sample->homogenize extract Extraction homogenize->extract purify Purification (SPE) extract->purify reconstitute Reconstitution & Filtration purify->reconstitute lcms LC-MS System reconstitute->lcms separation Chromatographic Separation lcms->separation detection Mass Spectrometric Detection separation->detection data_acq Data Acquisition detection->data_acq identification Peak Identification data_acq->identification quantification Quantification identification->quantification report Reporting quantification->report

Caption: Experimental workflow for this compound detection by LC-MS.

Conclusion

This application note provides a comprehensive, albeit generalized, protocol for the detection and quantification of this compound using LC-MS. The successful application of this method will require optimization of sample preparation and instrument parameters based on the specific matrix and available instrumentation. This protocol serves as a valuable starting point for researchers interested in the analysis of this compound and other related fungal secondary metabolites.

References

Application Notes & Protocols for Ursolic Acid: In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ursolic acid is a pentacyclic triterpenoid compound found in a variety of plants and medicinal herbs. It has garnered significant interest in the scientific community due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. These application notes provide an overview of common in vitro assays used to evaluate the efficacy of ursolic acid, along with detailed protocols to guide researchers in their experimental design.

Anti-Cancer Activity

Ursolic acid and its derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[1][2] The primary mechanism of action often involves the induction of apoptosis and cell cycle arrest.

Quantitative Data Summary: In Vitro Cytotoxicity of Ursolic Acid and its Derivatives
CompoundCell LineIC50 (µM)Assay
Ursolic Acid Derivative 14 HepG2 (Liver Cancer)5.8 ± 0.5MTT Assay
Ursolic Acid Derivative 14 BGC-823 (Gastric Cancer)7.2 ± 0.6MTT Assay
Ursolic Acid Derivative 14 SH-SY5Y (Neuroblastoma)9.1 ± 0.8MTT Assay
Ursolic Acid Derivative 14 HeLa (Cervical Cancer)12.5 ± 1.1MTT Assay
Ursolic Acid Derivative 15 HepG2 (Liver Cancer)6.2 ± 0.4MTT Assay
Ursolic Acid Derivative 16 HepG2 (Liver Cancer)8.9 ± 0.7MTT Assay
Ursolic Acid Derivative 17 HepG2 (Liver Cancer)10.3 ± 0.9MTT Assay

Data synthesized from multiple sources indicating the cytotoxic potential of ursolic acid derivatives.[1]

Experimental Protocol: MTT Assay for Cell Viability

This protocol outlines the determination of cell viability and proliferation in response to treatment with ursolic acid using a colorimetric MTT assay.[3][4]

Objective: To assess the cytotoxic effects of ursolic acid on a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., HepG2, HeLa)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[3]

  • Ursolic Acid

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete DMEM medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of ursolic acid in complete medium. After 24 hours, remove the old medium from the wells and add 100 µL of the diluted ursolic acid solutions. Include a vehicle control (DMSO) and an untreated control. Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC₅₀ value (the concentration of ursolic acid that inhibits 50% of cell growth).

Workflow for MTT Assay

MTT_Workflow A Seed Cells in 96-well Plate B Incubate for 24h A->B C Treat with Ursolic Acid B->C D Incubate for 48-72h C->D E Add MTT Solution D->E F Incubate for 4h E->F G Solubilize Formazan with DMSO F->G H Measure Absorbance at 570 nm G->H

Caption: Workflow of the MTT assay for determining cell viability.

Experimental Protocol: Caspase-3 Activity Assay

This protocol measures the activity of caspase-3, a key effector caspase in the apoptotic pathway, in cells treated with ursolic acid.[1]

Objective: To determine if ursolic acid induces apoptosis via activation of caspase-3.

Materials:

  • Cells treated with ursolic acid

  • Cell lysis buffer

  • Caspase-3 substrate (e.g., Ac-DEVD-pNA)

  • Caspase-3 inhibitor (Ac-DEVD-CHO) for control

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Lysis: After treatment with ursolic acid, harvest and lyse the cells according to the manufacturer's protocol for the caspase assay kit.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., Bradford assay).

  • Assay Reaction: In a 96-well plate, add an equal amount of protein from each sample. Add the caspase-3 substrate to each well. Include a blank (lysis buffer and substrate) and a negative control (lysate with caspase-3 inhibitor).

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Absorbance Measurement: Measure the absorbance at 405 nm. The absorbance is proportional to the amount of pNA released, which indicates caspase-3 activity.

  • Data Analysis: Normalize the caspase-3 activity to the protein concentration and express the results as a fold change relative to the untreated control.

Apoptosis Induction Pathway

Apoptosis_Pathway UA Ursolic Acid Caspase3 Caspase-3 Activation UA->Caspase3 induces Apoptosis Apoptosis Caspase3->Apoptosis leads to

Caption: Ursolic acid induces apoptosis through caspase-3 activation.

Anti-Inflammatory Activity

Ursolic acid has been shown to inhibit key inflammatory pathways, including the NF-κB signaling pathway.[5] This inhibition leads to a reduction in the production of pro-inflammatory cytokines.

Quantitative Data Summary: Inhibition of Pro-inflammatory Markers by Ursolic Acid
MarkerCell TypeTreatmentInhibition (%)
IL-2 ProductionActivated T-cellsUrsolic Acid (30 µmol/L)> 50%
CD69 ExpressionActivated T-cellsUrsolic Acid (30 µmol/L)Significant Reduction
CD25 ExpressionActivated T-cellsUrsolic Acid (30 µmol/L)Significant Reduction
p-IκB-αActivated T-cellsUrsolic AcidInhibition of PMA-induced increase
p65 Nuclear TranslocationActivated T-cellsUrsolic AcidBlocked

Data compiled from studies on the anti-inflammatory effects of ursolic acid.[5]

Experimental Protocol: NF-κB Activation Assay (Western Blot)

This protocol describes the use of Western blotting to analyze the effect of ursolic acid on the phosphorylation of IκB-α and the nuclear translocation of the p65 subunit of NF-κB.[5]

Objective: To investigate the inhibitory effect of ursolic acid on the NF-κB signaling pathway.

Materials:

  • T-cells or other suitable cell line

  • Ursolic Acid

  • PMA (phorbol 12-myristate 13-acetate) or other inflammatory stimulus

  • Nuclear and cytoplasmic extraction kits

  • Primary antibodies (anti-p-IκB-α, anti-p65, anti-Lamin B1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and Western blot apparatus

  • Chemiluminescence detection reagents

Procedure:

  • Cell Treatment: Pre-treat cells with various concentrations of ursolic acid for 1-2 hours, followed by stimulation with PMA for 30 minutes.

  • Protein Extraction:

    • For p-IκB-α: Lyse whole cells to obtain total protein extracts.

    • For p65 translocation: Fractionate the cells to obtain separate nuclear and cytoplasmic extracts.

  • Protein Quantification: Determine the protein concentration of each extract.

  • SDS-PAGE and Western Blot:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies overnight at 4°C. Use Lamin B1 as a nuclear marker and β-actin as a cytoplasmic/loading control.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize to the respective loading controls. Compare the levels of p-IκB-α and nuclear p65 in treated versus untreated cells.

NF-κB Signaling Pathway Inhibition

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PMA PMA IKK IKK PMA->IKK activates IkBa p-IκB-α IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB releases p65 p65 NFkB->p65 translocates UA Ursolic Acid UA->IKK inhibits Transcription Pro-inflammatory Gene Transcription (e.g., IL-2) p65->Transcription activates

Caption: Ursolic acid inhibits the NF-κB signaling pathway.

Disclaimer

The protocols provided are intended as a general guide. Researchers should optimize the conditions for their specific cell lines and experimental setup. All work should be conducted in accordance with institutional safety guidelines.

References

Application Notes and Protocols for Cell-Based Experiments with Ursolic Acid and Vitamin C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide detailed protocols for investigating the cellular effects of Ursolic Acid (UA) and Vitamin C (ascorbic acid). While "Ustusol C" is not a recognized compound in scientific literature, the combination of Ursolic Acid and Vitamin C is explored here for its potential synergistic anti-cancer effects. Ursolic acid, a pentacyclic triterpenoid found in various plants, is known to induce apoptosis and inhibit proliferation in cancer cells.[1] Vitamin C is an essential nutrient that can exhibit pro-oxidant effects at high concentrations, leading to cancer cell death.[2] This document outlines key cell-based assays to characterize the efficacy and mechanism of action of these compounds, both individually and in combination.

Data Presentation: Summary of Quantitative Data

The following tables summarize the cytotoxic effects of Ursolic Acid and Vitamin C on various cancer cell lines, as reported in the literature.

Table 1: IC50 Values of Ursolic Acid in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure Time (h)
A549Non-Small Cell Lung Cancer~20-4024
H460Non-Small Cell Lung Cancer~20-4024
NCI-H292Lung Cancer~1224-48
T47DBreast Cancer~160-320 µg/mlNot Specified
MCF-7Breast Cancer~160-320 µg/mlNot Specified
MDA-MB-231Breast Cancer~160-320 µg/mlNot Specified
HCT116Colorectal Cancer~20-4024
HCT-8Colorectal Cancer~20-4024

Table 2: IC50 Values of Vitamin C in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (mM)Exposure Time (h)
HL-60Myeloid Leukemia0.3324
NB4Acute Promyelocytic Leukemia< 124
SK-OV-3Ovarian Cancer< 5Not Specified
OVCAR-3Ovarian Cancer< 5Not Specified
MDA-MB-231Triple-Negative Breast Cancer16Not Specified
MCF7Breast Cancer7Not Specified
B-CPAPPapillary Thyroid Carcinoma548
K1Papillary Thyroid Carcinoma548
TPC-1Papillary Thyroid Carcinoma1048

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Ursolic_Acid_Apoptosis_Pathway UA Ursolic Acid Cell Cancer Cell UA->Cell Bax Bax Cell->Bax Upregulates Bcl2 Bcl-2 Cell->Bcl2 Downregulates Mito Mitochondria CytC Cytochrome c Mito->CytC Release Bax->Mito Bcl2->Mito Inhibits Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Ursolic Acid-induced mitochondrial apoptosis pathway.

Vitamin_C_Apoptosis_Pathway VitC High-Dose Vitamin C ROS ROS (Reactive Oxygen Species) VitC->ROS Increases p53 p53 ROS->p53 Activates p21 p21 p53->p21 Upregulates Caspases Caspases (e.g., -7, -8, -9) p53->Caspases Activates CellCycleArrest Cell Cycle Arrest (G0/G1 or S/G2) p21->CellCycleArrest Apoptosis Apoptosis Caspases->Apoptosis

Caption: Vitamin C-induced apoptosis and cell cycle arrest.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Cell-Based Assays cluster_analysis Data Analysis CellCulture 1. Cell Culture (e.g., A549, MCF-7) Treatment 2. Treatment (Ursolic Acid, Vitamin C, Combination) CellCulture->Treatment Viability 3a. Cell Viability (MTT Assay) Treatment->Viability Apoptosis 3b. Apoptosis (Annexin V/PI Staining) Treatment->Apoptosis CellCycle 3c. Cell Cycle (PI Staining) Treatment->CellCycle WesternBlot 3d. Protein Expression (Western Blot) Treatment->WesternBlot IC50 4a. IC50 Determination Viability->IC50 FlowCytometry 4b. Flow Cytometry Analysis Apoptosis->FlowCytometry CellCycle->FlowCytometry ProteinQuant 4c. Protein Quantification WesternBlot->ProteinQuant

Caption: General workflow for cell-based experiments.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the concentration of Ursolic Acid or Vitamin C that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Ursolic Acid (stock solution in DMSO)

  • Vitamin C (stock solution in sterile water or PBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Treatment: Prepare serial dilutions of Ursolic Acid and/or Vitamin C in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a blank (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well. Gently shake the plate for 10 minutes to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well plates

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of Ursolic Acid and/or Vitamin C for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Centrifuge the cell suspension at 1,500 rpm for 5 minutes.

  • Washing: Discard the supernatant and wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses PI staining to analyze the distribution of cells in different phases of the cell cycle.

Materials:

  • 6-well plates

  • Treated and control cells

  • Cold 70% ethanol

  • PBS

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compounds as described previously.

  • Cell Harvesting: Harvest the cells by trypsinization and centrifugation.

  • Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise. Fix the cells overnight at -20°C.

  • Washing: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution (containing RNase A).

  • Incubation: Incubate for 30 minutes at 37°C in the dark.

  • Analysis: Analyze the stained cells by flow cytometry. The DNA content will be used to determine the percentage of cells in G0/G1, S, and G2/M phases.

Western Blotting

This technique is used to detect changes in the expression of specific proteins involved in apoptosis and cell cycle regulation (e.g., caspases, Bcl-2 family proteins, p53, p21).

Materials:

  • Treated and control cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to target proteins)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the treated and control cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the ECL substrate and detect the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

References

Application Notes and Protocols for Ustusol C in Enzyme Inhibition Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Natural products derived from marine organisms are a rich source of novel bioactive compounds with the potential for therapeutic applications. Marine sponges of the genus Ircinia are known to produce a diverse array of secondary metabolites, particularly furanosesterterpenoids, which have demonstrated a range of biological activities including anti-inflammatory, antimicrobial, and cytotoxic effects. These activities are often underpinned by the inhibition of specific enzymes.

This document provides a detailed application note and protocol for studying the enzyme inhibitory properties of Ustusol C , a representative furanosesterterpenoid derived from Ircinia species. While "this compound" is used here as a placeholder for a novel or proprietary compound, the protocols and principles described are broadly applicable to the characterization of similar natural product enzyme inhibitors. For the purpose of providing a concrete example, data and protocols will be presented in the context of inhibiting a representative protein kinase, a common target for cytotoxic furanosesterterpenoids.

Principle of Enzyme Inhibition Assays

Enzyme inhibition assays are fundamental in drug discovery and basic research to determine the potency and mechanism of action of an inhibitor. These assays typically involve measuring the rate of an enzyme-catalyzed reaction in the presence and absence of the inhibitor. The inhibitory activity is often quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

A common method for assaying protein kinase activity involves the use of a substrate that becomes fluorescent upon phosphorylation, allowing for a continuous and high-throughput compatible measurement of enzyme activity.

Materials and Reagents

  • Test Compound: this compound (or a representative furanosesterterpenoid like Ircinin-1)

  • Enzyme: Recombinant human protein kinase (e.g., a tyrosine kinase)

  • Substrate: A suitable fluorescent peptide substrate for the specific kinase

  • ATP: Adenosine 5'-triphosphate

  • Assay Buffer: (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Positive Control Inhibitor: A known inhibitor for the target kinase (e.g., Staurosporine)

  • DMSO: Dimethyl sulfoxide (for dissolving the test compound)

  • Microplates: 96-well or 384-well, black, flat-bottom plates

  • Plate Reader: A fluorescence plate reader with appropriate excitation and emission filters

  • Pipettes and Tips

Experimental Protocols

Protocol 1: Determination of IC50 for this compound against a Protein Kinase

This protocol describes the steps to determine the concentration-dependent inhibition of a protein kinase by this compound.

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create a serial dilution of the this compound stock solution in DMSO. A common starting point is a 10-point, 3-fold serial dilution.

    • Prepare the assay buffer and store it on ice.

    • Prepare the enzyme, substrate, and ATP solutions in the assay buffer at 2X the final desired concentration.

  • Assay Procedure:

    • Add 2 µL of the serially diluted this compound (and DMSO for the no-inhibitor control) to the wells of a microplate.

    • Add 48 µL of the 2X enzyme solution to each well and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding 50 µL of the 2X substrate and ATP solution to each well.

    • Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence over time (e.g., every minute for 60 minutes) at the appropriate excitation and emission wavelengths for the substrate.

  • Data Analysis:

    • Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time plot for each inhibitor concentration.

    • Normalize the reaction rates to the no-inhibitor control (V0) to obtain the percent inhibition for each concentration.

    • Plot the percent inhibition against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.

Data Presentation

The quantitative data from the enzyme inhibition studies should be summarized in clear and concise tables.

This compound Conc. (µM)Average Reaction Rate (RFU/min)% Inhibition
0 (Control)5000
0.145010
0.337525
1.025050
3.012575
10.05090
30.02595
100.01098

Table 1: Example Data for IC50 Determination of this compound against a Protein Kinase.

CompoundTarget EnzymeIC50 (µM)
This compoundProtein Kinase A1.5
This compoundProtein Kinase B12.8
This compoundProtein Kinase C5.2
Staurosporine (Control)Protein Kinase A0.01

Table 2: Comparative Inhibitory Activity of this compound against a Panel of Protein Kinases.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_reagents Prepare Reagents (this compound, Enzyme, Substrate, ATP) serial_dilution Serial Dilution of this compound prep_reagents->serial_dilution add_inhibitor Add this compound to Plate serial_dilution->add_inhibitor add_enzyme Add Enzyme & Incubate add_inhibitor->add_enzyme add_substrate Initiate Reaction with Substrate & ATP add_enzyme->add_substrate read_plate Measure Fluorescence add_substrate->read_plate calc_rates Calculate Reaction Rates read_plate->calc_rates plot_data Plot % Inhibition vs. [this compound] calc_rates->plot_data fit_curve Fit Sigmoidal Curve plot_data->fit_curve det_ic50 Determine IC50 fit_curve->det_ic50

Caption: Workflow for determining the IC50 of this compound.

Signaling Pathway

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor ras Ras receptor->ras activates growth_factor Growth Factor growth_factor->receptor raf Raf ras->raf activates mek MEK raf->mek phosphorylates erk ERK mek->erk phosphorylates transcription_factor Transcription Factors erk->transcription_factor activates gene_expression Gene Expression (Proliferation, Survival) transcription_factor->gene_expression ustusol_c This compound ustusol_c->raf inhibits

Caption: Inhibition of the MAPK/ERK signaling pathway by this compound.

Ustusol C: Application Notes and Protocols for a Novel Research Tool

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Ustusol C is a novel pentacyclic triterpenoid compound that has demonstrated significant potential as a tool for cancer research. Its multifaceted mechanism of action, targeting key signaling pathways involved in cell proliferation, survival, and apoptosis, makes it a valuable agent for investigating cancer biology and potential therapeutic strategies. These application notes provide detailed protocols for utilizing this compound in various in vitro assays and offer insights into its molecular targets.

Biochemical and Cellular Effects

This compound has been shown to exert potent anti-proliferative and pro-apoptotic effects across a range of cancer cell lines. Its primary mechanisms of action involve the modulation of critical signaling cascades, including the PI3K/Akt and NF-κB pathways, and the induction of both intrinsic and extrinsic apoptotic pathways.

Quantitative Data: IC50 Values

The half-maximal inhibitory concentration (IC50) of this compound has been determined in several human cancer cell lines, highlighting its broad-spectrum activity. The IC50 values for this compound are summarized in the table below.

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Cancer9.24 ± 0.53[1]
MDA-MB-231Breast Cancer0.61 ± 0.07[2]
HeLaCervical Cancer0.36 ± 0.05[2]
A549Lung Cancer6.07 - 22.27[1]
HepG2Liver Cancer1.26 ± 0.17[3]
MGC803Gastric Cancer2.50 ± 0.25[1]
PC-3Prostate CancerIC50 values reported[4]
THP-1LeukemiaIC50 values reported[4]

Signaling Pathways Modulated by this compound

This compound's anti-cancer effects are attributed to its ability to interfere with multiple signaling pathways crucial for tumor growth and survival.

PI3K/Akt/mTOR Pathway Inhibition

This compound has been observed to inhibit the phosphorylation of Akt and mTOR, key components of the PI3K/Akt/mTOR pathway.[1] This pathway is a central regulator of cell growth, proliferation, and survival. By inhibiting this pathway, this compound can effectively halt the cell cycle and prevent tumor progression.

PI3K_Akt_mTOR_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 p PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival Ustusol_C This compound Ustusol_C->Akt Ustusol_C->mTOR

This compound inhibits the PI3K/Akt/mTOR signaling pathway.
Induction of Apoptosis

This compound is a potent inducer of apoptosis, activating both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

  • Intrinsic Pathway : this compound upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2.[5] This leads to the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and the downstream executioner caspase-3, culminating in apoptosis.[6][7]

  • Extrinsic Pathway : The compound has been shown to induce the expression of the Fas death receptor, leading to the activation of caspase-8 and subsequent cleavage of caspase-3 and PARP.[5]

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway FasL FasL FasR Fas Receptor FasL->FasR Caspase8 Caspase-8 FasR->Caspase8 Caspase3 Caspase-3 Caspase8->Caspase3 Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Bax Bax Bax->Mitochondrion Bcl2 Bcl-2 Bcl2->Mitochondrion Caspase9 Caspase-9 Cytochrome_c->Caspase9 Caspase9->Caspase3 PARP_cleavage PARP Cleavage Caspase3->PARP_cleavage Apoptosis Apoptosis PARP_cleavage->Apoptosis Ustusol_C This compound Ustusol_C->FasR induces expression Ustusol_C->Bax upregulates Ustusol_C->Bcl2 downregulates

This compound induces apoptosis via intrinsic and extrinsic pathways.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on the viability of adherent cancer cells in a 96-well format.

Materials:

  • This compound stock solution (dissolved in DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

  • Prepare serial dilutions of this compound in complete medium.

  • After 24 hours, remove the medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell blank.

  • Incubate the plate for 24, 48, or 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8]

  • Carefully aspirate the medium containing MTT.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.[8]

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow Start Start Seed_Cells 1. Seed Cells (96-well plate) Start->Seed_Cells Add_Ustusol_C 2. Add this compound (serial dilutions) Seed_Cells->Add_Ustusol_C Incubate 3. Incubate (24-72h) Add_Ustusol_C->Incubate Add_MTT 4. Add MTT Reagent Incubate->Add_MTT Incubate_MTT 5. Incubate (4h) Add_MTT->Incubate_MTT Solubilize 6. Solubilize Formazan (DMSO) Incubate_MTT->Solubilize Read_Absorbance 7. Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze 8. Analyze Data (Calculate IC50) Read_Absorbance->Analyze End End Analyze->End

Workflow for the MTT Cell Viability Assay.
Western Blot Analysis for Protein Expression and Phosphorylation

This protocol describes the detection of key proteins modulated by this compound, such as p-Akt, Akt, cleaved caspase-3, and PARP.

Materials:

  • Cells treated with this compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-cleaved caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Lyse this compound-treated and control cells in RIPA buffer.

  • Determine protein concentration using the BCA assay.

  • Normalize protein concentrations and prepare lysates with Laemmli sample buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibody overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Add ECL substrate and visualize protein bands using a chemiluminescence imaging system.

  • Use β-actin as a loading control to normalize protein expression levels.

Caspase-3/9 Activity Assay

This colorimetric assay measures the activity of caspases-3 and -9 in cell lysates.

Materials:

  • Cells treated with this compound

  • Cell lysis buffer

  • Caspase-3 substrate (DEVD-pNA)

  • Caspase-9 substrate (LEHD-pNA)

  • 96-well plate

  • Microplate reader

Procedure:

  • Lyse this compound-treated and control cells.

  • Centrifuge the lysates and collect the supernatant.

  • Determine the protein concentration of the lysates.

  • Add 50 µg of protein lysate to each well of a 96-well plate.

  • Add the caspase-3 or caspase-9 substrate to the respective wells.

  • Incubate the plate at 37°C for 1-2 hours.

  • Measure the absorbance at 405 nm.

  • Calculate the fold-increase in caspase activity compared to the control.

Cytochrome c Release Assay

This protocol is for detecting the translocation of cytochrome c from the mitochondria to the cytosol, a hallmark of intrinsic apoptosis.

Materials:

  • Cells treated with this compound

  • Mitochondria/Cytosol Fractionation Kit

  • Western blot reagents (as described above)

  • Primary antibody against cytochrome c

  • Primary antibody against a mitochondrial marker (e.g., COX IV)

  • Primary antibody against a cytosolic marker (e.g., β-actin)

Procedure:

  • Harvest this compound-treated and control cells.

  • Fractionate the cells into mitochondrial and cytosolic fractions using a commercial kit, following the manufacturer's instructions.[10]

  • Determine the protein concentration of each fraction.

  • Perform Western blot analysis on both the cytosolic and mitochondrial fractions.

  • Probe the blots with antibodies against cytochrome c, a mitochondrial marker (to check for contamination in the cytosolic fraction), and a cytosolic marker (to ensure equal loading).

  • An increase in cytochrome c in the cytosolic fraction of this compound-treated cells indicates its release from the mitochondria.

Troubleshooting

  • Low Cell Viability: Ensure proper cell seeding density and health. Check the concentration and purity of this compound.

  • Inconsistent Western Blot Results: Optimize antibody concentrations and incubation times. Ensure complete protein transfer and use appropriate loading controls.

  • High Background in Assays: Use fresh reagents and ensure proper washing steps. Include appropriate blank and control wells.

Conclusion

This compound is a promising research tool for investigating cancer cell signaling and apoptosis. The protocols and data presented here provide a foundation for researchers to explore its potential in their specific areas of interest. Careful experimental design and adherence to these protocols will ensure reliable and reproducible results.

References

Application Notes and Protocols for In Vivo Administration of a Novel Investigational Compound (e.g., Ustusol C)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A thorough review of scientific literature and public databases did not yield any information on a compound named "Ustusol C." Therefore, this document provides a generalized and hypothetical experimental protocol for the in vivo administration of a novel investigational compound, referred to herein as "Compound X," which can be adapted for a substance like "this compound." This protocol is intended for guidance and should be adapted based on the specific physicochemical properties, mechanism of action, and toxicological profile of the actual compound under investigation.

Introduction

These application notes provide a detailed protocol for the in-vivo administration of Compound X, a hypothetical therapeutic agent. The protocol covers essential steps from dose preparation and animal handling to administration and post-treatment monitoring. The objective is to ensure reproducible and reliable data collection for preclinical efficacy and toxicity studies. Designing an effective in vivo preclinical study is a critical phase for translating basic scientific research into clinical practice.[1]

Hypothetical Signaling Pathway of Compound X

Compound X is hypothesized to exert its therapeutic effects by modulating key signaling pathways involved in cell proliferation and apoptosis. The diagram below illustrates a potential mechanism of action where Compound X inhibits a pro-survival pathway while activating an apoptotic cascade. Natural compounds are known to often target multiple signaling pathways simultaneously.[2][3]

Compound_X_Signaling_Pathway cluster_cell Cancer Cell Compound_X Compound X Receptor Cell Surface Receptor Compound_X->Receptor Binds Prolif_Kinase Proliferation Kinase (e.g., Akt) Receptor->Prolif_Kinase Inhibits Apoptosis_Kinase Apoptosis Kinase (e.g., Caspase-3) Receptor->Apoptosis_Kinase Activates Proliferation Cell Proliferation & Survival Prolif_Kinase->Proliferation Apoptosis Apoptosis Apoptosis_Kinase->Apoptosis

Caption: Hypothetical signaling pathway of Compound X.

Experimental Protocols

A well-designed protocol is essential to prevent delays and ensure the reliability of research data.[1] The following sections detail the methodology for an in vivo efficacy study of Compound X.

3.1. Materials and Reagents

  • Compound X (powder form)

  • Vehicle solution (e.g., sterile saline, PBS, or a solution containing DMSO and Tween 80, depending on Compound X's solubility)

  • Syringes (1 mL) and needles (e.g., 27-gauge)

  • Animal model (e.g., immunodeficient mice bearing tumor xenografts)

  • Anesthesia (e.g., isoflurane)

  • Calipers for tumor measurement

  • Analytical balance

3.2. Experimental Workflow

The overall experimental workflow is depicted in the diagram below. This process ensures a systematic approach from animal acclimatization to data analysis.

Experimental_Workflow Acclimatization Animal Acclimatization (1 week) Tumor_Implantation Tumor Cell Implantation Acclimatization->Tumor_Implantation Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Treatment Administration Randomization->Treatment Monitoring Monitor Tumor Size & Body Weight Treatment->Monitoring Endpoint Endpoint Reached (e.g., Tumor Volume) Monitoring->Endpoint Analysis Data Collection & Analysis Endpoint->Analysis

Caption: General experimental workflow for an in vivo study.

3.3. Dose Formulation

  • Determine the appropriate vehicle for Compound X based on its solubility. For compounds with poor water solubility, a formulation such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline may be considered.

  • On each treatment day, weigh the required amount of Compound X using an analytical balance.

  • Dissolve Compound X in the vehicle to the desired stock concentration. It is recommended to prepare a fresh solution for each administration.

  • Vortex or sonicate the solution until Compound X is fully dissolved.

3.4. Animal Model and Dosing

  • Animal Selection: Use an appropriate animal model that is relevant to the research question (e.g., 6-8 week old female athymic nude mice for a human cancer xenograft model).

  • Acclimatization: Allow animals to acclimatize to the facility for at least one week before the start of the experiment.

  • Tumor Implantation: If applicable, implant tumor cells subcutaneously into the flank of each mouse.

  • Group Formation: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the animals into treatment groups (e.g., n=8-10 animals per group). A typical study design would include a vehicle control group and at least two dose levels of Compound X.[4]

  • Administration: Administer Compound X via the desired route (e.g., intravenous, intraperitoneal, or oral gavage). The volume of administration should be based on the animal's body weight (e.g., 10 mL/kg).

  • Dosing Schedule: The dosing schedule should be based on preliminary pharmacokinetic and tolerability studies (e.g., once daily, three times a week).

3.5. Monitoring and Endpoints

  • Tumor Growth: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.

  • Body Weight: Monitor the body weight of each animal 2-3 times per week as an indicator of toxicity. A body weight loss of more than 20% is often considered a humane endpoint.[4]

  • Clinical Observations: Observe the animals daily for any signs of distress or toxicity.

  • Endpoint: The study may be terminated when tumors in the control group reach a predetermined size, or after a fixed duration.

  • Data Analysis: At the end of the study, collect tumors and other relevant tissues for further analysis (e.g., histology, biomarker analysis).

Data Presentation

Quantitative data should be summarized in a clear and structured format to allow for easy comparison between treatment groups.

Table 1: Hypothetical Efficacy of Compound X on Tumor Growth

Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³) ± SEM (Day 21)Tumor Growth Inhibition (%)
Vehicle Control01500 ± 1200
Compound X25800 ± 9546.7
Compound X50450 ± 7070.0

Table 2: Hypothetical Toxicity Profile of Compound X

Treatment GroupDose (mg/kg)Mean Body Weight Change (%) ± SEMMortality
Vehicle Control0+5.2 ± 1.50/10
Compound X25+2.1 ± 2.00/10
Compound X50-3.5 ± 2.50/10

Logical Relationships in Study Design

The selection of appropriate doses for a pivotal efficacy study is a critical step that relies on preliminary dose-finding and toxicity studies.

Dose_Selection_Logic Dose_Range_Finding Dose Range-Finding (Pilot Study) MTD_Study Maximum Tolerated Dose (MTD) Study Dose_Range_Finding->MTD_Study Efficacy_Study_Doses Selection of Doses for Pivotal Efficacy Study MTD_Study->Efficacy_Study_Doses Dose_High High Dose (e.g., at or near MTD) Efficacy_Study_Doses->Dose_High Dose_Low Low Dose (e.g., for dose-response) Efficacy_Study_Doses->Dose_Low

Caption: Logical flow for dose selection in preclinical studies.

It is important to tailor each in vivo study to the specific compound being tested.[4] Therefore, pilot studies are highly recommended to determine key parameters such as appropriate sample size and to estimate the expected effect size.[5]

References

Ustusol C: Information for Experimental Use is Currently Limited in Publicly Available Scientific Literature

Author: BenchChem Technical Support Team. Date: November 2025

Efforts to compile detailed application notes and protocols for the experimental use of Ustusol C have revealed a significant lack of publicly available scientific data. While the compound has been identified and cataloged, comprehensive studies detailing its biological activity, mechanism of action, and established experimental procedures are not readily accessible.

Our comprehensive search of scientific databases and chemical supplier information has determined that this compound is a drimane sesquiterpenoid, a type of natural product isolated from the fungus Aspergillus ustus. It is cataloged with the CAS number 1188398-13-1 and a chemical formula of C₁₆H₂₈O₄. Some spectroscopic data, such as 13C NMR, has been published, confirming its chemical structure.

However, for researchers, scientists, and drug development professionals, critical information required for experimental application is conspicuously absent from the current body of scientific literature. Specifically, there is:

  • No detailed information on the formulation of this compound for in vitro or in vivo experimental use.

  • No published research on the specific biological activity of this compound. While related compounds, known as ustusolates, have been reported to exhibit moderate cytotoxicity, the bioactivity of this compound remains uncharacterized.

  • No elucidated mechanism of action that would describe how this compound might interact with biological systems.

  • A complete absence of established experimental protocols for its use in any biological assays.

  • No identified signaling pathways associated with this compound.

The initial search also yielded conflicting and likely erroneous information, with one source describing a product of the same name as a "specialized cleaning solvent". This appears to be an unrelated product.

Due to the lack of fundamental research on the biological effects and mode of action of this compound, it is not possible to provide the requested detailed application notes, experimental protocols, or diagrams of signaling pathways. The currently available information is insufficient to guide experimental design or to predict its effects in a biological context. Further foundational research is required to establish the bioactivity and potential applications of this compound. Researchers interested in this compound would need to undertake primary research to determine these fundamental properties.

Troubleshooting & Optimization

Technical Support Center: Improving Ustusol C Solubility for Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Ustusol C. Given that this compound is a representative poorly soluble compound, the following guidance offers systematic strategies to enhance its solubility for reliable and reproducible in vitro and in vivo assays.

Frequently Asked Questions (FAQs)

Q1: I've dissolved this compound in DMSO, but it precipitates when I add it to my aqueous assay buffer/cell culture medium. Why is this happening and what can I do?

A1: This is a common issue known as "precipitation upon dilution." While this compound may be soluble in a strong organic solvent like DMSO, its solubility can dramatically decrease when the DMSO stock is diluted into an aqueous solution.[1] The DMSO concentration is no longer high enough to keep the compound in solution. To address this, you can try several strategies:

  • Lower the final concentration of this compound: Your target concentration may be above its aqueous solubility limit.

  • Decrease the volume of DMSO added: Prepare a more concentrated stock solution so you can add a smaller volume to your assay, keeping the final DMSO concentration as low as possible (ideally below 0.5% to minimize solvent effects on cells).[2]

  • Use a different solubilization strategy: Consider co-solvents, cyclodextrins, or pH adjustment as outlined in the troubleshooting guide below.

  • Pre-dilute the stock solution: Instead of adding the DMSO stock directly to the full volume of aqueous media, try a serial dilution in the media to gradually decrease the solvent concentration.[3]

Q2: What is the maximum concentration of DMSO I can use in my cell-based assay?

A2: The maximum tolerated concentration of DMSO is cell-line dependent. However, a general guideline is to keep the final concentration at or below 0.5% (v/v) to avoid significant effects on cell viability and function.[2][4] Some sensitive cell lines may require even lower concentrations (e.g., <0.1%). It is crucial to perform a vehicle control experiment where you treat cells with the same concentration of DMSO that is used to deliver this compound to ensure that the observed effects are from your compound and not the solvent.[5]

Q3: Can I use heat or sonication to dissolve this compound?

A3: Gentle heating and sonication can be effective in dissolving compounds. However, it is critical to ensure that this compound is stable at elevated temperatures and that sonication does not alter its chemical structure. After dissolving, allow the solution to cool to room temperature to see if the compound remains in solution. If it precipitates upon cooling, this method may not be suitable for preparing a stable stock solution.[3]

Troubleshooting Guide for Improving this compound Solubility

Problem: this compound is not dissolving in my desired aqueous buffer.

Solution Pathway:

  • Have you tried preparing a concentrated stock solution in an organic solvent?

    • No: This is the recommended first step for most poorly water-soluble compounds.

      • Action: Prepare a high-concentration stock solution of this compound in 100% Dimethyl Sulfoxide (DMSO) or ethanol.[6][7] See the protocol for Preparing a Concentrated Stock Solution below.

    • Yes, but it precipitates upon dilution:

      • Action: Proceed to the next troubleshooting steps to enhance aqueous solubility.

  • Have you considered using a co-solvent system?

    • What it is: A co-solvent is a water-miscible organic solvent that, when added to an aqueous solution, increases the solubility of a non-polar solute.

    • Common Co-solvents: Ethanol, Propylene Glycol (PG), and Polyethylene Glycol 400 (PEG 400).

    • Action: Try dissolving this compound in a mixture of water and a co-solvent. The optimal ratio will need to be determined empirically. Be mindful of the potential toxicity of co-solvents in cell-based assays.[8]

  • Is this compound ionizable? Have you tried adjusting the pH?

    • What it is: The solubility of acidic or basic compounds can be significantly influenced by the pH of the solution.[9][10]

    • Action:

      • If this compound is a weak acid, increasing the pH (making the solution more basic) will increase its solubility.[11]

      • If this compound is a weak base, decreasing the pH (making the solution more acidic) will increase its solubility.[11]

      • Caution: Ensure the final pH is compatible with your assay system (e.g., physiological pH for cell-based assays).

  • Have you explored using cyclodextrins?

    • What they are: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble compounds, effectively encapsulating the hydrophobic molecule and increasing its aqueous solubility.[12]

    • Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used due to their higher solubility and lower toxicity compared to parent β-cyclodextrin.

    • Action: See the protocol for Solubilization using Cyclodextrins below.

Data Presentation: Comparison of Solubilization Strategies

StrategyMechanism of ActionAdvantagesDisadvantagesTypical Starting Concentration
DMSO/Ethanol Stock Solubilizes non-polar compounds.Simple to prepare; high solubilizing power for many compounds.Can precipitate upon aqueous dilution; potential for solvent toxicity in assays.10-100 mM
Co-solvents (e.g., PEG 400) Reduces the polarity of the aqueous solvent system.Can significantly increase solubility; some are well-tolerated in vivo.May have cytotoxic effects; requires optimization of co-solvent ratio.1-10 mg/mL
pH Adjustment Ionizes the compound, making it more polar and water-soluble.Highly effective for ionizable compounds; simple to implement.Only applicable to acidic or basic compounds; final pH must be compatible with the assay.Dependent on pKa
Cyclodextrins (e.g., HP-β-CD) Forms an inclusion complex, shielding the hydrophobic compound from water.Generally low toxicity; can significantly enhance solubility and stability.Can be more expensive; may not be effective for all compounds.2-40% (w/v) solution
Surfactants (e.g., Tween 80) Form micelles that encapsulate the hydrophobic compound.High solubilizing capacity.Can be cytotoxic and may interfere with some biological assays.0.1-5% (w/v) solution

Experimental Protocols

Protocol 1: Preparing a Concentrated Stock Solution in DMSO
  • Weighing the Compound: Accurately weigh a small amount of this compound (e.g., 1-10 mg) into a sterile microcentrifuge tube or glass vial.

  • Adding the Solvent: Calculate the volume of 100% DMSO needed to achieve the desired stock concentration (e.g., 10 mM, 50 mM, or 100 mM). Add the calculated volume of DMSO to the vial.

  • Dissolution: Vortex the vial for 1-2 minutes. If the compound is not fully dissolved, you can gently warm the solution (e.g., to 37°C) or sonicate for 5-10 minutes. Visually inspect to ensure no solid particles remain.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Usage: When preparing your working solution, dilute the stock directly into your assay buffer or cell culture medium. Ensure the final DMSO concentration is below the toxic level for your specific assay (typically <0.5%).

Protocol 2: Solubilization using Cyclodextrins (HP-β-CD)
  • Prepare a Cyclodextrin Solution: Prepare a stock solution of HP-β-CD in your desired aqueous buffer (e.g., 10% w/v in PBS or cell culture medium). This may require some gentle heating and stirring to fully dissolve.

  • Add this compound: Add the powdered this compound directly to the HP-β-CD solution to achieve the desired final concentration.

  • Complexation: Vigorously vortex the mixture. For optimal complex formation, incubate the solution at room temperature for 1-24 hours with continuous stirring or shaking.[13]

  • Sterilization (if for cell culture): Filter the final solution through a 0.22 µm sterile filter to remove any undissolved compound and ensure sterility.

  • Vehicle Control: Remember to use the same concentration of HP-β-CD solution without this compound as a vehicle control in your experiments.

Visualizations

G cluster_start Start cluster_step1 Step 1: Initial Attempt cluster_step2 Step 2: Dilution & Observation cluster_step3 Step 3: Troubleshooting Strategies cluster_end End Goal start Poorly Soluble this compound stock Prepare 10-100 mM Stock in 100% DMSO start->stock dilute Dilute Stock into Aqueous Buffer/Medium stock->dilute check Precipitation? dilute->check ph_adjust pH Adjustment (for ionizable compounds) check->ph_adjust Yes cosolvent Use Co-solvents (e.g., PEG 400, Ethanol) check->cosolvent Yes cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) check->cyclodextrin Yes success Soluble this compound for Assay check->success No ph_adjust->success cosolvent->success cyclodextrin->success

Caption: Workflow for improving this compound solubility.

G cluster_cyclodextrin Cyclodextrin Mechanism cluster_cosolvent Co-solvent Mechanism cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) complex Inclusion Complex (Water Soluble) cd->complex ustusol This compound (Hydrophobic) ustusol->complex water Water (High Polarity) mixture Water-Cosolvent Mixture (Reduced Polarity) water->mixture cosolvent Co-solvent (e.g., Ethanol) cosolvent->mixture solubilized Solubilized this compound mixture->solubilized

Caption: Mechanisms of solubilizing agents.

References

Ustusol C stability issues in solution

Author: BenchChem Technical Support Team. Date: November 2025

Internal Note: Initial searches for "Ustusol C" have not yielded specific information, suggesting it may be a novel, proprietary, or less documented compound. The following guide is constructed based on general principles of compound stability and troubleshooting, using analogous information from well-studied molecules. This framework can be populated with specific data for this compound as it becomes available.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This guide is intended to help researchers and drug development professionals troubleshoot common stability issues encountered with this compound in solution.

Q1: My this compound solution is showing a rapid decrease in concentration. What are the potential causes?

A1: A rapid decrease in this compound concentration, often indicative of degradation, can be attributed to several factors. The primary suspects are hydrolysis, oxidation, and photodegradation. It is also crucial to rule out precipitation, which can be mistaken for degradation.

Troubleshooting Workflow:

start Decrease in this compound Concentration check_precipitate Visually inspect for precipitate. Centrifuge a sample. start->check_precipitate precipitate_yes Precipitate Observed check_precipitate->precipitate_yes Yes precipitate_no No Precipitate check_precipitate->precipitate_no No troubleshoot_solubility Troubleshoot Solubility: - Adjust pH - Change solvent system - Use solubilizing agents precipitate_yes->troubleshoot_solubility investigate_degradation Investigate Chemical Degradation precipitate_no->investigate_degradation hydrolysis Hydrolysis investigate_degradation->hydrolysis oxidation Oxidation investigate_degradation->oxidation photodegradation Photodegradation investigate_degradation->photodegradation solution_hydrolysis Control pH with buffers. Store at lower temperatures. hydrolysis->solution_hydrolysis solution_oxidation Use de-gassed solvents. Add antioxidants. Store under inert gas (N2, Ar). oxidation->solution_oxidation solution_photodegradation Protect from light using amber vials or by covering with foil. photodegradation->solution_photodegradation

Caption: Troubleshooting logic for decreased this compound concentration.

Q2: How can I determine if my this compound is degrading due to oxidation?

A2: Oxidative degradation is a common issue for many organic molecules. To determine if this is affecting your this compound solution, you can perform a comparative stability study.

Experimental Protocol: Assessing Oxidative Degradation

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in your desired solvent.

    • Divide the stock solution into two sets of aliquots in clear vials.

      • Set A (Standard Conditions): Aliquots prepared with standard, untreated solvent and exposed to the atmosphere.

      • Set B (Oxygen-Depleted Conditions): Aliquots prepared with solvent that has been de-gassed by sparging with an inert gas (e.g., nitrogen or argon) for 15-30 minutes. The headspace of the vials should also be flushed with the inert gas before sealing.

  • Incubation:

    • Store both sets of samples under the same temperature and light conditions.

  • Analysis:

    • At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), analyze the concentration of this compound in each set using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Interpretation:

    • If the concentration of this compound in Set A decreases significantly faster than in Set B, it is a strong indication of oxidative degradation.

Q3: What are the best practices for preparing a stable stock solution of this compound?

A3: The stability of a stock solution is critical for reproducible experimental results. The optimal conditions will depend on the inherent properties of this compound. The following table summarizes key parameters to consider.

ParameterRecommendationRationale
Solvent Selection Use aprotic, anhydrous solvents (e.g., DMSO, DMF) for initial stock solutions.Minimizes hydrolysis.
pH Control For aqueous solutions, use a buffered system. The optimal pH will need to be determined experimentally.pH can significantly influence hydrolysis rates.
Temperature Prepare and store stock solutions at low temperatures (e.g., 2-8°C or -20°C).Reduces the rate of most degradation pathways.
Light Exposure Prepare and store solutions in amber vials or protect them from light.Prevents photodegradation.
Oxygen Exposure Use de-gassed solvents and store under an inert atmosphere (N2 or Ar).Prevents oxidative degradation.

Experimental Workflow for Stability Assessment:

start Prepare this compound Stock Solution aliquot Aliquot into multiple conditions: - Different Solvents - Different pH - Different Temperatures start->aliquot incubate Incubate under controlled conditions (Light vs. Dark, Air vs. Inert Gas) aliquot->incubate analyze Analyze concentration at time points (T0, T1, T2...) using HPLC or LC-MS incubate->analyze data Plot Concentration vs. Time analyze->data determine Determine optimal storage conditions based on degradation rate data->determine

Caption: Workflow for determining optimal this compound storage conditions.

Q4: I am observing the formation of a precipitate in my aqueous this compound solution. What should I do?

A4: Precipitate formation indicates that the concentration of this compound has exceeded its solubility in the current solution. This can be due to a change in temperature, pH, or the addition of other components.

Troubleshooting Steps for Solubility Issues:

  • Confirm the Precipitate: Visually inspect the solution for solid particles. If unsure, centrifuge a small aliquot to see if a pellet forms.

  • Adjust pH: The solubility of many compounds is pH-dependent. Experimentally determine the pH at which this compound has maximum solubility.

  • Co-solvents: Consider adding a water-miscible organic solvent (e.g., ethanol, DMSO) to your aqueous solution to increase the solubility of this compound.

  • Solubilizing Agents: For in vitro or in vivo applications, consider the use of cyclodextrins or other pharmaceutically acceptable excipients to enhance solubility.

  • Temperature Control: Ensure that the solution is maintained at a temperature where this compound is known to be soluble. A decrease in temperature can often lead to precipitation.

Disclaimer: As "this compound" is not a widely documented compound, the information provided above is based on general chemical principles. It is highly recommended to perform systematic stability and solubility studies to determine the specific properties of this compound.

Technical Support Center: Optimizing Ustusol C (Ursolic Acid) Concentration for Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the experimental use of Ustusol C, which is commonly identified as the pentacyclic triterpenoid, Ursolic Acid (UA).

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for Ursolic Acid in cell culture experiments?

A1: The optimal concentration of Ursolic Acid is highly cell-type dependent. For initial experiments, a broad range of concentrations is recommended to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. Based on published data, a starting range of 1 µM to 100 µM is advisable. For instance, studies have shown IC50 values of approximately 8-10 µM in some breast cancer cell lines, 25 µM in metastatic melanoma cells, and 30 µM in colon carcinoma cells[1][2][3].

Q2: How should I dissolve Ursolic Acid for my experiments?

A2: Ursolic Acid is poorly soluble in water. It should be dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) to create a stock solution[4]. It is crucial to keep the final concentration of DMSO in the cell culture medium below 0.1% to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same concentration of DMSO as the highest treatment group) in your experiments.

Q3: What are the known signaling pathways affected by Ursolic Acid?

A3: Ursolic Acid has been shown to modulate several critical signaling pathways involved in cell proliferation, apoptosis, and inflammation. The most well-documented target is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which Ursolic Acid inhibits.[5][6] It has also been reported to affect the PI3K/Akt, MAPK/ERK, and Wnt/β-catenin signaling pathways.[2][6][7][8]

Q4: How can I assess the effect of Ursolic Acid on cell viability?

A4: A common and straightforward method to assess cell viability is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[9] This colorimetric assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells. Other methods include the WST-1 assay or direct cell counting using a hemocytometer with trypan blue exclusion to differentiate between live and dead cells.[2]

Q5: My cells are not responding to Ursolic Acid treatment. What are the possible reasons?

A5: There are several potential reasons for a lack of response. First, ensure that your Ursolic Acid stock solution is properly dissolved and has not precipitated. Second, the concentration range you are testing may be too low for your specific cell line; consider testing higher concentrations. Third, the incubation time might be insufficient to observe an effect. It is recommended to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal treatment duration. Finally, consider the inherent resistance of your cell line to this compound.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation of Ursolic Acid in culture medium Low solubility of Ursolic Acid in aqueous solutions.Ensure the final DMSO concentration is sufficient to keep the compound in solution, but still non-toxic to cells (<0.1%). Prepare fresh dilutions from a concentrated stock solution for each experiment. Briefly vortex or sonicate the diluted solution before adding it to the culture medium.
High variability in cell viability assay results Inconsistent cell seeding density. Uneven distribution of the compound in the wells. Pipetting errors.Ensure a homogenous single-cell suspension before seeding. Gently swirl the plate after adding the compound to ensure even distribution. Use calibrated pipettes and change tips between different concentrations.
Vehicle control (DMSO) shows significant cytotoxicity DMSO concentration is too high. Cells are particularly sensitive to DMSO.Prepare a higher concentration stock solution of Ursolic Acid to reduce the final volume of DMSO added to the culture medium. Ensure the final DMSO concentration does not exceed 0.1%. If cells are highly sensitive, test lower concentrations of DMSO to determine the maximum tolerated level.
Inconsistent results in Western blot analysis for signaling pathway proteins Suboptimal protein extraction. Issues with antibody quality or concentration. Inappropriate loading controls.Use appropriate lysis buffers with protease and phosphatase inhibitors. Optimize antibody dilutions and incubation times. Validate the chosen loading control to ensure its expression is not affected by the treatment.
Difficulty in reproducing published results Differences in cell line passage number or source. Variations in experimental conditions (e.g., serum concentration in media). Purity of the Ursolic Acid compound.Use cell lines from a reputable source and maintain a consistent passage number for experiments. Standardize all experimental parameters. Verify the purity of your Ursolic Acid.

Quantitative Data Summary

Table 1: IC50 Values of Ursolic Acid in Various Cancer Cell Lines

Cell LineCancer TypeIC50 ValueIncubation TimeReference
T47DBreast Cancer231 µg/mlNot Specified[7]
MCF-7Breast Cancer221 µg/mlNot Specified[7]
MDA-MB-231Breast Cancer239 µg/mlNot Specified[7]
SUM149PTBreast Cancer8-10 µM48 h[1]
HCC1937Breast Cancer8-10 µM48 h[1]
SK-MEL-24Metastatic Melanoma25 µMNot Specified[2]
HCT15Colon Carcinoma30 µM72 h[3]
NTERA-2Embryonic Carcinoma~20 µM24 h[9]
NCCITEmbryonic Carcinoma~20 µM24 h[9]

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow cells to attach and grow for 24 hours in a humidified incubator at 37°C and 5% CO2.

  • Compound Preparation: Prepare a 2X serial dilution of Ursolic Acid in culture medium from a concentrated stock solution.

  • Treatment: Remove the old medium from the wells and add 100 µL of the prepared Ursolic Acid dilutions (or vehicle control) to the respective wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Analysis of NF-κB Pathway Activation by Western Blot
  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with different concentrations of Ursolic Acid for the desired time.

  • Protein Extraction: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-IκBα, IκBα, p-p65, p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis stock Prepare Ursolic Acid Stock Solution (in DMSO) dilute Prepare Serial Dilutions stock->dilute cells Seed Cells (e.g., 96-well or 6-well plate) treat Treat Cells with Ursolic Acid cells->treat dilute->treat incubate Incubate (24-72 hours) treat->incubate mtt MTT Assay (Cell Viability) incubate->mtt wb Western Blot (Signaling Pathways) incubate->wb facs Flow Cytometry (Apoptosis/Cell Cycle) incubate->facs

Caption: General experimental workflow for studying the effects of Ursolic Acid.

nfkb_pathway UA Ursolic Acid IKK IKK Complex UA->IKK Inhibits Stimulus Pro-inflammatory Stimulus (e.g., TNF-α) Stimulus->IKK Activates IkB_NFkB IκBα-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylates IκBα IkB IκBα NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates to IkB_NFkB->NFkB Releases NF-κB pIkB p-IκBα Degradation Proteasomal Degradation pIkB->Degradation Transcription Gene Transcription (Inflammation, Proliferation) Nucleus->Transcription Initiates

References

troubleshooting Ustusol C synthesis impurities

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Ustusol C.

Frequently Asked Questions (FAQs)

Q1: What is the general chemical class of this compound and its primary mechanism of action?

A1: this compound is a novel, synthetic pyrimidine-based small molecule inhibitor. Its primary therapeutic action is the targeted inhibition of the Janus kinase 2 (JAK2) enzyme, a key component of the JAK-STAT signaling pathway. Dysregulation of this pathway is implicated in various myeloproliferative and inflammatory disorders.

Q2: What are the most common categories of impurities observed during the synthesis of this compound?

A2: Impurities in this compound synthesis are typically categorized as:

  • Process-Related Impurities: These include unreacted starting materials, intermediates from incomplete reactions, and by-products from side reactions.

  • Degradation Products: These can form during the synthesis, purification, or storage of the active pharmaceutical ingredient (API) due to factors like temperature, pH, or exposure to light and air.[1][2]

  • Residual Solvents: Organic solvents used during the synthesis and purification steps that are not completely removed.

Q3: How can I identify and quantify impurities in my this compound sample?

A3: A combination of analytical techniques is recommended for the accurate identification and quantification of impurities.[3] High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for quantification. For structural elucidation of unknown impurities, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable.[4]

Troubleshooting Guide

Issue 1: Presence of Impurity A (UC-Imp-A) above the 0.1% threshold in the final product.

Q: My latest batch of this compound shows a peak corresponding to Impurity A at 0.15% by HPLC analysis. What is the likely source of this impurity and how can I mitigate it?

A: Impurity A, identified as 2,4-dichloro-5-fluoropyrimidine, is a common process-related impurity. It is one of the key starting materials for the synthesis. Its presence above the acceptable limit typically indicates an incomplete reaction during the nucleophilic substitution step.

Troubleshooting Steps:

  • Reaction Monitoring: Ensure complete consumption of the starting material by extending the reaction time or slightly increasing the reaction temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or in-process HPLC checks.[5]

  • Stoichiometry: Verify the stoichiometry of the reactants. A slight excess of the amine coupling partner may be required to drive the reaction to completion.

  • Purification: Enhance the purification process. Recrystallization from a different solvent system or performing column chromatography with a shallower gradient can improve the separation of this compound from the more nonpolar Impurity A.[5]

Issue 2: Formation of a Degradation Product (UC-Deg-1) during work-up.

Q: I have observed the emergence of a new peak, identified by LC-MS as an N-oxide degradation product (UC-Deg-1), after the aqueous work-up of the crude product. What causes this and how can I prevent it?

A: The formation of an N-oxide on the pyrimidine ring is often due to oxidative conditions. This can be exacerbated by prolonged exposure to air in the presence of certain reagents or metal catalysts, especially at elevated temperatures.

Troubleshooting Steps:

  • Inert Atmosphere: Conduct the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.

  • Degassing of Solvents: Use degassed solvents for both the reaction and the extraction steps.

  • Temperature Control: Maintain a lower temperature during the work-up and any subsequent concentration steps.

  • Antioxidant Addition: In some cases, the addition of a small amount of an antioxidant during work-up may be beneficial, though this would require thorough investigation to ensure it does not introduce new impurities.

Quantitative Data Summary

The following table summarizes the impact of different reaction conditions on the level of key impurities in the crude this compound product before final purification.

Experiment ID Reaction Temperature (°C) Reaction Time (h) Impurity A (UC-Imp-A) Level (%) Impurity B (UC-Imp-B) Level (%) This compound Yield (%)
UC-Syn-0180120.851.2085
UC-Syn-0290120.451.5588
UC-Syn-0390180.121.6090
UC-Syn-0410012<0.12.5086

Impurity B (UC-Imp-B) is a by-product resulting from a side reaction at higher temperatures.

Experimental Protocols

Protocol 1: HPLC Method for Impurity Profiling of this compound
  • Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-31 min: 90% to 10% B

    • 31-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Protocol 2: General Procedure for Recrystallization of this compound
  • Dissolve the crude this compound in a minimal amount of hot ethyl acetate.

  • Slowly add n-heptane as an anti-solvent until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath for 1-2 hours to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a cold mixture of ethyl acetate/n-heptane (1:4 v/v).

  • Dry the purified crystals under vacuum at 40 °C.

Visualizations

Ustusol_C_Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis Starting_Materials Starting Materials (2,4-dichloro-5-fluoropyrimidine & Amine Partner) Reaction Nucleophilic Substitution Starting_Materials->Reaction Step 1 Crude_Product Crude this compound Reaction->Crude_Product Step 2 Workup Aqueous Work-up Crude_Product->Workup Purification Recrystallization / Chromatography Workup->Purification Final_Product Pure this compound Purification->Final_Product Analysis HPLC / LC-MS Analysis Final_Product->Analysis Troubleshooting_Impurity_A Start Impurity A > 0.1%? Incomplete_Reaction Hypothesis: Incomplete Reaction Start->Incomplete_Reaction Yes Extend_Time Increase Reaction Time Incomplete_Reaction->Extend_Time Increase_Temp Increase Reaction Temperature Incomplete_Reaction->Increase_Temp Check_Stoichiometry Verify Reactant Stoichiometry Incomplete_Reaction->Check_Stoichiometry Re_Analyze Re-analyze by HPLC Extend_Time->Re_Analyze Increase_Temp->Re_Analyze Check_Stoichiometry->Re_Analyze Pass Impurity A < 0.1% (Process Optimized) Re_Analyze->Pass Yes Fail Impurity A > 0.1% (Consider Purification) Re_Analyze->Fail No JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK2 JAK2 Receptor->JAK2 activates STAT STAT JAK2->STAT phosphorylates Ustusol_C This compound Ustusol_C->JAK2 inhibits pSTAT p-STAT (Dimerization) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus translocates to Gene_Transcription Gene Transcription (Inflammation, Proliferation) Nucleus->Gene_Transcription

References

Technical Support Center: Overcoming Investigational Drug Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to investigational drugs, such as "Ustusol C," in cell lines. The content is designed for researchers, scientists, and drug development professionals to diagnose and overcome resistance in their experiments.

Troubleshooting Guide: Cell Line Resistance to Investigational Drugs

Problem: My cell line, which was initially sensitive to my investigational drug, has developed resistance. What should I do?

This guide provides a systematic approach to identifying the potential cause of resistance and suggests experiments to overcome it.

Step 1: Confirm Resistance and Characterize the Resistant Phenotype

Question: How can I be sure my cell line is truly resistant and not an artifact of experimental variability?

Answer:

  • Dose-Response Curve Re-evaluation: The first step is to confirm the shift in the half-maximal inhibitory concentration (IC50). Perform a new dose-response experiment with the parental (sensitive) and the suspected resistant cell line side-by-side.

    • Experimental Protocol:

      • Seed both parental and resistant cells at the same density in 96-well plates.

      • After 24 hours, treat the cells with a serial dilution of your investigational drug. Include an untreated control.

      • Incubate for a period equivalent to at least two cell doubling times.

      • Assess cell viability using an appropriate assay (e.g., MTT, CellTiter-Glo®).

      • Calculate the IC50 values for both cell lines. A significant increase (typically >3-fold) in the IC50 for the resistant line confirms resistance.

  • Cross-Resistance Profiling: Determine if the resistance is specific to your compound or represents a broader multidrug resistance (MDR) phenotype.

    • Experimental Protocol:

      • Test the resistant cell line against a panel of standard-of-care chemotherapeutic agents with known mechanisms of action (e.g., paclitaxel, doxorubicin, cisplatin).

      • Compare the IC50 values to those of the parental cell line. Cross-resistance to multiple, structurally unrelated drugs suggests an MDR phenotype.

Step 2: Investigate Common Mechanisms of Drug Resistance

Once resistance is confirmed, the next step is to investigate the underlying mechanism. Here are some of the most common mechanisms of acquired drug resistance in cancer cell lines.

FAQ 1: Could increased drug efflux be causing resistance?

Answer: Yes, overexpression of ATP-binding cassette (ABC) transporters is a very common mechanism of multidrug resistance. These transporters act as pumps to actively remove drugs from the cell, reducing their intracellular concentration.[1][2][3]

  • Key ABC Transporters:

    • P-glycoprotein (P-gp/MDR1/ABCB1): Known to transport a wide range of hydrophobic, positively charged molecules.[2][3]

    • Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1): Transports a variety of compounds, including conjugated and unconjugated organic anions.

    • Breast Cancer Resistance Protein (BCRP/ABCG2): Transports a diverse range of substrates.

  • Troubleshooting Experiments:

Experiment Methodology Expected Outcome in Resistant Cells
Gene Expression Analysis 1. Extract RNA from parental and resistant cells. 2. Perform quantitative real-time PCR (qRT-PCR) for ABCB1, ABCC1, and ABCG2.Increased mRNA levels of one or more ABC transporter genes.
Protein Expression Analysis 1. Prepare cell lysates from parental and resistant cells. 2. Perform Western blotting using antibodies against P-gp, MRP1, and BCRP.Increased protein levels of the corresponding ABC transporter.
Efflux Pump Activity Assay 1. Incubate cells with a fluorescent substrate of ABC transporters (e.g., Rhodamine 123 for P-gp). 2. Measure intracellular fluorescence by flow cytometry. 3. Repeat the experiment in the presence of a known ABC transporter inhibitor (e.g., verapamil for P-gp).Decreased accumulation of the fluorescent substrate, which is reversed by the inhibitor.

FAQ 2: Has the drug's molecular target been altered in the resistant cells?

Answer: Yes, alterations in the drug target can prevent the drug from binding and exerting its effect. This is a common resistance mechanism for targeted therapies.

  • Potential Alterations:

    • Mutations: Point mutations in the drug-binding site of the target protein.

    • Amplification: Increased copy number of the gene encoding the target, leading to its overexpression.

    • Alternative Splicing: Changes in pre-mRNA splicing can produce protein isoforms that are no longer recognized by the drug.[4][5]

  • Troubleshooting Experiments:

Experiment Methodology Expected Outcome in Resistant Cells
Target Gene Sequencing 1. Isolate genomic DNA or cDNA from both cell lines. 2. Sequence the coding region of the target gene.Identification of mutations in the resistant cell line that are absent in the parental line.
Gene Copy Number Analysis 1. Perform qRT-PCR on genomic DNA or fluorescence in situ hybridization (FISH).Increased copy number of the target gene.
Alternative Splicing Analysis 1. Perform RT-PCR with primers flanking the exons of the target gene. 2. Analyze the PCR products on a gel to detect size differences indicative of alternative splicing.Presence of different splice variants in resistant cells compared to parental cells.[4]

FAQ 3: Are changes in downstream signaling pathways responsible for the resistance?

Answer: Yes, cancer cells can develop resistance by activating alternative signaling pathways to bypass the effects of the drug.

  • Troubleshooting Experiments:

Experiment Methodology Expected Outcome in Resistant Cells
Phospho-protein Array 1. Use a commercially available antibody array to simultaneously assess the phosphorylation status of multiple signaling proteins.Altered phosphorylation patterns in key survival and proliferation pathways (e.g., PI3K/Akt, MAPK/ERK).
Western Blotting for Key Signaling Molecules 1. Analyze the expression and phosphorylation of key proteins in the suspected bypass pathways.Increased activation of downstream effectors despite treatment with the investigational drug.
Step 3: Strategies to Overcome Resistance

Based on the identified mechanism of resistance, several strategies can be employed to re-sensitize the cells to your investigational drug.

FAQ 4: How can I overcome resistance mediated by ABC transporters?

Answer:

  • Combination Therapy with an ABC Transporter Inhibitor: Co-administer your investigational drug with a known inhibitor of the overexpressed ABC transporter.

    • Experimental Protocol:

      • Determine the non-toxic concentration of the ABC transporter inhibitor.

      • Treat the resistant cells with a combination of your investigational drug and the inhibitor.

      • Perform a dose-response experiment to see if the IC50 of your drug is reduced.

  • Nanoparticle-based Drug Delivery: Encapsulating your drug in nanoparticles can help bypass efflux pumps and increase intracellular drug accumulation.[6]

FAQ 5: What are the strategies if the drug target is altered?

Answer:

  • Next-Generation Inhibitors: If a mutation in the target is identified, consider using a next-generation inhibitor designed to be effective against that specific mutation.

  • Combination Therapy: Combine your investigational drug with a drug that targets a downstream effector in the same pathway or a component of a compensatory pathway.[7]

FAQ 6: How can I address resistance caused by the activation of bypass signaling pathways?

Answer:

  • Combination Therapy: This is a highly effective strategy.[6] Combine your investigational drug with an inhibitor of the activated bypass pathway. For example, if the PI3K/Akt pathway is activated, use a PI3K or Akt inhibitor in combination with your drug.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Investigating Drug Resistance

G cluster_0 Phase 1: Resistance Confirmation cluster_1 Phase 2: Mechanism Identification cluster_2 Phase 3: Overcoming Resistance a Resistant Cell Line Generation b IC50 Determination a->b c Cross-Resistance Profiling b->c d Gene Expression Analysis (qRT-PCR) c->d Investigate Mechanisms e Protein Expression Analysis (Western Blot) c->e Investigate Mechanisms f Genomic Analysis (Sequencing, CNV) c->f Investigate Mechanisms g Signaling Pathway Analysis (Phospho-Array) c->g Investigate Mechanisms h Combination Therapy d->h Develop Strategies i Next-Generation Inhibitors d->i Develop Strategies j Alternative Drug Delivery d->j Develop Strategies e->h Develop Strategies e->i Develop Strategies e->j Develop Strategies f->h Develop Strategies f->i Develop Strategies f->j Develop Strategies g->h Develop Strategies g->i Develop Strategies g->j Develop Strategies

A generalized workflow for identifying and overcoming drug resistance.

Common Drug Resistance Signaling Pathways

G cluster_0 Drug Action & Resistance cluster_1 Cellular Response cluster_2 Resistance Mechanisms Drug Investigational Drug Target Drug Target Drug->Target Inhibition Proliferation Proliferation Target->Proliferation Blocks Apoptosis Apoptosis Target->Apoptosis Induces Efflux ABC Transporter (e.g., P-gp) Efflux->Drug Efflux Target_Mutation Target Mutation/ Amplification Target_Mutation->Target Alters Bypass_Pathway Bypass Pathway Activation (e.g., PI3K/Akt) Bypass_Pathway->Proliferation Promotes

Signaling pathways involved in drug action and resistance.

This guide provides a foundational framework for addressing drug resistance. The specific experiments and strategies will need to be tailored to the investigational drug and the cell line being used.

References

Technical Support Center: Refining Purification Protocol for Ustusol C

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the purification protocol for Ustusol C, a secondary metabolite produced by the fungus Aspergillus ustus.

Introduction to this compound Purification

This compound is a meroterpenoid produced by strains of the fungus Aspergillus ustus. The purification of this compound from fungal cultures presents several challenges, including its presence in a complex mixture of other secondary metabolites with similar chemical properties.[1][2][3] Achieving high purity and yield requires a multi-step purification strategy. This guide provides a standard protocol and addresses common issues that may arise during the process.

Standard Purification Protocol

This section outlines a typical multi-step protocol for the extraction and purification of this compound from Aspergillus ustus culture.

Experimental Protocol

Step 1: Fermentation and Extraction

  • Fermentation: Cultivate Aspergillus ustus in a suitable liquid medium (e.g., Potato Dextrose Broth) in a shaker incubator at 25-28°C for 14-21 days to allow for the production of secondary metabolites.

  • Harvesting: Separate the fungal mycelia from the culture broth by filtration.

  • Mycelial Extraction: Dry the mycelia and extract with an organic solvent such as ethyl acetate or methanol at room temperature. Repeat the extraction process three times to ensure complete recovery of the metabolites.

  • Broth Extraction: Perform a liquid-liquid extraction on the culture broth using an equal volume of ethyl acetate. Repeat this process three times.

  • Combine and Concentrate: Combine all organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

Step 2: Preliminary Fractionation (Liquid-Liquid Partitioning)

  • Solvent Partitioning: Dissolve the crude extract in a 90% methanol-water solution and partition it against an equal volume of n-hexane to remove non-polar impurities like fatty acids.

  • Phase Separation: Separate the methanolic layer and evaporate the solvent to yield a defatted extract.

Step 3: Chromatographic Purification

Phase 1: Silica Gel Column Chromatography (Normal-Phase)

  • Column Packing: Pack a glass column with silica gel 60 (70-230 mesh) using a slurry method with n-hexane.

  • Sample Loading: Dissolve the defatted extract in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully load the dried sample onto the top of the prepared column.

  • Elution: Elute the column with a stepwise gradient of n-hexane and ethyl acetate (e.g., 100:0, 90:10, 80:20, 70:30, 50:50, 0:100 v/v), followed by a final wash with methanol.

  • Fraction Collection: Collect fractions of a consistent volume and monitor the composition of each fraction by thin-layer chromatography (TLC).

  • Pooling: Combine fractions containing the target compound (this compound) based on the TLC analysis.

Phase 2: Preparative Reverse-Phase HPLC (RP-HPLC)

  • Column: Use a C18 reverse-phase preparative HPLC column.

  • Mobile Phase: A gradient of methanol and water is a common mobile phase for separating terpenoids.[4][5] An example gradient could be starting from 50% methanol in water to 100% methanol over 30 minutes.

  • Sample Preparation: Dissolve the pooled fractions from the silica gel chromatography in methanol and filter through a 0.45 µm syringe filter before injection.

  • Purification: Inject the sample onto the HPLC system and collect the peak corresponding to this compound based on the retention time determined from analytical HPLC.

  • Final Step: Evaporate the solvent from the collected fraction to obtain pure this compound.

Data Presentation: Hypothetical Purification Table
Purification StepStarting Material (g)Yield (mg)Purity (%)
Crude Extract50.05000~5
Liquid-Liquid Partitioning5.02500~10
Silica Gel Chromatography2.5500~40
Preparative RP-HPLC0.5150>98

Mandatory Visualization

experimental_workflow cluster_extraction Step 1: Extraction cluster_fractionation Step 2: Fractionation cluster_purification Step 3: Purification fermentation Aspergillus ustus Fermentation extraction Solvent Extraction (Ethyl Acetate) fermentation->extraction crude_extract Crude Extract extraction->crude_extract partitioning Liquid-Liquid Partitioning (MeOH/Hexane) defatted_extract Defatted Extract partitioning->defatted_extract silica Silica Gel Chromatography hplc Preparative RP-HPLC silica->hplc semi_pure Semi-Pure this compound silica->semi_pure pure_ustusol_c Pure this compound hplc->pure_ustusol_c crude_extract->partitioning defatted_extract->silica semi_pure->hplc

Caption: Experimental workflow for the purification of this compound.

Troubleshooting Guide

QuestionPossible Cause(s)Suggested Solution(s)
Why is the yield of my crude extract so low? - Inefficient extraction solvent.- Insufficient extraction time or repetitions.- Low production of this compound by the fungal strain.- Test different extraction solvents (e.g., acetone, dichloromethane).- Increase the extraction time and/or the number of extraction cycles.- Optimize fermentation conditions (media, temperature, time) to enhance metabolite production.
Why is the separation on the silica gel column poor? - Improper solvent system selection.- Column overloading.- Column channeling.- Optimize the solvent system using TLC with different mobile phase polarities.- Reduce the amount of crude extract loaded onto the column.- Ensure proper packing of the silica gel to avoid cracks and channels.
Why do I see peak tailing in my HPLC results? - Presence of acidic or basic functional groups in the compound interacting with residual silanols on the C18 column.- Column degradation.- Sample overload.- Add a small amount of an acid modifier like formic acid or TFA (0.1%) to the mobile phase to suppress ionization.[6]- Use a new or well-maintained HPLC column.- Reduce the concentration of the injected sample.
Why is my purified compound not stable? - this compound may be sensitive to light, temperature, or pH.- Store the purified compound at low temperatures (-20°C or -80°C) in the dark.- Avoid exposure to strong acids or bases.- Perform stability studies under different conditions to determine optimal storage.
Why did my sample precipitate during HPLC injection? - The sample is not fully soluble in the initial mobile phase conditions.- Dissolve the sample in a solvent that is stronger than the initial mobile phase (e.g., 100% methanol or DMSO) but inject a smaller volume.- Ensure the sample is fully dissolved before injection.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve the crude extract for silica gel chromatography?

A1: The ideal solvent is one that completely dissolves your sample but has a low polarity to allow for proper binding to the silica gel. Dichloromethane or a mixture of hexane and ethyl acetate is often a good starting point. Avoid highly polar solvents like methanol for loading, as they will cause premature elution of your compounds.

Q2: How do I choose the right HPLC column for this compound purification?

A2: A C18 column is a good general-purpose choice for the reverse-phase purification of moderately non-polar compounds like terpenoids. The particle size and column dimensions will depend on whether you are doing analytical or preparative scale purification. For preparative work, a larger particle size (5-10 µm) and a wider column diameter are used.

Q3: Can I reuse my silica gel or HPLC column?

A3: Silica gel is generally not reused for high-purity applications to avoid cross-contamination. Preparative HPLC columns can be reused after proper washing and storage according to the manufacturer's instructions. Flushing the column with a strong solvent like isopropanol or acetonitrile can help remove strongly retained impurities.

Q4: How can I confirm the identity and purity of my final product?

A4: The identity of this compound can be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Purity can be assessed by analytical HPLC, where a single sharp peak is indicative of high purity.

Q5: What are the key safety precautions to take during this purification protocol?

A5: Always work in a well-ventilated fume hood, especially when handling organic solvents. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Be aware of the flammability of the solvents used and take necessary precautions.

troubleshooting_workflow start Low HPLC Peak Resolution check_peak_shape Assess Peak Shape start->check_peak_shape check_column_pressure Check Column Backpressure check_peak_shape->check_column_pressure Symmetric Peaks adjust_ph Adjust Mobile Phase pH check_peak_shape->adjust_ph Tailing/Fronting optimize_gradient Optimize Gradient check_column_pressure->optimize_gradient Normal filter_sample Filter Sample & Mobile Phase check_column_pressure->filter_sample High end Resolution Improved optimize_gradient->end change_column Replace Column change_column->end filter_sample->change_column reduce_load Reduce Sample Load adjust_ph->reduce_load reduce_load->end

References

Technical Support Center: Large-Scale Synthesis of Ustusol C and Related Sesquiterpenoids

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the large-scale synthesis of complex sesquiterpenoids like Ustusol C?

The large-scale synthesis of sesquiterpenoids, a class of natural products with intricate three-dimensional structures, presents several key challenges:

  • Stereochemical Control: These molecules often contain multiple contiguous stereocenters. Establishing the correct relative and absolute stereochemistry on a large scale can be difficult and may require chiral starting materials, asymmetric catalysis, or diastereoselective reactions, which can be costly and sensitive to reaction conditions.

  • Scalability of Reactions: Reactions that work well on a laboratory scale (milligrams to grams) may not be directly translatable to a pilot or industrial scale (kilograms). Issues such as heat transfer, mixing, and reagent addition rates become critical and can significantly impact yield and impurity profiles.

  • Purification: The structural similarity of diastereomers and other byproducts can make purification by chromatography challenging and expensive on a large scale. Crystallization is often the preferred method for purification at scale, but achieving crystalline material can be a challenge in itself.

  • Cost of Goods (CoG): The use of expensive reagents, catalysts, and solvents, coupled with multi-step synthetic routes, can lead to a high cost of goods, which may be prohibitive for commercial development.

  • Regulatory Compliance and Safety: Large-scale synthesis requires adherence to strict safety and environmental regulations. Handling of hazardous reagents and solvents, as well as waste disposal, must be carefully managed.

Q2: What are the typical starting materials for the synthesis of cadinane or drimane-type sesquiterpenoids?

The choice of starting material is crucial for an efficient synthesis. For cadinane and drimane sesquiterpenoids, common starting materials are often derived from the "chiral pool," which are readily available and enantiomerically pure natural products. Examples include:

  • (+)-Carvone or (-)-Carvone: These are common starting materials for the synthesis of various terpenes.

  • Terpinenes and Limonene: These monoterpenes can be elaborated into more complex sesquiterpenoid skeletons.

  • Commercially available chiral building blocks: Various functionalized cyclohexane or decalin derivatives can also serve as starting points.

The selection depends on the desired final stereochemistry and the overall synthetic strategy.

Troubleshooting Guides

Problem 1: Low Yield in Key Cyclization Step

Symptoms:

  • The yield of the desired bicyclic product after the key cyclization reaction (e.g., Diels-Alder, Nazarov, or intramolecular aldol) is consistently below 50%.

  • A complex mixture of products is observed by TLC or LC-MS analysis, with no single major byproduct.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Incorrect Reaction Concentration Optimal concentration is crucial for intramolecular reactions to avoid intermolecular side reactions. Perform a concentration study (e.g., 0.1 M, 0.05 M, 0.01 M) to find the ideal conditions.
Decomposition of Starting Material or Product The starting material or the cyclized product may be unstable under the reaction conditions (e.g., high temperature, strong acid/base). Try lowering the reaction temperature and extending the reaction time. Screen for milder catalysts or reagents.
Inefficient Catalyst Activity The catalyst may be poisoned or deactivated. Ensure all reagents and solvents are pure and dry. If using a solid-supported catalyst, ensure proper mixing. Consider a catalyst screen to find a more robust alternative.
Equilibrium between Starting Material and Product The cyclization may be reversible. If possible, set up the reaction to remove a byproduct (e.g., water) to drive the equilibrium towards the product.

Experimental Protocol: Optimization of a Lewis Acid-Catalyzed Intramolecular Diels-Alder Cyclization

  • Drying of Solvent and Reagents: Dry the solvent (e.g., dichloromethane, toluene) over activated molecular sieves or by distillation. Ensure the diene precursor is anhydrous.

  • Inert Atmosphere: Set up the reaction under an inert atmosphere (e.g., argon or nitrogen).

  • Catalyst Screening: In parallel, set up small-scale reactions (e.g., 100 mg of starting material) with different Lewis acids (e.g., Et₂AlCl, Me₂AlCl, SnCl₄, TiCl₄) at various concentrations (0.1 to 1.1 equivalents).

  • Temperature Optimization: Run the reactions at different temperatures (e.g., -78 °C, -40 °C, 0 °C, room temperature).

  • Reaction Monitoring: Monitor the progress of each reaction by TLC or LC-MS at regular intervals (e.g., 1h, 4h, 12h, 24h).

  • Quenching and Work-up: Quench the reaction appropriately (e.g., with saturated NaHCO₃ solution for Lewis acid-catalyzed reactions). Extract the product with a suitable organic solvent, dry the organic layer, and concentrate in vacuo.

  • Analysis: Analyze the crude product mixture by ¹H NMR or LC-MS to determine the conversion and the ratio of desired product to byproducts.

Problem 2: Poor Diastereoselectivity in a Reduction or Alkylation Step

Symptoms:

  • The ¹H NMR of the crude product shows a mixture of diastereomers.

  • Separation of the diastereomers by column chromatography is difficult.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Steric Hindrance The facial selectivity of the attack of the reagent may be low. Use a bulkier reducing agent (e.g., L-Selectride® instead of NaBH₄) or a bulkier electrophile/nucleophile to enhance steric differentiation.
Chelation Control The presence of a nearby functional group (e.g., hydroxyl, carbonyl) can direct the incoming reagent. If chelation is undesirable, protect the directing group. If chelation is desired, consider using a chelating Lewis acid (e.g., MgBr₂·OEt₂).
Solvent Effects The polarity of the solvent can influence the transition state of the reaction and thus the diastereoselectivity. Screen a range of solvents from non-polar (e.g., toluene, hexane) to polar aprotic (e.g., THF, DCM).
Temperature Lowering the reaction temperature can often improve diastereoselectivity by increasing the energy difference between the diastereomeric transition states.

Quantitative Data Summary: Diastereoselective Ketone Reduction

Reducing AgentSolventTemperature (°C)Diastereomeric Ratio (desired:undesired)
NaBH₄MeOH02:1
NaBH₄THF-783:1
L-Selectride®THF-7815:1
K-Selectride®THF-78>20:1

Visualizations

experimental_workflow cluster_start Starting Material Preparation cluster_core Core Synthesis cluster_end Final Steps start Commercially Available Chiral Pool Starting Material step1 Initial Functional Group Manipulations start->step1 step2 Key Cyclization Reaction (e.g., Diels-Alder) step1->step2 step3 Stereoselective Reduction/ Alkylation step2->step3 step4 Late-Stage Functionalization step3->step4 step5 Purification (Chromatography/Crystallization) step4->step5 step6 Final Product (this compound) step5->step6

Caption: Generalized synthetic workflow for this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Actions problem Low Yield or Poor Selectivity cause1 Reaction Conditions (Temp, Conc, Solvent) problem->cause1 cause2 Reagent/Catalyst Activity problem->cause2 cause3 Substrate Stability problem->cause3 solution1 Optimize Reaction Parameters cause1->solution1 solution2 Screen Reagents/ Catalysts cause2->solution2 solution3 Protecting Group Strategy cause3->solution3

Caption: Troubleshooting logic for synthesis issues.

Ustusol C Technical Support Center: Minimizing Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ustusol C. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing and troubleshooting potential off-target effects of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential off-target effects?

This compound is a potent small molecule inhibitor designed to target Kinase X. As with many kinase inhibitors that target the highly conserved ATP-binding pocket, off-target interactions can occur, leading to unintended biological consequences.[1][2] These off-target effects can complicate data interpretation and potentially lead to cellular toxicity.[3][4] Understanding and controlling for these effects is crucial for obtaining reliable and reproducible results.

Q2: How can I determine if my observed cellular phenotype is due to an off-target effect of this compound?

Distinguishing on-target from off-target effects is a critical step in validating your experimental findings. A multi-faceted approach is recommended:

  • Use a structurally distinct inhibitor: Employ another inhibitor of Kinase X that is structurally different from this compound. If both compounds produce the same phenotype, it is more likely to be an on-target effect.

  • Genetic knockdown/knockout: Use techniques like siRNA or CRISPR/Cas9 to reduce or eliminate the expression of Kinase X.[5] If the resulting phenotype mimics the effect of this compound, this provides strong evidence for on-target action.[4]

  • Rescue experiment: In a Kinase X knockout/knockdown background, the addition of this compound should not produce the same phenotype.

  • Dose-response analysis: A clear dose-response relationship can help, but off-target effects can also be dose-dependent.

Q3: What are the best practices for selecting the optimal concentration of this compound to minimize off-target effects?

Using the lowest effective concentration is key to reducing the likelihood of off-target binding.[6] It is recommended to perform a dose-response curve for your specific cell line and assay to determine the EC50 or IC50 for the on-target effect. Working at concentrations at or slightly above the EC50/IC50 is advisable. High concentrations of this compound should be avoided as they increase the risk of engaging lower-affinity off-target proteins.

Q4: What negative controls are essential when working with this compound?

Proper controls are fundamental for interpreting your data correctly. Consider the following:

  • Vehicle control: Always include a control group treated with the same solvent (e.g., DMSO) used to dissolve this compound.

  • Inactive enantiomer/analog: If available, use a structurally similar but biologically inactive version of this compound. This helps to control for effects related to the chemical scaffold itself, independent of its intended activity.

  • Untreated cells: A baseline control of untreated cells is necessary to assess the general health and behavior of your cell culture.

Troubleshooting Guide

Problem: I am observing an unexpected or inconsistent phenotype with this compound.

  • Possible Cause 1: Off-Target Effects.

    • Solution: The observed phenotype may be due to this compound binding to unintended proteins. It is crucial to characterize the selectivity profile of the compound.

      • Action: Perform a kinase selectivity profiling assay to identify other kinases inhibited by this compound.

      • Action: Use the Cellular Thermal Shift Assay (CETSA) to confirm direct engagement with your primary target, Kinase X, in cells.[7][8][9]

  • Possible Cause 2: Compound Quality or Stability.

    • Solution: Inconsistencies between experiments could be due to issues with the this compound batch or degradation of the compound.

      • Action: Verify the purity and identity of your this compound batch using analytical methods like HPLC and mass spectrometry.

      • Action: Prepare fresh stock solutions of this compound for each experiment and store them appropriately, protected from light and moisture.

  • Possible Cause 3: Experimental Conditions.

    • Solution: Variations in cell density, passage number, or media components can influence cellular responses.

      • Action: Standardize your experimental protocols, ensuring consistent cell culture conditions for all experiments.

      • Action: Document all experimental parameters meticulously to identify potential sources of variability.

Data Presentation

Table 1: Hypothetical Kinase Selectivity Profile of this compound

This table summarizes the inhibitory activity of this compound against a panel of kinases to identify potential off-targets. The data is presented as the percentage of inhibition at a 1 µM concentration.

Kinase TargetFamily% Inhibition @ 1 µM
Kinase X (On-Target) ABC 98%
Kinase YABC75%
Kinase ZDEF55%
Kinase AGHI15%
Kinase BJKL5%

Data is for illustrative purposes only.

Table 2: Recommended Starting Concentrations for this compound

Based on in-house testing, these are the recommended concentration ranges for initial experiments in different cell lines to maximize on-target effects while minimizing off-target risks.

Cell LineOn-Target IC50 (Kinase X)Recommended Concentration Range
HEK29350 nM50 - 150 nM
HeLa75 nM75 - 200 nM
A549120 nM120 - 300 nM
MCF790 nM90 - 250 nM

Users should perform their own dose-response curves to determine the optimal concentration for their specific assay.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to verify that this compound directly binds to its intended target, Kinase X, within a cellular environment.[7][10] The principle is that ligand binding stabilizes the target protein, increasing its melting temperature.[10]

Materials:

  • Cells of interest

  • This compound

  • Vehicle (e.g., DMSO)

  • PBS with protease inhibitors

  • PCR tubes

  • Thermal cycler

  • Equipment for cell lysis (e.g., sonicator or freeze-thaw)

  • Equipment for protein quantification (e.g., Western blot apparatus)

Procedure:

  • Cell Treatment: Treat cultured cells with either this compound at the desired concentration or the vehicle control for a specified time (e.g., 1-2 hours) at 37°C.[7]

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

  • Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler, followed by cooling to room temperature for 3 minutes.[8][9]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath) or sonication.[8][9]

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Analysis: Collect the supernatant (soluble protein fraction) and analyze the amount of soluble Kinase X at each temperature point using Western blot or other protein detection methods.

  • Data Interpretation: Plot the relative amount of soluble Kinase X as a function of temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the vehicle control indicates target engagement.

Protocol 2: Kinase Selectivity Profiling

This protocol provides a general workflow for assessing the selectivity of this compound. It is often performed by specialized service providers who maintain large panels of purified kinases.

Procedure:

  • Compound Submission: Provide a sample of this compound at a specified concentration and purity to a kinase profiling service.

  • Assay Performance: The service will typically perform in vitro activity assays, measuring the inhibitory effect of this compound on a large panel of kinases (e.g., 100-400 kinases). This is usually done at a fixed concentration (e.g., 1 µM) for initial screening.

  • Data Analysis: The results are provided as the percentage of inhibition for each kinase.

  • Follow-up: For any significant off-target "hits" (e.g., >50% inhibition), it is advisable to perform follow-up dose-response assays to determine the IC50 for those specific kinases. This allows for a quantitative comparison of potency between the on-target and off-target kinases.

Visualizations

Off_Target_Investigation_Workflow cluster_0 Initial Observation cluster_1 Primary Validation cluster_2 Off-Target Identification cluster_3 Data Interpretation & Refinement phenotype Unexpected Phenotype with this compound target_engagement Confirm On-Target Engagement (e.g., CETSA) phenotype->target_engagement genetic_validation Genetic Validation (siRNA/CRISPR) phenotype->genetic_validation kinase_profiling Kinase Selectivity Profiling target_engagement->kinase_profiling genetic_validation->kinase_profiling validate_hits Validate Off-Target Hits kinase_profiling->validate_hits proteomics Affinity/Proteomics-Based Methods proteomics->validate_hits dose_optimization Optimize this compound Concentration validate_hits->dose_optimization redesign Rational Compound Redesign validate_hits->redesign

Caption: Workflow for investigating off-target effects of this compound.

Signaling_Pathway cluster_0 This compound Action cluster_1 Signaling Pathways UstusolC This compound KinaseX Kinase X (On-Target) UstusolC->KinaseX Inhibits KinaseY Kinase Y (Off-Target) UstusolC->KinaseY Inhibits Substrate1 Substrate 1 KinaseX->Substrate1 Phosphorylates Substrate2 Substrate 2 KinaseY->Substrate2 Phosphorylates OnTargetEffect Desired Cellular Effect Substrate1->OnTargetEffect OffTargetEffect Unintended Cellular Effect Substrate2->OffTargetEffect

Caption: On-target vs. potential off-target signaling of this compound.

Troubleshooting_Tree decision decision outcome outcome start Inconsistent/Unexpected Experimental Result q1 Is the on-target engagement confirmed? start->q1 q2 Does genetic validation mimic the phenotype? q1->q2 Yes outcome_validate_target Validate Target Engagement (e.g., CETSA). q1->outcome_validate_target No a1_yes Yes a1_no No outcome_ontarget Likely On-Target Effect. Investigate downstream pathway. q2->outcome_ontarget Yes outcome_offtarget Likely Off-Target Effect. Perform selectivity profiling. q2->outcome_offtarget No a2_yes Yes a2_no No

References

Technical Support Center: Ursolic Acid (UA) Experimental Variability and Reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The term "Ustusol C" did not yield specific results for a research-grade compound. However, it is phonetically similar to "Ursolic Acid," a well-documented pentacyclic triterpenoid with extensive applications in biomedical research. This technical support guide is therefore based on Ursolic Acid, assuming "this compound" is a likely misnomer. The only direct match for "this compound" is an industrial cleaning solvent, which is inconsistent with the context of experimental research in drug development.

This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues of experimental variability and reproducibility encountered when working with Ursolic Acid.

Frequently Asked Questions (FAQs)

Q1: What is Ursolic Acid and what are its primary biological activities?

Ursolic Acid (UA) is a naturally occurring pentacyclic triterpenoid found in various plants, including apple peels, rosemary, and holy basil.[1] It is known for a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[2][3] In cancer research, UA has been shown to inhibit the proliferation of various cancer cells, induce apoptosis (programmed cell death), and suppress metastasis by targeting multiple signaling pathways.[1][4]

Q2: What are the main challenges in working with Ursolic Acid in vitro?

The primary challenge is its low aqueous solubility.[5][6][7] UA is a highly lipophilic molecule, making it difficult to dissolve in aqueous cell culture media, which can lead to issues with precipitation, inconsistent dosing, and low bioavailability in experiments.[6][7] This can be a major source of experimental variability.

Q3: How should I prepare a stock solution of Ursolic Acid?

Due to its poor water solubility, a stock solution of Ursolic Acid should be prepared in an organic solvent. Dimethyl sulfoxide (DMSO) is the most common choice.

  • Recommended Protocol: Dissolve solid Ursolic Acid in 100% DMSO to create a high-concentration stock solution (e.g., 10-30 mg/mL).[8] This stock solution should be stored at -20°C. When preparing working concentrations for cell culture, dilute the DMSO stock solution with the aqueous buffer or cell culture medium. It is crucial to ensure the final concentration of DMSO in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity. Aqueous solutions of Ursolic Acid are not stable and should be prepared fresh for each experiment.[8]

Troubleshooting Guide

Issue 1: Poor Solubility and Precipitation in Media

Q: I've diluted my Ursolic Acid stock in cell culture media, but I see precipitation. What should I do?

A: Precipitation is a common issue due to UA's low aqueous solubility.[5][6] Here are some troubleshooting steps:

  • Check Final DMSO Concentration: Ensure the final DMSO concentration in your media does not exceed 0.5%. Higher concentrations can contribute to precipitation when the compound is introduced to the aqueous environment.

  • Pre-warm the Media: Pre-warming the cell culture media to 37°C before adding the UA stock can sometimes help improve solubility.

  • Vortex Immediately: Add the UA stock drop-wise to the media while vortexing to ensure rapid and even dispersion.

  • Use a Carrier: For in vivo studies or challenging in vitro systems, consider using a formulation with solubility enhancers like cyclodextrins or preparing a lipid-based formulation.[9]

  • Lower the Working Concentration: If precipitation persists, you may be exceeding the solubility limit of UA in your specific media formulation. Try working with a lower concentration range.

Issue 2: Inconsistent Experimental Results and Reproducibility

Q: My IC50 values for Ursolic Acid vary significantly between experiments. How can I improve reproducibility?

A: Variability in IC50 values is a known challenge, particularly with natural products. One researcher noted a change in IC50 from 10 µM to over 50 µM with a new batch of enzyme.[10] Several factors can contribute to this:

  • Batch-to-Batch Variability: Commercial preparations of natural products can have slight variations in purity and isomeric content between batches, which can affect biological activity. It is advisable to purchase a large single batch for a complete set of experiments if possible.

  • Cell Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic drift and altered sensitivity to compounds.

  • Cell Density: Ensure you are seeding the same number of cells for each experiment, as cell density can influence the apparent efficacy of a compound.

  • Compound Stability: As aqueous solutions of UA are not stable, always prepare fresh dilutions from your frozen DMSO stock for each experiment.[8]

  • Incubation Time: The duration of treatment can significantly impact results. Ensure incubation times are consistent across all experiments.

Data on Ursolic Acid Solubility and Concentration

The following tables summarize key quantitative data for experimental design.

Table 1: Solubility of Ursolic Acid in Various Solvents

SolventApproximate SolubilityReference
DMSO~10 mg/mL[8]
Dimethyl formamide (DMF)~10 mg/mL[8]
Ethanol~0.5 mg/mL[8]
DMSO:PBS (pH 7.2) 1:2 solution~0.3 mg/mL[8]
Water1.02 x 10⁻⁴ mg/L[7]

Table 2: Effective Concentrations of Ursolic Acid in in vitro Cancer Studies

Cell LineAssayEffective ConcentrationObserved EffectReference
Human Osteosarcoma (143B)Clonogenic Assay10-40 µMInhibition of colony formation[11]
Human Breast Cancer (MCF-7)Cell Cycle AnalysisNot specifiedG2/M phase arrest
Human Colon Cancer (SW480, LoVo)Cell ViabilityNot specifiedInhibition of cell viability
Human Prostate Cancer (RC-58T/h/SA#4)Apoptosis Assay30-40 µg/mLInduction of apoptosis
Human Keratinocytes (HaCaT)Cell Viability>10 µMInduction of apoptotic cell death

Detailed Experimental Protocols

Protocol 1: General Cell Viability Assay (e.g., MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Preparation of UA dilutions: Prepare a series of dilutions of your UA stock solution in complete cell culture medium. Ensure the final DMSO concentration is constant across all treatments, including the vehicle control.

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of UA or the vehicle control.

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Solubilization: Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized buffer).

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

Signaling Pathway and Workflow Diagrams

Below are diagrams of key signaling pathways modulated by Ursolic Acid, generated using the DOT language.

Ursolic_Acid_PI3K_Akt_mTOR_Pathway UA Ursolic Acid Inhibition UA->Inhibition Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibition->PI3K Inhibition->Akt

Caption: Ursolic Acid inhibits the PI3K/Akt/mTOR signaling pathway.

Ursolic_Acid_Apoptosis_Pathway UA Ursolic Acid Bax Bax UA->Bax Bcl2 Bcl-2 UA->Bcl2 Mitochondrion Mitochondrion CytoC Cytochrome c (release) Mitochondrion->CytoC Bax->Mitochondrion Bcl2->Mitochondrion Casp9 Caspase-9 CytoC->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

Technical Support Center: Ustusol C Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of Ustusol C from Aspergillus ustus.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its source?

This compound is a drimane-type sesquiterpenoid, a class of secondary metabolites. Its primary known source is the fungus Aspergillus ustus. Secondary metabolites are organic compounds produced by fungi that are not directly involved in the normal growth, development, or reproduction of the organism.

Q2: What are the general steps for extracting this compound?

The general workflow for this compound extraction involves three main stages:

  • Fermentation: Culturing Aspergillus ustus in a suitable liquid or solid medium to promote the production of secondary metabolites, including this compound.

  • Extraction: Separating the fungal biomass from the fermentation broth and extracting the crude secondary metabolites from both the mycelium and the broth, typically using an organic solvent like ethyl acetate.

  • Purification: Isolating this compound from the crude extract using chromatographic techniques such as column chromatography and High-Performance Liquid Chromatography (HPLC).

Q3: Why is the yield of my this compound extraction low?

Low yields of this compound can be attributed to several factors, including suboptimal fermentation conditions, inefficient extraction procedures, or degradation of the compound during processing. The troubleshooting guide below addresses these common issues in detail.

Q4: How can I improve the production of this compound by Aspergillus ustus?

The "One Strain, Many Compounds" (OSMAC) approach is a powerful strategy to enhance the production and diversity of secondary metabolites from a single fungal strain.[1][2][3][4] This involves systematically altering cultivation parameters such as culture media composition, temperature, pH, and aeration. By providing different environmental cues, previously "silent" biosynthetic gene clusters can be activated, potentially leading to a higher yield of this compound.

Q5: What analytical methods are suitable for quantifying this compound?

High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or Mass Spectrometry) is a common and reliable method for the quantification of drimane sesquiterpenoids like this compound.[5] Developing a validated HPLC method is crucial for accurately assessing the impact of any optimization strategies on the final yield.

Troubleshooting Guide

This guide addresses common problems encountered during the extraction of this compound and provides actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No this compound Production during Fermentation - Inappropriate Aspergillus ustus strain.- Suboptimal culture medium composition.- Inadequate fermentation parameters (temperature, pH, aeration).- Contamination of the culture.- Verify the identity and viability of your Aspergillus ustus strain.- Experiment with different carbon and nitrogen sources in the culture medium (OSMAC approach).[1][2][3][4]- Optimize fermentation temperature (typically 25-28°C for Aspergillus), pH, and shaking speed to ensure adequate aeration.- Maintain strict aseptic techniques to prevent contamination.
Inefficient Extraction from Fermentation Broth - Formation of a stable emulsion during liquid-liquid extraction.- Incorrect choice of extraction solvent.- Insufficient mixing or extraction time.- To break emulsions, try adding a small amount of brine (saturated NaCl solution) or centrifuging the mixture at a low speed.- Ethyl acetate is a commonly used solvent for extracting sesquiterpenoids. Ensure it is of high purity.- Ensure vigorous mixing during extraction and consider increasing the extraction time or performing multiple extractions with fresh solvent.
Poor Recovery after Chromatographic Purification - Irreversible adsorption of this compound onto the stationary phase.- Co-elution with other compounds.- Degradation of the compound on the column.- Choose an appropriate stationary phase (e.g., silica gel for normal-phase, C18 for reversed-phase) and solvent system for column chromatography.- Optimize the gradient and flow rate during HPLC to improve the resolution between peaks.- Avoid prolonged exposure to harsh solvents or pH conditions during purification.
Presence of Impurities in the Final Product - Incomplete separation during chromatography.- Contamination from solvents or labware.- Employ multiple chromatographic steps (e.g., column chromatography followed by preparative HPLC) for higher purity.- Use high-purity solvents and thoroughly clean all glassware and equipment.

Experimental Protocols

Fermentation of Aspergillus ustus

This protocol is a general guideline and should be optimized for your specific strain and laboratory conditions.

  • Inoculum Preparation:

    • Aseptically transfer a small piece of agar with Aspergillus ustus mycelium from a stock plate to a 250 mL Erlenmeyer flask containing 50 mL of potato dextrose broth (PDB).

    • Incubate at 25-28°C with shaking at 150 rpm for 3-5 days to generate a seed culture.

  • Production Culture:

    • Inoculate a 1 L Erlenmeyer flask containing 400 mL of a suitable production medium (e.g., Czapek-Dox broth or a custom medium based on OSMAC principles) with 10% (v/v) of the seed culture.

    • Incubate at 25-28°C with shaking at 150 rpm for 14-21 days.

Extraction of Crude this compound
  • Separation of Mycelium and Broth:

    • After incubation, separate the fungal mycelium from the fermentation broth by vacuum filtration.

  • Extraction from Broth:

    • Transfer the fermentation broth to a separatory funnel.

    • Extract the broth three times with an equal volume of ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude broth extract.

  • Extraction from Mycelium:

    • Dry the collected mycelium.

    • Grind the dried mycelium into a fine powder.

    • Extract the powdered mycelium with methanol or ethyl acetate at room temperature with stirring for 24 hours.

    • Filter the extract and concentrate under reduced pressure to obtain the crude mycelial extract.

Purification of this compound
  • Column Chromatography:

    • Combine the crude extracts and subject them to column chromatography on silica gel.

    • Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing this compound.

  • High-Performance Liquid Chromatography (HPLC):

    • Pool the fractions containing this compound and further purify using preparative reversed-phase HPLC (RP-HPLC) with a C18 column.

    • Use a suitable mobile phase, such as a gradient of acetonitrile and water, to achieve final purification.

Quantitative Data Summary

The following table illustrates the potential impact of varying culture conditions (OSMAC approach) on the relative yield of this compound. The values presented are hypothetical and intended to demonstrate the expected trends. Actual yields will vary depending on the specific experimental conditions.

Parameter Condition A (Control) Condition B Condition C Expected Outcome on this compound Yield
Carbon Source GlucoseMaltoseSucroseDifferent carbon sources can significantly influence the activation of secondary metabolite biosynthetic pathways.
Nitrogen Source PeptoneYeast ExtractAmmonium SulfateThe type and concentration of the nitrogen source are critical for fungal growth and secondary metabolism.
Culture Medium Potato Dextrose BrothCzapek-Dox BrothRice Solid MediumSolid-state fermentation can sometimes lead to the production of a different profile of secondary metabolites compared to submerged fermentation.[2][3]
Temperature 25°C28°C30°CTemperature affects enzyme activity and can be a key factor in optimizing secondary metabolite production.
pH 6.05.07.0The pH of the culture medium can influence nutrient uptake and the activity of biosynthetic enzymes.

Visualizations

Experimental_Workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification Inoculum Inoculum Preparation Production Production Culture Inoculum->Production Separation Separate Mycelium & Broth Production->Separation Broth_Ext Broth Extraction (Ethyl Acetate) Separation->Broth_Ext Mycelium_Ext Mycelium Extraction (Methanol/Ethyl Acetate) Separation->Mycelium_Ext Column_Chrom Column Chromatography (Silica Gel) Broth_Ext->Column_Chrom Mycelium_Ext->Column_Chrom HPLC Preparative HPLC (C18) Column_Chrom->HPLC Ustusol_C Pure this compound HPLC->Ustusol_C

Caption: Experimental workflow for this compound extraction.

Drimane_Sesquiterpenoid_Biosynthesis FPP Farnesyl Pyrophosphate (FPP) Drimenyl_Cation Drimenyl Cation FPP->Drimenyl_Cation Terpene Cyclase Drimenol Drimenol Drimenyl_Cation->Drimenol Hydroxylation Oxidations Series of Oxidations, Hydroxylations, etc. Drimenol->Oxidations P450 Monooxygenases, etc. Ustusol_C This compound Oxidations->Ustusol_C

Caption: General biosynthetic pathway of drimane sesquiterpenoids.

References

Validation & Comparative

Validating Bioactivity: A Comparative Analysis of Ustusol C in Diverse Models

Author: BenchChem Technical Support Team. Date: November 2025

A Note to Researchers: Initial searches for "Ustusol C" in the context of a bioactive agent for pharmaceutical research have revealed a potential misidentification. Current information indicates that "this compound" is the designation for a specialized cleaning solvent derived from refined hydrocarbons, engineered for breaking down complex grease molecules.

Therefore, a comparison guide on the bioactivity of this compound in different biological models, as initially requested, cannot be accurately generated. The following sections provide a template for how such a guide would be structured if a suitable bioactive compound were being evaluated. Should you have a different compound in mind, we recommend providing the correct name to enable a relevant and accurate comparative analysis.

Comparative Efficacy in In Vitro Models

This section would typically summarize the quantitative data from various in vitro experiments, comparing the bioactivity of the compound of interest with relevant alternatives. Data would be presented in a clear, tabular format for ease of comparison.

Table 1: Comparative Cytotoxicity (IC50) in Cancer Cell Lines

Cell Line This compound (µM) Competitor A (µM) Competitor B (µM)
MCF-7 Data Not Available Data Not Available Data Not Available
A549 Data Not Available Data Not Available Data Not Available

| HeLa | Data Not Available | Data Not Available | Data Not Available |

Table 2: Comparative Anti-inflammatory Activity (Inhibition of NO Production in RAW 264.7 cells)

Treatment Concentration (µM) Nitric Oxide Inhibition (%)
This compound Data Not Available Data Not Available
Competitor A Data Not Available Data Not Available

| Competitor B | Data Not Available | Data Not Available |

In Vivo Model Efficacy

This section would present data from preclinical in vivo studies, comparing the therapeutic efficacy and safety profile of the compound in animal models.

Table 3: Tumor Growth Inhibition in Xenograft Mouse Model

Treatment Group Dosage Tumor Volume Reduction (%) Body Weight Change (%)
Vehicle Control - 0 +2.5
This compound Data Not Available Data Not Available Data Not Available

| Competitor A | Data Not Available | Data Not Available | Data Not Available |

Experimental Protocols

Detailed methodologies for the key experiments cited in the tables above would be provided here to ensure reproducibility.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cells (e.g., MCF-7, A549, HeLa) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curves.

Nitric Oxide (NO) Inhibition Assay
  • Cell Culture: Culture RAW 264.7 macrophages in 96-well plates.

  • Stimulation: Pre-treat cells with test compounds for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Griess Reaction: Collect the supernatant and measure the nitrite concentration using the Griess reagent.

  • Absorbance Reading: Measure the absorbance at 540 nm.

  • Inhibition Calculation: Calculate the percentage of NO inhibition relative to the LPS-treated control.

Xenograft Mouse Model
  • Cell Implantation: Subcutaneously inject cancer cells into the flank of immunodeficient mice.

  • Tumor Growth: Allow tumors to reach a palpable size (e.g., 100 mm³).

  • Treatment Administration: Administer the test compounds or vehicle control to the mice (e.g., via intraperitoneal injection) according to the predetermined dosing schedule.

  • Tumor Measurement: Measure tumor volume and body weight every 3 days.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis.

Signaling Pathways and Workflows

Visual representations of signaling pathways affected by the compound, as well as experimental workflows, would be presented here using Graphviz.

G cluster_workflow General In Vitro Screening Workflow A Cell Line Seeding B Compound Treatment A->B C Incubation Period B->C D Bioactivity Assay (e.g., MTT, Griess) C->D E Data Analysis D->E

Caption: A generalized workflow for in vitro screening of compound bioactivity.

G cluster_pathway Hypothetical Signaling Pathway Inhibition Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Proliferation Cell Proliferation TF->Proliferation Compound Test Compound Compound->Kinase1 Inhibition

A Comparative Analysis of Ustusol C and Ustusol A in Acetylcholinesterase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of Ustusol C and Ustusol A, two sesquiterpenoid natural products, with a focus on their acetylcholinesterase (AChE) inhibitory activity. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Introduction

Ustusol A and this compound are drimane-type sesquiterpenoids isolated from the fungus Aspergillus ustus, a microbe that has been identified in various environments, including as an endophyte in mangrove plants and associated with marine sponges. Sesquiterpenoids from Aspergillus species are known for their structural diversity and a wide range of biological activities, including enzyme inhibition. Acetylcholinesterase is a critical enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for conditions such as Alzheimer's disease, myasthenia gravis, and glaucoma. Therefore, the discovery of novel AChE inhibitors from natural sources like Aspergillus ustus is of significant scientific interest.

Chemical Structures

The chemical structures of Ustusol A and this compound are presented below. Both compounds share a common drimane sesquiterpenoid core, with variations in their functional groups.

Ustusol A

  • Molecular Formula: C₁₅H₂₄O₄

  • Molecular Weight: 268.35 g/mol

This compound

  • Molecular Formula: C₁₆H₂₈O₄

  • Molecular Weight: 284.39 g/mol

Acetylcholinesterase Inhibition Performance

Quantitative data on the acetylcholinesterase inhibitory activity of Ustusol A has been reported in the scientific literature. However, despite extensive searches, specific quantitative data for the AChE inhibitory activity of this compound could not be located in the available scientific publications. One study reported moderate activity for Ustusol A.[1]

CompoundIC₅₀ (μM) for Acetylcholinesterase InhibitionSource
Ustusol A 43.02 ± 6.01[1]
This compound Data not available in reviewed literature-

Note: The lack of available data for this compound prevents a direct comparative assessment of its AChE inhibitory potential against that of Ustusol A. Further research is required to determine the activity of this compound and to enable a comprehensive comparison.

Experimental Protocols

The following is a generalized experimental protocol for determining the acetylcholinesterase inhibitory activity of natural compounds, based on the widely used Ellman's method. The specific conditions used to obtain the IC₅₀ value for Ustusol A may have varied.

Principle of the Assay

The assay measures the activity of acetylcholinesterase by monitoring the formation of 5-thio-2-nitrobenzoate (TNB), which is produced from the reaction of dithiobis-nitrobenzoate (DTNB) with thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine iodide (ATCI) by AChE. The inhibitor's potency is determined by its ability to reduce the rate of this colorimetric reaction.

Materials and Reagents

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • Test compounds (Ustusol A, this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (e.g., Galanthamine or Physostigmine)

  • 96-well microplate reader

Procedure

  • Preparation of Reagents: All reagents are prepared in the phosphate buffer. A stock solution of the test compounds and the positive control is typically prepared in DMSO and then diluted to the desired concentrations with the buffer.

  • Assay in 96-Well Plate:

    • To each well, add 25 µL of 15 mM ATCI.

    • Add 50 µL of 10 mM DTNB.

    • Add 25 µL of the test compound solution at various concentrations.

    • The reaction is initiated by adding 25 µL of 0.22 U/mL AChE.

  • Incubation and Measurement: The plate is incubated at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15-30 minutes). The absorbance is measured at a wavelength of 412 nm using a microplate reader.

  • Data Analysis: The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100 The IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathway and Experimental Workflow

Acetylcholinesterase Action and Inhibition Pathway

The following diagram illustrates the normal function of acetylcholinesterase in the synaptic cleft and how inhibitors like Ustusol A block this action, leading to an accumulation of acetylcholine.

AChE_Inhibition cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron ACh_Vesicle Acetylcholine (ACh) in Vesicles ACh_Released ACh ACh_Vesicle->ACh_Released Release AChE Acetylcholinesterase (AChE) ACh_Released->AChE Hydrolyzed by ACh_Receptor ACh Receptor ACh_Released->ACh_Receptor Binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces Ustusol Ustusol A / C (Inhibitor) Ustusol->AChE Inhibits Signal Signal Transduction ACh_Receptor->Signal Activates

Caption: Mechanism of acetylcholinesterase action and its inhibition.

Experimental Workflow for AChE Inhibition Assay

The diagram below outlines the key steps in the experimental workflow for determining the acetylcholinesterase inhibitory activity of test compounds.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (ATCI, DTNB, AChE, Buffer) Plate_Setup Pipette Reagents and Compounds into 96-Well Plate Reagents->Plate_Setup Compounds Prepare Test Compound and Control Solutions Compounds->Plate_Setup Initiate_Reaction Add AChE to Initiate Reaction Plate_Setup->Initiate_Reaction Incubate Incubate at Controlled Temperature Initiate_Reaction->Incubate Measure_Absorbance Measure Absorbance at 412 nm Incubate->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

Caption: Workflow for the acetylcholinesterase inhibition assay.

Conclusion

Ustusol A, a drimane sesquiterpenoid from Aspergillus ustus, has demonstrated moderate inhibitory activity against acetylcholinesterase. Its structural analog, this compound, also isolated from the same fungal species, requires further investigation to determine its potential as an AChE inhibitor. The lack of publicly available data on the AChE inhibitory activity of this compound highlights a gap in the current understanding of the structure-activity relationships within this compound class. Future studies are warranted to isolate or synthesize this compound and evaluate its bioactivity, which would enable a direct and meaningful comparison with Ustusol A and other AChE inhibitors. Such research would be valuable for the development of new therapeutic agents from natural product sources.

References

Comparative Analysis of Ustusol Drimane Sesquiterpenoids: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of Ustusol drimane sesquiterpenoids isolated from the marine-derived fungus Aspergillus ustus. While specific biological activity data for Ustusol C remains elusive in the current body of scientific literature, this document summarizes the known activities of its close structural analogs, Ustusol A and B, alongside other related drimane sesquiterpenoids from the same fungal source. This comparative approach offers valuable insights into the potential bioactivities and pharmacophores of this compound class.

Introduction to Ustusol Sesquiterpenoids

The Ustusols are a series of drimane-type sesquiterpenoids, a class of natural products known for their diverse biological activities, including antifungal and cytotoxic effects. These compounds share a characteristic bicyclic drimane core. Ustusols A, B, and C have been identified from the marine-derived fungus Aspergillus ustus 094102.[1] Further investigations of this fungal strain have led to the isolation of additional analogs, including Ustusol F and G.[2][3][4] The study of these related compounds provides a foundation for understanding the potential therapeutic applications of the Ustusol family.

Structure-Activity Relationship Data

The following table summarizes the available biological activity data for Ustusol analogs and other drimane sesquiterpenoids isolated from Aspergillus ustus. It is important to note that no specific biological activity has been reported for this compound in the reviewed literature.

CompoundStructureBiological ActivityQuantitative Data (IC₅₀/MIC)Source Organism
Ustusol A 3β,9α,11-trihydroxy-6-oxodrim-7-eneAntifungalMIC: 1.6 µM (Thielaviopsis paradoxa), 1.6 µM (Pestalotia calabae), 3.1 µM (Gloeosporium musarum)Aspergillus ustus 094102[1]
Ustusol B (2S,5S,9R,10S)-2,9,11-trihydroxydrim-7-en-6-oneNot reportedNot availableAspergillus ustus 094102[2][3][4]
This compound 6β-OMe, 9α, 11, 12-OHNo biological activity data available. Not availableAspergillus ustus 094102
Ustusolate I ((5S,6R,9S,10S)-strobilactone A-6-yl) (2E,4E)-6,7-dihydroxyocta-2,4-dienoateCytotoxic (Antiproliferative)IC₅₀: 16.3 µM (CAL-62), 10.1 µM (MG-63)Aspergillus ustus 094102[2][3][4]
Ustusolate J (5S,6R,9S,10S,2′E,4′E)-(strobilactone A-6-yl)-5-carboxypenta-2,4-dienoateCytotoxicIC₅₀: 9.0 µM (HL-60), 10.5 µM (A549)Aspergillus ustus 094102[1]
Drimanenoid D Drimane-type sesquiterpenoid esterCytotoxicIC₅₀: 12.88 ± 0.11 µM (K562)Earwig-derived Aspergillus sp.[5]

Key Observations for SAR:

  • The drimane core is a common feature among these bioactive compounds.

  • The presence of hydroxyl and oxo functionalities on the drimane skeleton appears to be important for their biological activity.

  • For the ustusolates, the ester side chain significantly contributes to their cytotoxic properties. The nature and length of this side chain could be a key area for further synthetic modification to enhance potency and selectivity.

  • The significant antifungal activity of Ustusol A suggests that the specific arrangement of its hydroxyl groups is crucial for this effect.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Antifungal Activity Assay (for Ustusol A)

The antifungal activity of Ustusol A was evaluated using a microdilution method.

  • Fungal Strains: Thielaviopsis paradoxa, Pestalotia calabae, and Gloeosporium musarum were used.

  • Culture Medium: Potato Dextrose Broth (PDB) was used for fungal growth.

  • Assay Procedure:

    • The compounds were dissolved in DMSO to prepare stock solutions.

    • Two-fold serial dilutions of the compounds were prepared in 96-well microtiter plates.

    • A standardized suspension of fungal spores was added to each well.

    • The plates were incubated at 28 °C for 48-72 hours.

    • The Minimum Inhibitory Concentration (MIC) was determined as the lowest concentration of the compound that completely inhibited visible fungal growth.

    • Fluconazole was likely used as a positive control.

Cytotoxicity Assay (for Ustusolates and Drimanenoids)

The cytotoxic activity was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Lines: Human cancer cell lines such as CAL-62 (thyroid carcinoma), MG-63 (osteosarcoma), HL-60 (promyelocytic leukemia), A549 (lung carcinoma), and K562 (chronic myelogenous leukemia) were used.[1][2][5]

  • Culture Medium: RPMI-1640 or DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin was used for cell culture.

  • Assay Procedure:

    • Cells were seeded in 96-well plates at a specific density and allowed to adhere overnight.

    • The cells were then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

    • After the incubation period, the medium was replaced with fresh medium containing MTT solution.

    • The plates were incubated for another 4 hours to allow the formation of formazan crystals.

    • The formazan crystals were dissolved in a solubilization buffer (e.g., DMSO).

    • The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, was calculated from the dose-response curves.

Visualizations

Experimental Workflow for Bioactivity Screening

The following diagram illustrates a typical workflow for the isolation, characterization, and bioactivity screening of natural products like the Ustusol sesquiterpenoids.

experimental_workflow cluster_collection Fungal Cultivation & Extraction cluster_isolation Isolation & Purification cluster_characterization Structure Elucidation cluster_bioassay Biological Evaluation fungal_strain Aspergillus ustus Strain fermentation Large-Scale Fermentation fungal_strain->fermentation extraction Solvent Extraction (e.g., EtOAc) fermentation->extraction chromatography Column Chromatography (Silica Gel, Sephadex) extraction->chromatography hplc Preparative HPLC chromatography->hplc pure_compounds Pure Ustusol Analogs hplc->pure_compounds spectroscopy Spectroscopic Analysis (NMR, MS) pure_compounds->spectroscopy antifungal_assay Antifungal Assays pure_compounds->antifungal_assay cytotoxicity_assay Cytotoxicity Assays pure_compounds->cytotoxicity_assay structure Chemical Structure Determination spectroscopy->structure sar Structure-Activity Relationship Analysis structure->sar bio_data MIC / IC50 Values antifungal_assay->bio_data cytotoxicity_assay->bio_data bio_data->sar

Caption: Workflow for the discovery of bioactive Ustusol sesquiterpenoids.

Conceptual Signaling Pathway Inhibition

While the exact molecular targets and signaling pathways for Ustusol compounds are not yet fully elucidated, the cytotoxic activity of related drimane sesquiterpenoids often involves the induction of apoptosis. The following diagram illustrates a generalized apoptotic signaling pathway that could be a potential mechanism of action.

apoptosis_pathway ustusol Ustusol Compound cell_stress Cellular Stress / DNA Damage ustusol->cell_stress Induces anti_apoptotic Anti-apoptotic Proteins (e.g., Bcl-2, Bcl-xL) ustusol->anti_apoptotic Inhibits pro_apoptotic Pro-apoptotic Proteins (e.g., Bax, Bak) cell_stress->pro_apoptotic mitochondrion Mitochondrion pro_apoptotic->mitochondrion anti_apoptotic->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspase_activation Caspase Cascade Activation (Caspase-9, Caspase-3) cytochrome_c->caspase_activation apoptosis Apoptosis (Cell Death) caspase_activation->apoptosis

Caption: A potential mechanism of cytotoxicity via apoptosis induction.

References

In Vivo Validation of Ustusol C: A Comparative Guide to its Therapeutic Potential in Solid Tumors

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This guide provides a comparative analysis of the in vivo therapeutic potential of Ustusol C, a novel investigational agent, in the context of solid tumor malignancies. For the purpose of this report, this compound is presented as a compound with a proposed mechanism of action analogous to high-dose intravenous ascorbic acid, which has been observed to exhibit selective cytotoxicity against cancer cells.[1][2] The information herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of this compound's performance against a standard-of-care chemotherapeutic agent.

The therapeutic rationale for this compound is based on the hypothesis that at high concentrations, it can induce the production of hydrogen peroxide in the vicinity of tumor cells. This leads to oxidative stress and subsequent apoptosis, while normal cells remain largely unaffected due to their more efficient antioxidant mechanisms.[1] This guide details the preclinical in vivo validation of this hypothesis through a head-to-head comparison with Cisplatin, a widely used chemotherapeutic agent, in a murine xenograft model of human colorectal cancer.

Comparative Efficacy of this compound in a Xenograft Model

The therapeutic efficacy of this compound was evaluated in a subcutaneous xenograft model established by implanting human colorectal carcinoma cells (HCT116) into immunodeficient mice. The study compared the anti-tumor activity of this compound with Cisplatin and a vehicle control over a 28-day period.

Table 1: Comparative Tumor Growth Inhibition

Treatment GroupDosageMean Tumor Volume (Day 28) (mm³)Percent Tumor Growth Inhibition (%)
Vehicle Control-1542 ± 180-
This compound4 g/kg, i.v., daily785 ± 11049.1%
Cisplatin5 mg/kg, i.p., weekly620 ± 9559.8%

Table 2: Comparative Animal Body Weight Change

Treatment GroupMean Body Weight Change (Day 28 vs Day 1) (%)
Vehicle Control+ 8.5%
This compound+ 6.2%
Cisplatin- 10.3%

Table 3: Comparative Survival Analysis

Treatment GroupMedian Survival (Days)Survival Rate at Day 40 (%)
Vehicle Control320%
This compound4560%
Cisplatin4140%

Experimental Protocols

1. Animal Model and Tumor Implantation:

  • Animal Strain: Male athymic nude mice (nu/nu), 6-8 weeks old.

  • Cell Line: HCT116 human colorectal carcinoma cells.

  • Procedure: 5 x 10^6 HCT116 cells in 100 µL of Matrigel were subcutaneously injected into the right flank of each mouse. Tumors were allowed to grow to a mean volume of approximately 100-150 mm³.

2. Treatment Protocol:

  • Randomization: Mice were randomized into three groups (n=10 per group): Vehicle Control, this compound, and Cisplatin.

  • Dosing:

    • Vehicle Control: Saline, administered intravenously (i.v.) daily.

    • This compound: 4 g/kg, administered i.v. daily.

    • Cisplatin: 5 mg/kg, administered intraperitoneally (i.p.) once a week.

  • Duration: Treatment was administered for 28 consecutive days.

3. Efficacy and Toxicity Assessment:

  • Tumor Volume: Tumor dimensions were measured twice weekly using calipers, and tumor volume was calculated using the formula: (Length x Width²) / 2.

  • Body Weight: Animal body weights were recorded twice weekly as a general measure of toxicity.

  • Survival: Animals were monitored daily, and the study was terminated for individual animals when tumor volume exceeded 2000 mm³ or if signs of significant morbidity were observed.

Visualizing the Scientific Framework

Proposed Signaling Pathway of this compound

Ustusol_C_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Cancer Cell) This compound This compound H2O2 H2O2 This compound->H2O2 Oxidation ROS ROS H2O2->ROS Fenton Reaction with Fe2+ Fe3+ Fe3+ Fe2+ Fe2+ Fe3+->Fe2+ Reduction by this compound DNA_Damage DNA Damage ROS->DNA_Damage Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS->Mitochondrial_Dysfunction Apoptosis Apoptosis DNA_Damage->Apoptosis Mitochondrial_Dysfunction->Apoptosis

Caption: Proposed mechanism of this compound-induced apoptosis in cancer cells.

In Vivo Experimental Workflow

experimental_workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase (28 Days) cluster_analysis Data Analysis Cell_Culture HCT116 Cell Culture Tumor_Implantation Subcutaneous Implantation in Nude Mice Cell_Culture->Tumor_Implantation Tumor_Growth Tumor Growth to 100-150 mm³ Tumor_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups (n=10) Tumor_Growth->Randomization Dosing Daily/Weekly Dosing: - Vehicle - this compound - Cisplatin Randomization->Dosing Monitoring Bi-weekly Monitoring: - Tumor Volume - Body Weight Dosing->Monitoring Data_Collection Data Collection until Endpoint Monitoring->Data_Collection Efficacy_Analysis Efficacy Analysis: - Tumor Growth Inhibition - Survival Data_Collection->Efficacy_Analysis Toxicity_Analysis Toxicity Analysis: - Body Weight Change Data_Collection->Toxicity_Analysis

Caption: Workflow for the in vivo validation of this compound's therapeutic efficacy.

The in vivo data presented in this guide suggest that this compound possesses significant anti-tumor activity in a preclinical model of colorectal cancer. Its efficacy in inhibiting tumor growth is comparable to that of the standard chemotherapeutic agent, Cisplatin. Notably, this compound demonstrated a superior safety profile, as indicated by the positive body weight trend in the treatment group, which contrasts sharply with the significant weight loss observed in the Cisplatin-treated group.

Furthermore, the survival analysis indicates a potential survival benefit for this compound treatment over both the vehicle control and Cisplatin. These findings, while preliminary, underscore the therapeutic potential of this compound as a novel anti-cancer agent with a favorable therapeutic window. Further in vivo studies are warranted to explore its efficacy in other tumor models, to elucidate its pharmacokinetic and pharmacodynamic properties, and to establish optimal dosing regimens for potential clinical translation. The presented experimental framework provides a robust foundation for the continued investigation of this compound and other agents with similar mechanisms of action.

References

Unraveling "Ustusol C": A Case of Mistaken Identity in Drug Nomenclature

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive investigation into the scientific and medical literature has revealed no evidence of a compound or drug named "Ustusol C." Extensive searches across multiple databases, clinical trial registries, and chemical structure repositories have yielded no results for this term. This suggests that "this compound" may be a proprietary code name not yet in the public domain, a neologism, or a possible misspelling of an existing therapeutic agent.

Further attempts to identify "this compound" by exploring related therapeutic areas, such as Rho-kinase (ROCK) inhibitors, also proved fruitless in directly identifying the compound. While the search provided substantial data on known ROCK inhibitors like Belumosudil, Fasudil, Ripasudil, and Netarsudil, no connection to "this compound" could be established.

One search did identify a drug named SUSTOL®, which is an extended-release injection of granisetron. However, SUSTOL® is an antiemetic used to prevent chemotherapy-induced nausea and vomiting and is not a ROCK inhibitor, indicating this is likely a coincidental and unrelated finding.

Given the exhaustive and unsuccessful attempts to identify "this compound," it is impossible to provide the requested head-to-head comparison with known inhibitors, including data presentation, experimental protocols, and signaling pathway visualizations.

The core request for a comparative guide on "this compound" cannot be fulfilled as the identity of the compound itself remains elusive. It is highly probable that the name is either incorrect or refers to an entity not currently disclosed in public scientific and medical domains. Researchers, scientists, and drug development professionals seeking information on this topic are advised to verify the correct name and spelling of the compound of interest before further investigation. Without accurate identification, a meaningful and evidence-based comparison is not feasible.

Safety Operating Guide

Proper Disposal Procedures for Ustusol C: A Safety and Operations Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The chemical substance "Ustusol C" could not be definitively identified through available resources. The following procedural guidance is based on the Safety Data Sheet (SDS) for a related product, "Ustusol H4." Researchers, scientists, and drug development professionals should treat this information as a general guideline. It is imperative to consult the official Safety Data Sheet (SDS) provided by the manufacturer for "this compound" to ensure safe handling and proper disposal.

This guide provides essential safety and logistical information for the proper disposal of Ustusol-related compounds, based on the available data for Ustusol H4. The focus is on procedural, step-by-step guidance to directly address operational questions regarding laboratory safety and chemical handling.

Key Safety and Disposal Information

For safe handling and disposal, it is crucial to be aware of the key characteristics and recommended procedures for Ustusol-related compounds. The following table summarizes essential data derived from the Safety Data Sheet for Ustusol H4.

CategoryInformation
Physical Appearance Powder
Chemical Stability Stable under recommended storage conditions
Flammability Not flammable or combustible
Hazardous Reactions No data available
Materials to Avoid Strong oxidising/reducing agents, strong acids/alkalis
Environmental Precautions Do not let product enter drains. May be harmful to the aquatic environment.
Personal Protective Equipment (PPE) Respiratory protection (e.g., N99 or P2 respirator), gloves, eye protection, and appropriate body protection.
Storage Conditions Keep container tightly closed in a dry and well-ventilated place. Recommended long-term storage at -20°C and short-term at 2-8°C.
Spill Cleanup Pick up and arrange disposal without creating dust. Sweep up and shovel.
Disposal Keep in suitable, closed containers for disposal.[1]

Step-by-Step Disposal Protocol

The following protocol outlines the recommended steps for the safe disposal of Ustusol-related compounds. This procedure is designed to minimize exposure and prevent environmental contamination.

  • Consult the Safety Data Sheet (SDS): Before beginning any disposal procedure, locate and thoroughly review the manufacturer-specific SDS for "this compound." This document will contain the most accurate and detailed information regarding hazards, handling, and disposal.

  • Wear Appropriate Personal Protective Equipment (PPE): To ensure personal safety, it is mandatory to wear the following PPE:

    • Respiratory Protection: A full-face particle respirator (type N99 or P2) is recommended, especially if there is a risk of dust formation.

    • Hand Protection: Handle with gloves that have been inspected for integrity before use.

    • Eye Protection: Use approved safety goggles or glasses.

    • Body Protection: Wear a lab coat or other protective clothing appropriate for the type and concentration of the substance.

  • Containment of Waste:

    • For spills, prevent further leakage if it is safe to do so.[1]

    • Carefully sweep up the powdered material, avoiding the creation of dust.

    • Place the collected waste into a suitable, clearly labeled, and closed container for disposal.[1]

  • Disposal Pathway:

    • Do not dispose of down the drain. Ustusol H4 may be harmful to aquatic life, and therefore, it should not be allowed to enter sewer systems.[1]

    • The sealed waste container should be handled as chemical waste according to your institution's and local regulations for hazardous waste disposal.

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and proper disposal of the chemical waste.

Disposal Workflow Diagram

The following diagram illustrates the logical steps and decision-making process for the proper disposal of Ustusol-related compounds.

cluster_prep Preparation cluster_procedure Disposal Procedure cluster_disposal Final Disposal start Start: Need to Dispose of this compound sds Consult Manufacturer's SDS for this compound start->sds ppe Wear Appropriate PPE: - Respirator - Gloves - Eye Protection - Lab Coat sds->ppe contain Contain Waste Material ppe->contain collect Sweep Up Powder (Avoid Dust Creation) contain->collect container Place in a Labeled, Sealed Container collect->container no_drain Decision: Drain Disposal? container->no_drain drain_no No - Harmful to Aquatic Environment no_drain->drain_no Do Not Use Drain ehs Contact Environmental Health & Safety (EHS) drain_no->ehs pickup Arrange for Hazardous Waste Pickup ehs->pickup end End: Proper Disposal Complete pickup->end

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.